Fmoc-Asp(2-phenylisopropyl ester)-OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHCBOPNIDLFH-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Asp(2-phenylisopropyl ester)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(2-phenylisopropyl ester)-OH is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS), particularly in the construction of complex and cyclic peptides. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. The defining feature of this reagent is the 2-phenylisopropyl (2-PhiPr) ester protecting group on the side chain of aspartic acid. This group offers the unique advantage of being labile to very mild acidic conditions, allowing for orthogonal deprotection strategies in the presence of other acid-sensitive groups like tert-butyl (tBu). This property is instrumental in minimizing the pervasive side reaction of aspartimide formation and enables sophisticated peptide modifications such as on-resin cyclization.
Core Chemical and Physical Properties
This compound is a white to off-white solid, soluble in common organic solvents used in peptide synthesis such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).[1] Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 200336-86-3[1][2][3] |
| Molecular Formula | C₂₈H₂₇NO₆[3] |
| Molecular Weight | 473.52 g/mol [2] |
| Appearance | White to off-white powder[4] |
| Storage | Store at -15°C[4] |
| Purity (Typical) | ≥97% (TLC)[2], ≥95.0% (HPLC) |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry. A general synthetic approach involves the esterification of the β-carboxyl group of a suitably protected aspartic acid derivative with 2-phenyl-2-propanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Fmoc-Asp-OtBu
-
2-phenyl-2-propanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Esterification: Dissolve Fmoc-Asp-OtBu (1 equivalent), 2-phenyl-2-propanol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of the protected intermediate: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Selective removal of the t-butyl group: Dissolve the purified product in a solution of 50% TFA in DCM. Stir the mixture at room temperature for 2-4 hours.
-
Final work-up and isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting solid is the desired this compound. The product can be further purified by recrystallization if necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based SPPS.[2] Its utility shines in the synthesis of peptides prone to aspartimide formation and in the construction of cyclic peptides through side-chain to side-chain lactam bridges.
Mitigation of Aspartimide Formation
Aspartimide formation is a significant side reaction during Fmoc-SPPS, especially at Asp-Gly or Asp-Asn sequences, leading to impurities and reduced yield.[5] The bulky 2-phenylisopropyl ester group sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus significantly reducing the rate of aspartimide formation compared to less bulky esters.[1][6]
On-Resin Peptide Cyclization
The mild acid lability of the 2-PhiPr group allows for its selective removal on-resin without cleaving other acid-labile protecting groups such as tBu, Boc, or the resin linker.[2][7] This orthogonality is key for on-resin cyclization strategies. A common strategy involves pairing Fmoc-Asp(O-2-PhiPr)-OH with an amino acid carrying a similarly labile protecting group, such as Fmoc-Lys(Mtt)-OH. The Mtt (4-methyltrityl) group is also cleaved under mild acidic conditions, allowing for the simultaneous deprotection of both side chains for subsequent lactam bridge formation.[8]
Experimental Protocol: On-Resin Side-Chain to Side-Chain Cyclization
Materials:
-
Peptide-resin with the linear sequence containing Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a fritted disk
Procedure:
-
Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols. Incorporate Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Selective Deprotection:
-
Prepare a fresh solution of 1% TFA in DCM (v/v).
-
Treat the resin with the 1% TFA/DCM solution for 2 minutes and drain. Repeat this process 10-15 times.[9] This repeated, short treatment minimizes side reactions.
-
Wash the resin thoroughly with DCM (3x), 10% DIPEA in DMF (2x), and DMF (3x) to neutralize the resin and remove residual acid.
-
-
On-Resin Cyclization:
-
In a separate vessel, dissolve PyBOP (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DMF.
-
Add the activation solution to the deprotected peptide-resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until a negative Kaiser test is observed.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude cyclic peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The use of this compound generally leads to high purity and good yields of the target peptide, especially in cases prone to aspartimide formation.
| Peptide Sequence (Example) | Synthesis Method | Key Amino Acid Derivative | Crude Purity (%) | Overall Yield (%) | Reference |
| cyclo-[Lys-Ala-Asp-Gly-Phe] | On-resin cyclization | Fmoc-Asp(O-2-PhiPr)-OH | >85 | 35-45 | Hypothetical Data |
| H-Val-Lys-Asp-Gly-Tyr-Ile-OH | Standard SPPS | Fmoc-Asp(O-2-PhiPr)-OH | >90 | 50-60 | Hypothetical Data |
Signaling Pathways and Logical Relationships
The decision-making process for utilizing this compound in a synthesis strategy can be visualized as follows:
Conclusion
This compound is a powerful tool for the synthesis of challenging peptides. Its ability to be selectively deprotected under very mild acidic conditions provides a robust solution for minimizing aspartimide formation and for the efficient on-resin synthesis of cyclic peptides. The detailed protocols and strategic considerations outlined in this guide are intended to enable researchers, scientists, and drug development professionals to effectively leverage this valuable reagent in their peptide synthesis endeavors, ultimately facilitating the creation of novel and complex peptide-based therapeutics and research tools.
References
- 1. CAS 200336-86-3: this compound [cymitquimica.com]
- 2. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. lookchem.com [lookchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.bachem.com [shop.bachem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-Asp(O-2-PhiPr)-OH: Structure, Application, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Asp(O-2-PhiPr)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly valued for its role in mitigating common side reactions and enabling the synthesis of complex peptide architectures. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on quantitative data and detailed experimental protocols. The quasi-orthogonal 2-phenylisopropyl (2-PhiPr) protecting group of the aspartic acid side chain offers distinct advantages, primarily in the reduction of aspartimide formation and the facilitation of on-resin side-chain cyclization.
Core Structure and Chemical Properties
Fmoc-Asp(O-2-PhiPr)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid, is a derivative of aspartic acid where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the beta-carboxyl group is protected by an acid-labile 2-phenylisopropyl (2-PhiPr) ester.
Chemical Structure:
Caption: Chemical structure of Fmoc-Asp(O-2-PhiPr)-OH.
| Property | Value |
| Molecular Formula | C28H27NO6 |
| Molecular Weight | 473.52 g/mol |
| CAS Number | 200336-86-3 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DCM |
Key Applications in Peptide Synthesis
Minimization of Aspartimide Formation
A significant challenge in Fmoc-SPPS is the base-catalyzed formation of aspartimide, an intramolecular cyclization side reaction that leads to a mixture of difficult-to-separate byproducts, including α- and β-peptides, as well as racemized products. This is particularly problematic in sequences containing Asp-Gly or Asp-Asn motifs. The bulky 2-phenylisopropyl (2-PhiPr) protecting group on the side chain of Fmoc-Asp(O-2-PhiPr)-OH provides steric hindrance that significantly disfavors this intramolecular cyclization.
| Protecting Group | Aspartimide Formation Level | Cleavage Condition | Notes |
| O-tert-Butyl (OtBu) | High in susceptible sequences | Strong acid (e.g., high % TFA) | Standard, cost-effective protecting group. |
| O-Allyl (OAll) | Moderate | Pd(0) catalyst | Orthogonal to acid- and base-labile groups. |
| O-2-Phenylisopropyl (O-2-PhiPr) | Low to very low | Mild acid (e.g., 1% TFA in DCM) | Offers significant suppression of aspartimide formation.[1] |
| O-5-n-butyl-5-nonyl (OBno) | Negligible | Strong acid (e.g., high % TFA) | Provides excellent suppression but at a higher cost.[2] |
Synthesis of Cyclic Peptides
The 2-PhiPr group is considered "quasi-orthogonal" to the tert-butyl (tBu) based protecting groups commonly used in Fmoc-SPPS. It can be selectively cleaved under very mild acidic conditions (e.g., 1% Trifluoroacetic acid in Dichloromethane) that do not affect tBu-based protecting groups on other amino acid side chains or the linkage to the solid support. This property is highly advantageous for the on-resin synthesis of side-chain to side-chain cyclized peptides.
A particularly effective strategy involves the use of Fmoc-Asp(O-2-PhiPr)-OH in combination with Fmoc-Lys(Mtt)-OH. The methyltrityl (Mtt) protecting group on the lysine side chain is also labile to very mild acid, allowing for the simultaneous deprotection of both side chains for subsequent on-resin lactam bridge formation.[3]
Experimental Protocols
Standard Coupling of Fmoc-Asp(O-2-PhiPr)-OH
Materials:
-
Fmoc-Asp(O-2-PhiPr)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(O-2-PhiPr)-OH (3 eq.), the coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
On-Resin Side-Chain Deprotection and Cyclization
This protocol describes the synthesis of a side-chain to side-chain lactam-bridged cyclic peptide using Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH.
Materials:
-
Linear peptide-resin containing Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH
-
1% TFA in DCM (v/v)
-
10% DIPEA in DMF (v/v)
-
Cyclization reagent cocktail (e.g., PyBOP/DIPEA or HATU/DIPEA in DMF)
-
DCM, DMF
Procedure:
-
Linear Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin using standard Fmoc-SPPS protocols, incorporating Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.
-
Selective Side-Chain Deprotection:
-
Wash the peptide-resin thoroughly with DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this treatment 5-10 times until the deprotection is complete (monitor by LC-MS analysis of a cleaved resin sample).[4]
-
Wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with 10% DIPEA in DMF to neutralize the trifluoroacetate salt.
-
Wash the resin thoroughly with DMF.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add the cyclization reagent cocktail (e.g., 3 eq. of PyBOP and 6 eq. of DIPEA in DMF).
-
Allow the reaction to proceed for 2-24 hours at room temperature. Monitor the reaction for completion by LC-MS.
-
-
Final Cleavage and Purification:
-
Wash the resin with DMF and DCM.
-
Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
-
Precipitate the crude peptide in cold diethyl ether and purify by preparative HPLC.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of a side-chain cyclized peptide.
References
In-Depth Technical Guide: Fmoc-Asp(2-phenylisopropyl ester)-OH
CAS Number: 200336-86-3
An Essential Tool for Advanced Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex peptides. Fmoc-Asp(2-phenylisopropyl ester)-OH, a derivative of aspartic acid, has emerged as a critical reagent in solid-phase peptide synthesis (SPPS). Its unique properties, particularly the lability of the 2-phenylisopropyl (OPp) ester protecting group under mild acidic conditions, offer a distinct advantage in the synthesis of intricate peptide structures, including cyclic peptides and those requiring orthogonal protection strategies. This guide provides a comprehensive overview of its technical data, experimental protocols, and its role in the broader context of peptide synthesis.
Physicochemical Properties
This compound is a white to off-white solid, soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[1] The key quantitative data for this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 200336-86-3 | [1][2] |
| Molecular Formula | C₂₈H₂₇NO₆ | [2] |
| Molecular Weight | 473.53 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% (TLC), ≥95.0% (HPLC), ≥93.0% (acidimetric) | |
| Solubility | Soluble in Dichloromethane (DCM) and Dimethylformamide (DMF) | [1] |
| Storage Temperature | 15-25°C |
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below are detailed methodologies for its incorporation into a peptide chain and the selective deprotection of its side chain.
Incorporation into a Peptide Chain via Fmoc-SPPS
This protocol outlines the standard steps for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin extensively with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, indicating free amines, repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Selective Side-Chain Deprotection
The 2-phenylisopropyl ester group can be selectively removed under mild acidic conditions, leaving other acid-labile protecting groups like tert-butyl (tBu) intact. This orthogonality is crucial for the synthesis of cyclic peptides and other complex structures.
Materials:
-
Peptide-resin containing Asp(2-phenylisopropyl ester)
-
1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Deprotection: Treat the resin with a solution of 1% TFA in DCM. The reaction time may vary depending on the sequence and should be optimized. This step selectively cleaves the 2-phenylisopropyl ester.[3][4]
-
Washing: Wash the resin thoroughly with DCM to remove the cleaved protecting group and residual TFA.
-
Further Synthesis: The now-free carboxylic acid side chain of the aspartic acid residue is available for further modification, such as lactam bridge formation for cyclization.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow of Fmoc-SPPS and the specific deprotection strategy for this compound.
Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).
Caption: Orthogonal deprotection strategy using Fmoc-Asp(OPp)-OH for cyclic peptide synthesis.
References
The 2-Phenylisopropyl Ester: A Guide to a Highly Labile Carboxylic Acid Protecting Group for Orthogonal Strategies in Peptide and Organic Synthesis
For Immediate Release
A Deep Dive into the Properties and Applications of the 2-Phenylisopropyl (Pp) Ester Protecting Group, Offering Researchers Enhanced Selectivity in Complex Syntheses.
This technical guide provides a comprehensive overview of the 2-phenylisopropyl (Pp or 2-PhiPr) ester, a highly acid-labile protecting group for carboxylic acids. Tailored for researchers, scientists, and drug development professionals, this document details the core properties, experimental protocols, and strategic applications of the Pp ester, particularly within the context of modern peptide and complex molecule synthesis. Its unique lability profile allows for selective deprotection under exceptionally mild acidic conditions, enabling sophisticated orthogonal protection strategies.
Core Properties of the 2-Phenylisopropyl Ester
The 2-phenylisopropyl ester is structurally similar to the well-known tert-butyl (tBu) ester but exhibits significantly greater sensitivity to acid-mediated cleavage. This heightened lability is attributed to the electronic stabilization of the intermediate tertiary carbocation by the adjacent phenyl ring. This key property allows for the removal of the Pp group under conditions that leave more robust acid-labile groups, such as Boc and tBu esters, intact.[1]
This protecting group is particularly valuable in Fmoc-based solid-phase peptide synthesis (SPPS), where it can be used to protect the C-terminus or the side chains of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu). Its use as a C-terminal protecting group can help prevent the formation of diketopiperazines during the deprotection of the second amino acid in a peptide sequence.[1] Furthermore, its stability under the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) ensures its integrity throughout the chain assembly process.
The primary application for side-chain protection with the Pp group is in the on-resin synthesis of side-chain to side-chain cyclized peptides.[2][3] In this approach, an amino acid protected with a Pp ester (e.g., Fmoc-Glu(O-2-PhiPr)-OH) and another with a different orthogonally-protected side chain (e.g., Fmoc-Lys(Mtt)-OH) are incorporated into the peptide sequence. The Pp and Mtt groups can then be selectively and simultaneously removed on-resin using very dilute acid, allowing for subsequent intramolecular cyclization to form a lactam bridge while the peptide remains anchored to the solid support.[2]
Data Presentation: Protection and Deprotection Conditions
The following tables summarize the conditions for the introduction and cleavage of the 2-phenylisopropyl ester protecting group, providing a clear comparison of the methodologies.
Table 1: Synthesis of 2-Phenylisopropyl Esters of N-Protected Amino Acids
| N-Protecting Group | Substrate | Reagent | Solvent | Conditions | Yield (%) |
| Fmoc | Fmoc-Met-OH | 2-Phenylisopropyl trichloroacetimidate | Dichloromethane | Room temperature, overnight | Good |
| Z | Z-Trp-OH | 2-Phenylisopropyl trichloroacetimidate | Dichloromethane | Room temperature, overnight | Good |
| Boc | Boc-Tyr-OH | 2-Phenylisopropyl trichloroacetimidate | Dichloromethane | Room temperature, overnight | Good |
| Fmoc | Fmoc-Gly-Phe-OH | 2-Phenylisopropyl trichloroacetimidate | Dichloromethane | Room temperature, overnight | Good |
Table 2: Deprotection of 2-Phenylisopropyl Esters
| Substrate | Reagent | Solvent | Time | Temperature | Cleavage (%) | Notes |
| Side-chain of Asp or Glu | 1% TFA | Dichloromethane (DCM) | Not specified | Room Temp. | Quantitative | Selective removal in the presence of tBu-based groups.[4] |
| Side-chain of Glu | 1-2% TFA | Dichloromethane (DCM) | Not specified | Room Temp. | Quantitative | Used for on-resin cyclization strategies.[2] |
| C-terminus | 2-4% TFA | Dichloromethane (DCM) | Not specified | Room Temp. | Quantitative | Cleavage in the presence of Boc and O-tBu groups. |
Table 3: Stability Under Standard Fmoc-SPPS Conditions
| Reagent | Conditions | Stability |
| 20% Piperidine in DMF | Room temperature, repeated cycles | Stable |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Amino Acid-O-2-Phenylisopropyl Ester
This protocol is adapted from the method described by Thierry, J. et al. and utilizes 2-phenylisopropyl trichloroacetimidate for the esterification of N-protected amino acids under neutral conditions.
Materials:
-
N-Fmoc protected amino acid
-
2-Phenylisopropyl trichloroacetimidate
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-Fmoc protected amino acid in anhydrous DCM (approximately 6 mL per mmol of amino acid).
-
Add 2 equivalents of 2-phenylisopropyl trichloroacetimidate to the solution.
-
Stir the reaction mixture at room temperature overnight. A white precipitate of trichloroacetamide will form.
-
Filter off the trichloroacetamide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude ester by flash column chromatography on silica gel to yield the pure Fmoc-amino acid-O-2-phenylisopropyl ester.
Protocol 2: Selective On-Resin Deprotection of 2-Phenylisopropyl Ester for Peptide Cyclization
This protocol describes the selective cleavage of the Pp ester from the side chain of a glutamic acid residue in a resin-bound peptide, a key step in the synthesis of side-chain cyclized peptides.
Materials:
-
Peptidyl-resin containing a Glu(O-2-PhiPr) residue
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the peptidyl-resin in anhydrous DCM.
-
Prepare a 1-2% (v/v) solution of TFA in anhydrous DCM.
-
Treat the resin with the TFA/DCM solution. The exact time for this step should be optimized for the specific peptide sequence but is typically short (e.g., repeated washes over 30-60 minutes).
-
Filter the resin and wash thoroughly with DCM to remove the TFA solution.
-
Wash the resin with DMF.
-
Neutralize the resin by washing with a 10% solution of DIPEA in DMF.[2]
-
Wash the resin thoroughly with DMF to remove excess base.
-
The resin-bound peptide with the deprotected glutamic acid side chain is now ready for the subsequent intramolecular cyclization step.
Mandatory Visualization
Caption: Workflow of 2-phenylisopropyl ester protection and deprotection.
Caption: Signaling pathway for on-resin peptide cyclization.
References
The Strategic Advantage of Fmoc-Asp(2-phenylisopropyl ester)-OH in Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of synthetic efficiency and product purity is paramount. The incorporation of aspartic acid residues presents a notorious challenge due to the propensity for aspartimide formation, a side reaction that compromises the integrity and yield of the target peptide. This technical guide delves into the core advantages of utilizing Fmoc-Asp(2-phenylisopropyl ester)-OH, a specialized amino acid derivative designed to mitigate this critical issue and enable the synthesis of complex peptide architectures.
Mitigating Aspartimide Formation: The Core Advantage
Aspartimide formation is an intramolecular cyclization reaction that occurs under the basic conditions typically used for Fmoc deprotection (e.g., piperidine treatment). The backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring. This intermediate is unstable and can lead to a mixture of unwanted byproducts, including α- and β-aspartyl peptides, as well as their racemized forms. Sequences where aspartic acid is followed by a sterically unhindered amino acid, such as glycine, asparagine, or serine, are particularly susceptible to this side reaction.
The 2-phenylisopropyl (2-PhiPr) ester protecting group of this compound provides significant steric hindrance around the β-carboxyl group of the aspartic acid side chain. This bulkiness physically obstructs the nucleophilic attack of the backbone amide nitrogen, thereby effectively suppressing the formation of the aspartimide intermediate. While direct quantitative comparisons with the standard Fmoc-Asp(OtBu)-OH are not extensively documented in publicly available literature, the efficacy of bulky ester protecting groups in reducing aspartimide formation is a well-established principle in peptide chemistry. The use of increasingly bulky esters has been shown to significantly reduce or virtually eliminate this problematic side reaction.[1]
Table 1: Qualitative Comparison of Aspartic Acid Protecting Groups in the Prevention of Aspartimide Formation
| Protecting Group Strategy | Aspartimide Formation Propensity | Key Advantages | Primary Limitations |
| Fmoc-Asp(OtBu)-OH | High (especially in susceptible sequences) | Standard, well-established, lower cost. | Prone to significant aspartimide formation. |
| Fmoc-Asp(OMpe)-OH | Moderate | Reduced aspartimide formation compared to OtBu. | Higher cost than OtBu. |
| Fmoc-Asp(OBno)-OH | Negligible | Virtually eliminates aspartimide formation. | Highest cost among bulky esters. |
| Fmoc-Asp(O-2-PhiPr)-OH | Low to Negligible (Sequence Dependent) | Suppresses aspartimide formation; quasi-orthogonal deprotection. | Higher cost than OtBu. |
| Backbone Protection (e.g., Dmb) | Negligible | Prevents aspartimide formation by protecting the backbone amide. | Limited to specific dipeptide building blocks, higher cost. |
Data is based on qualitative and comparative studies of bulky ester protecting groups. The performance of Fmoc-Asp(O-2-PhiPr)-OH is inferred from the established principles of steric hindrance.
Enabling Complex Peptide Architectures: Quasi-Orthogonal Deprotection
A distinct advantage of the 2-phenylisopropyl ester is its "quasi-orthogonal" nature. While stable to the basic conditions of Fmoc deprotection, the 2-PhiPr group can be selectively cleaved under very mild acidic conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3] This level of acid lability is significantly greater than that of tert-butyl (tBu) based protecting groups, which require much stronger acidic conditions for removal.
This feature makes Fmoc-Asp(O-2-PhiPr)-OH an invaluable tool for the synthesis of complex peptides, particularly for on-resin side-chain to side-chain cyclization to form lactam bridges.[2][3] In combination with an amino acid carrying a similarly labile side-chain protecting group, such as Fmoc-Lys(Mtt)-OH (where Mtt is methyltrityl), both side chains can be deprotected simultaneously on the solid support, allowing for subsequent intramolecular cyclization without affecting other acid-labile protecting groups on the peptide.[2] This strategy streamlines the synthesis of cyclic peptides, which often exhibit enhanced conformational stability and biological activity.
Experimental Protocols
Standard Incorporation of this compound in SPPS
This protocol outlines the manual coupling of Fmoc-Asp(O-2-PhiPr)-OH during a standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the swollen and deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Figure 1. Experimental workflow for the incorporation of Fmoc-Asp(O-2-PhiPr)-OH in SPPS.
On-Resin Side-Chain to Side-Chain Cyclization
This protocol describes the on-resin cyclization of a linear peptide containing Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH.
Materials:
-
Fully assembled linear peptide-resin containing Asp(O-2-PhiPr) and Lys(Mtt)
-
1% TFA in DCM
-
DCM (peptide synthesis grade)
-
DMF (peptide synthesis grade)
-
Cyclization reagents (e.g., PyBOP, HOBt, DIPEA)
Procedure:
-
Resin Preparation: Swell the fully assembled peptide-resin in DCM for 30 minutes.
-
Selective Side-Chain Deprotection:
-
Drain the DCM.
-
Treat the resin with a solution of 1% TFA in DCM. Agitate for 2 minutes.
-
Drain the deprotection solution.
-
Repeat the 1% TFA in DCM treatment for a total of 5-10 cycles, until the yellow color of the trityl cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM (5 times) to remove residual acid.
-
Neutralize the resin with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).
-
Wash the resin thoroughly with DMF (5 times).
-
-
On-Resin Cyclization:
-
In a separate vessel, dissolve the cyclization reagents (e.g., 3 equivalents each of PyBOP and HOBt, and 6 equivalents of DIPEA) in DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence.
-
Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
-
Final Steps:
-
Once cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
The cyclic peptide can then be subjected to final cleavage from the resin and global deprotection of any remaining side-chain protecting groups using standard TFA-based cocktails.
-
Figure 2. Workflow for on-resin side-chain to side-chain peptide cyclization.
Conclusion
This compound stands out as a strategic building block for modern peptide synthesis. Its ability to effectively suppress aspartimide formation addresses a critical challenge in the synthesis of aspartic acid-containing peptides, leading to higher purity and yield of the final product. Furthermore, the quasi-orthogonal deprotection of the 2-PhiPr group provides a facile and efficient route for the on-resin synthesis of cyclic peptides, which are of significant interest in drug discovery and development. While the initial cost of this specialized amino acid derivative may be higher than standard reagents, the benefits in terms of improved synthetic outcomes and access to complex peptide architectures make it a valuable tool for researchers and scientists in the field.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]
Fmoc-Asp(O-2-PhiPr)-OH: A Technical Guide to Mitigating Aspartimide Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aspartimide formation is a critical challenge in solid-phase peptide synthesis (SPPS), often leading to significant impurities and reduced yields of the target peptide. This in-depth technical guide explores the use of Fmoc-Asp(O-2-PhiPr)-OH as a powerful tool to prevent this problematic side reaction. We will delve into the mechanisms of aspartimide formation, the protective role of the 2-phenylisopropyl (2-PhiPr) group, and provide detailed experimental protocols for the application of this valuable amino acid derivative.
The Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs under the basic conditions typically used for Fmoc deprotection in SPPS. The backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) residue attacks the side-chain carbonyl group of the Asp, forming a five-membered succinimide ring. This aspartimide intermediate is highly susceptible to racemization and nucleophilic attack by piperidine or other bases present in the deprotection solution, leading to the formation of a mixture of unwanted α- and β-aspartyl peptides, as well as their D-isomers. These byproducts are often difficult to separate from the desired peptide due to their similar physicochemical properties.
Certain peptide sequences are particularly prone to aspartimide formation, most notably Asp-Gly, Asp-Asn, and Asp-Ser, where the lack of steric hindrance on the side chain of the C-terminal residue facilitates the nucleophilic attack.
The Solution: Fmoc-Asp(O-2-PhiPr)-OH
Fmoc-Asp(O-2-PhiPr)-OH is an N-α-Fmoc-protected L-aspartic acid derivative where the β-carboxyl group is protected by a 2-phenylisopropyl ester. The bulky 2-PhiPr group provides significant steric hindrance around the side-chain carbonyl, effectively shielding it from intramolecular nucleophilic attack by the backbone amide nitrogen. This steric protection minimizes the formation of the succinimide intermediate, thereby significantly reducing the extent of aspartimide-related impurities.
A key advantage of the 2-PhiPr protecting group is its lability under mildly acidic conditions. It can be selectively cleaved on-resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1% TFA in DCM.[1][2] This "quasi-orthogonal" deprotection strategy allows for the selective unmasking of the aspartic acid side chain while other acid-labile protecting groups, such as tert-butyl (tBu), remain intact. This feature is particularly valuable in the synthesis of complex peptides, including cyclic peptides and glycopeptides.
Quantitative Comparison of Protecting Groups
The following table summarizes the relative effectiveness of various aspartic acid side-chain protecting groups in preventing aspartimide formation based on available literature.
| Protecting Group | Aspartimide Formation Level | Key Features |
| O-tert-butyl (OtBu) | High | Standard, acid-labile protection. |
| O-3-methylpent-3-yl (OMpe) | Moderate | Increased steric hindrance compared to OtBu. |
| O-5-n-butyl-5-nonyl (OBno) | Low | Very high steric hindrance, significantly reduces aspartimide formation. |
| O-2-phenylisopropyl (O-2-PhiPr) | Low | High steric hindrance and selectively cleavable with dilute TFA. |
Experimental Protocols
Synthesis of Fmoc-L-aspartic acid β-2-phenylisopropyl ester
Coupling of Fmoc-Asp(O-2-PhiPr)-OH in SPPS
The following is a general protocol for the manual coupling of Fmoc-Asp(O-2-PhiPr)-OH in solid-phase peptide synthesis. This protocol can be adapted for automated peptide synthesizers.
Materials:
-
Fmoc-Asp(O-2-PhiPr)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain the solution and repeat the treatment for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(O-2-PhiPr)-OH (3-4 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen and deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle of deprotection and coupling.
On-Resin Cleavage of the 2-PhiPr Protecting Group
The selective cleavage of the 2-PhiPr group is a key advantage of this protecting group, enabling on-resin modifications such as cyclization or glycosylation.
Materials:
-
Peptide-resin containing the Asp(O-2-PhiPr) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
N,N-diisopropylethylamine (DIPEA) or other suitable base
-
DMF
Procedure:
-
Resin Preparation: After incorporation of the Fmoc-Asp(O-2-PhiPr)-OH and subsequent amino acids, ensure the resin is well-washed with DCM and dried under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh solution of 1% TFA in anhydrous DCM (v/v).
-
Cleavage Reaction: Add the 1% TFA/DCM solution to the resin and agitate gently at room temperature. The reaction time can vary from 30 minutes to 2 hours. It is recommended to monitor the cleavage progress by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.
-
Washing: After complete cleavage of the 2-PhiPr group, thoroughly wash the resin with DCM (5-7 times) to remove the cleavage cocktail and the cleaved protecting group.
-
Neutralization: Neutralize the resin with a solution of 5% DIPEA in DMF (v/v) for 5-10 minutes.
-
Final Washing: Wash the resin extensively with DMF (5-7 times) to remove excess base. The resin is now ready for the subsequent on-resin modification or continuation of the peptide synthesis.
Visualizing the Process
Mechanism of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation.
Protective Action of Fmoc-Asp(O-2-PhiPr)-OH
References
The Strategic Application of Fmoc-Asp(2-phenylisopropyl ester)-OH in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the pursuit of molecules with enhanced stability, potency, and target specificity is paramount. Cyclic peptides, in particular, have emerged as a promising class of therapeutics due to their constrained conformations, which often lead to improved biological activity and resistance to enzymatic degradation. The synthesis of these complex molecules, however, presents unique challenges, including the management of protecting groups and the prevention of deleterious side reactions. This technical guide provides an in-depth exploration of Fmoc-Asp(2-phenylisopropyl ester)-OH, a specialized amino acid derivative that offers elegant solutions to these challenges, thereby accelerating the development of novel peptide therapeutics.
Core Principles: Quasi-Orthogonality and Steric Hindrance
This compound is a derivative of aspartic acid where the side-chain carboxylic acid is protected by a 2-phenylisopropyl (2-PhiPr) ester. This protecting group is the cornerstone of its utility in drug discovery and is defined by two key characteristics:
-
Quasi-Orthogonality: The 2-PhiPr group exhibits a unique lability profile. It can be selectively cleaved under very mild acidic conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), while other common acid-labile protecting groups, such as the tert-butyl (tBu) group, remain fully intact.[1][2] This "quasi-orthogonality" is the foundation for its primary application in on-resin peptide cyclization.
-
Steric Hindrance: The bulky nature of the 2-phenylisopropyl group provides significant steric hindrance around the side-chain carbonyl group. This physical obstruction plays a crucial role in minimizing a common and problematic side reaction in peptide synthesis: aspartimide formation.[3]
Applications in Drug Discovery
The unique properties of this compound make it a valuable tool in several key areas of drug discovery, primarily centered on the synthesis of constrained peptides.
On-Resin Side-Chain to Side-Chain Cyclization
The most prominent application of this reagent is in the on-resin synthesis of side-chain to side-chain lactam-bridged peptides.[2] This strategy is frequently employed to mimic helical structures or to lock a peptide into a specific, biologically active conformation. The combination of Fmoc-Asp(O-2-PhiPr)-OH with an amino acid carrying a similarly labile side-chain protecting group, such as Fmoc-Lys(Mtt)-OH (where Mtt is 4-methyltrityl), is particularly advantageous. Both the 2-PhiPr and Mtt groups can be removed simultaneously on the solid support using the same mild acid treatment, exposing a carboxylic acid and an amine, respectively, which can then be coupled to form a lactam bridge.[2][4]
A prime example of this strategy is in the development of inhibitors of protein-protein interactions (PPIs). Many PPIs are mediated by alpha-helical domains, and stapled or cyclic peptides that mimic these helices are a major focus of drug discovery. The workflow for synthesizing such a peptide is outlined below.
Caption: On-Resin Cyclization Workflow.
Synthesis of Bicyclic Peptides
The quasi-orthogonality of the 2-PhiPr group also lends itself to the synthesis of more complex architectures, such as bicyclic peptides. These structures offer even greater conformational rigidity and can lead to highly potent and selective ligands. In such a synthetic strategy, Fmoc-Asp(O-2-PhiPr)-OH can be used to form the first cyclic structure on-resin, leaving other orthogonal protecting groups in place for the formation of a second ring after further synthetic steps.
Minimizing Aspartimide Formation
Aspartimide formation is a notorious side reaction during Fmoc-based solid-phase peptide synthesis (SPPS), particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[3] This intramolecular cyclization is promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine) and leads to a mixture of difficult-to-separate byproducts, including racemized and beta-aspartyl peptides.[1] The steric bulk of the 2-phenylisopropyl group on Fmoc-Asp(O-2-PhiPr)-OH physically shields the side-chain carbonyl from nucleophilic attack by the backbone amide nitrogen, thereby suppressing this unwanted side reaction.[3]
| Protecting Group | Model Peptide Sequence | Aspartimide Formation (% per cycle) | Reference |
| O-tert-butyl (OtBu) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | ~0.5% | [5] |
| O-3-methylpent-3-yl (OMpe) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | Significantly reduced vs. OtBu | [1] |
| O-5-n-butyl-5-nonyl (OBno) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | ~0.1% | [5] |
| 2-phenylisopropyl (O-2-PhiPr) | Not specified | Reduced vs. OAll | [3] |
This table summarizes data from different sources and is intended for comparative illustration. The exact extent of aspartimide formation is highly sequence- and condition-dependent.
The decision to use Fmoc-Asp(O-2-PhiPr)-OH over other aspartic acid derivatives is a strategic one, based on the synthetic goals. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Aspartic Acid Protection Strategy.
Experimental Protocols
Selective On-Resin Deprotection of the 2-PhiPr Group
This protocol describes the selective removal of the 2-phenylisopropyl group from an aspartic acid residue on a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
-
Deprotection Cocktail: Prepare a fresh solution of 1% trifluoroacetic acid (TFA) in DCM.
-
Deprotection Reaction: Drain the swelling solvent and add the 1% TFA/DCM solution to the resin. Gently agitate the resin for 5-10 minutes at room temperature. Repeat this step 5-10 times, collecting the filtrate each time. The progress of the deprotection can be monitored by analyzing the collected fractions by HPLC.
-
Washing: After complete deprotection, wash the resin thoroughly with DCM (5 times) to remove residual acid.
-
Neutralization: Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) (3 times) to neutralize the resin, followed by thorough washing with DMF (5 times). The resin is now ready for the subsequent reaction (e.g., cyclization).
On-Resin Side-Chain to Side-Chain Lactam Bridge Formation
This protocol assumes the linear peptide has been synthesized and the 2-PhiPr group on Asp and the Mtt group on Lys have been selectively removed as described above.
-
Resin Preparation: Ensure the resin from the deprotection step is well-swollen in DMF.
-
Coupling Reagent Solution: Prepare a solution of a coupling reagent such as HATU (3-5 equivalents relative to resin loading) and a base such as DIPEA (6-10 equivalents) in DMF.
-
Cyclization: Add the coupling reagent solution to the resin. Allow the reaction to proceed at room temperature for 2-4 hours, or until a Kaiser test indicates the absence of free primary amines.
-
Washing: After the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Final Cleavage and Deprotection: The cyclic peptide can now be cleaved from the resin and the remaining side-chain protecting groups removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Case Study: Synthesis of a Bicyclic Peptide Inhibitor of a Cancer-Related Signaling Pathway
While specific, named drug candidates synthesized with Fmoc-Asp(O-2-PhiPr)-OH are not widely disclosed in publicly available literature, its application can be illustrated through a hypothetical, yet representative, case study. Consider the development of a bicyclic peptide designed to inhibit the interaction between p53 and its negative regulator, MDM2. This interaction is a key target in oncology, as its disruption can lead to the reactivation of the tumor suppressor function of p53.
The designed peptide incorporates a side-chain to side-chain lactam bridge to stabilize a helical conformation that mimics the p53 binding domain, and a second disulfide bridge for further conformational constraint. Fmoc-Asp(O-2-PhiPr)-OH would be instrumental in the synthesis of such a molecule.
Caption: p53-MDM2 Signaling Pathway.
In this scenario, the use of Fmoc-Asp(O-2-PhiPr)-OH would enable the efficient on-resin formation of the primary lactam bridge, a critical step in achieving the desired bicyclic structure and, consequently, the peptide's therapeutic function.
Conclusion
This compound is a sophisticated and highly valuable building block in the arsenal of the modern peptide chemist. Its unique combination of quasi-orthogonal lability and steric bulk provides a powerful tool for the synthesis of complex cyclic and bicyclic peptides, while simultaneously mitigating the persistent problem of aspartimide formation. For researchers and drug developers focused on creating the next generation of peptide therapeutics, a thorough understanding and strategic application of this reagent can significantly streamline synthetic routes, improve product purity, and ultimately accelerate the path from discovery to clinical application.
References
- 1. The aspartimide problem in Fmoc-based SPPS. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
A Technical Guide to Fmoc-Asp(2-phenylisopropyl ester)-OH: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Asp(2-phenylisopropyl ester)-OH, also known as Fmoc-Asp(O-2-PhiPr)-OH, is a key building block in modern peptide synthesis. Its unique side-chain protecting group offers distinct advantages for the synthesis of complex peptides, particularly in preventing common side reactions and enabling the creation of sophisticated molecular architectures such as cyclic peptides. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This derivative is typically supplied as a white to off-white powder.[1][2]
| Property | Value | References |
| Molecular Weight | 473.52 g/mol | [1][2][3] |
| Molecular Formula | C₂₈H₂₇NO₆ | [4][5] |
| CAS Number | 200336-86-3 | [2][5] |
| Common Synonyms | Fmoc-Asp(O-2-PhiPr)-OH, Fmoc-L-Asp(O-2-PhiPr)-OH, N-α-Fmoc-L-aspartic acid β-2-phenylisopropyl ester | [4][5] |
Core Applications in Peptide Synthesis
This compound is an aspartic acid derivative where the side-chain carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester. This protecting group is notable for its mild cleavage conditions, which provides "quasi-orthogonal" protection relative to standard tert-butyl (tBu)-based protecting groups used in Fmoc solid-phase peptide synthesis (SPPS).[3]
Key advantages include:
-
Selective Deprotection: The 2-PhiPr group can be selectively and efficiently removed using a very dilute acid solution, typically 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3][6] This allows the side-chain to be unmasked while other acid-labile groups, such as tBu, Boc, and Trt, remain intact on the peptide resin.
-
Suppression of Aspartimide Formation: Base-catalyzed aspartimide formation is a notorious side reaction during Fmoc-SPPS, particularly at Asp-Xxx sequences. The steric bulk of the 2-PhiPr group makes this derivative significantly less prone to this side reaction compared to other esters like O-benzyl (OBzl) or O-allyl (OAll).[6]
-
Synthesis of Cyclic Peptides: The orthogonal deprotection strategy is invaluable for creating side-chain to side-chain lactam bridges. For instance, a peptide can be synthesized with both Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH. The Mtt group (also cleaved by dilute TFA) and the 2-PhiPr group can be removed simultaneously on-resin, allowing for subsequent intramolecular amide bond formation to cyclize the peptide.[3]
Experimental Protocols
Selective Deprotection of the 2-Phenylisopropyl (2-PhiPr) Group
This protocol describes the on-resin cleavage of the 2-PhiPr ester from the aspartate side chain while preserving other acid-sensitive protecting groups.
Materials:
-
Peptidyl-resin containing the Asp(O-2-PhiPr) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Deprotection Solution: 1% TFA in DCM (v/v)
-
Washing Solvents: DCM, Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the peptidyl-resin in DCM for 20-30 minutes.
-
Initial Wash: Drain the swelling solvent and wash the resin thoroughly with DCM (3 x 1 min).
-
Deprotection: Add the 1% TFA in DCM solution to the resin, ensuring the resin is fully submerged.
-
Incubation: Gently agitate the vessel for 5-10 minutes at room temperature. Repeat this step 2-3 times for complete removal. The progress can be monitored by collecting the filtrate and analyzing for the cleaved protecting group via HPLC if necessary.
-
Washing: Drain the deprotection solution and wash the resin extensively to remove residual acid. A recommended washing sequence is:
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
-
Proceed to Next Step: The resin with the now-free aspartate side-chain carboxyl group is ready for the subsequent reaction, such as on-resin cyclization or modification.
Caption: Workflow for selective on-resin deprotection of the 2-PhiPr group.
Standard Coupling Protocol in Fmoc-SPPS
This protocol outlines a general procedure for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
This compound
-
Peptidyl-resin with a free N-terminal amine
-
Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
Base: Diisopropylethylamine (DIEA)
-
Solvent: Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, DCM
-
Fmoc-Deprotection Solution: 20% Piperidine in DMF (v/v)
Methodology:
-
Fmoc Deprotection: If the N-terminus of the peptidyl-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes (repeated twice) to expose the free amine. Wash thoroughly with DMF and DCM.
-
Activation: In a separate vial, dissolve this compound (3-5 eq.), HBTU/HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the washed, deprotected peptidyl-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. The reaction completeness can be checked using a qualitative test (e.g., Kaiser test). If the test is positive, the coupling can be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min).
-
Cycle Repetition: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Caption: The general workflow for a single amino acid coupling cycle in Fmoc SPPS.
References
- 1. CAS 200336-86-3: this compound [cymitquimica.com]
- 2. Cas 200336-86-3,FMOC-ASP(O-2-PHIPR)-OH | lookchem [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C28H27NO6 | CID 56777012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. shop.bachem.com [shop.bachem.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Asp(O-2-PhiPr)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount for the successful synthesis of complex peptides. Fmoc-Asp(O-2-PhiPr)-OH, a quasi-orthogonally protected aspartic acid derivative, offers a distinct advantage for the synthesis of cyclic peptides and other modified peptide structures. The 2-phenylisopropyl (2-PhiPr) ester protecting group for the β-carboxyl function exhibits high lability under mildly acidic conditions, allowing for its selective removal without affecting acid-labile protecting groups such as the tert-butyl (tBu) group.[1][2][3] This unique feature enables on-resin side-chain modifications, most notably the formation of lactam bridges for peptide cyclization.[1][3]
This document provides detailed application notes and experimental protocols for the efficient utilization of Fmoc-Asp(O-2-PhiPr)-OH in Fmoc-based SPPS. It covers standard coupling procedures, selective deprotection of the O-2-PhiPr group, and a protocol for on-resin cyclization.
Key Advantages of Fmoc-Asp(O-2-PhiPr)-OH
-
Orthogonal Deprotection: The O-2-PhiPr group can be selectively cleaved on-resin using a mild solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2][3] This condition is orthogonal to the standard acid-labile protecting groups like tBu, Boc, and Trt, which require much higher concentrations of TFA for removal.
-
Facilitation of On-Resin Cyclization: This derivative is particularly useful for the synthesis of side-chain-to-side-chain cyclized peptides. In combination with an orthogonally protected lysine residue, such as Fmoc-Lys(Mtt)-OH, the side chains of both residues can be deprotected simultaneously on the resin, allowing for subsequent lactam bridge formation.[3]
-
Reduced Aspartimide Formation (Sequence Dependent): While aspartimide formation is a common side reaction associated with aspartic acid residues in SPPS, the use of the O-2-PhiPr group has been reported to be more effective in reducing this side reaction compared to the O-allyl group in specific contexts.[4] However, the propensity for aspartimide formation remains highly sequence-dependent.[5]
Data Presentation
The following tables summarize the characteristics and comparative performance of Fmoc-Asp(O-2-PhiPr)-OH.
Table 1: Properties of Fmoc-Asp(O-2-PhiPr)-OH
| Property | Description |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-(2-phenylisopropyl) ester |
| Molecular Formula | C₂₈H₂₇NO₆ |
| Molecular Weight | 473.52 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM |
| Storage Conditions | Store at 2-8 °C |
| Key Application | Solid-phase peptide synthesis, particularly for cyclic peptides.[3] |
Table 2: Comparative Data on Aspartic Acid Protecting Groups in SPPS
| Derivative | Aspartimide Formation Propensity | D-Aspartate Formation (Racemization) | Key Features & Limitations |
| Fmoc-Asp(OtBu)-OH | High | High | Standard, cost-effective, but prone to side reactions in susceptible sequences.[5] |
| Fmoc-Asp(O-2-PhiPr)-OH | Sequence Dependent | Sequence Dependent | Allows for selective on-resin deprotection with mild acid; ideal for cyclization.[5][6] |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | Increased steric hindrance reduces side reactions compared to OtBu.[5] |
| Fmoc-Asp(OBno)-OH | Negligible | Low | Bulky ester group that virtually eliminates aspartimide formation.[5] |
| Fmoc-Asp(OAll)-OH | Sequence Dependent | Sequence Dependent | Orthogonal protection, removable with a palladium catalyst.[5] |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Negligible | Very High | Backbone protection (Dmb) prevents aspartimide formation but is limited to dipeptide use and can be costly.[7] |
*The extent of aspartimide formation and racemization is highly dependent on the peptide sequence, coupling conditions, and the duration of piperidine treatment. The data presented is a qualitative summary based on literature for model peptides prone to these side reactions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(O-2-PhiPr)-OH
This protocol outlines the standard procedure for coupling Fmoc-Asp(O-2-PhiPr)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-Asp(O-2-PhiPr)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and by-products. Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(O-2-PhiPr)-OH (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat the coupling step.
Protocol 2: Selective On-Resin Deprotection of the O-2-PhiPr Group
This protocol describes the selective removal of the 2-PhiPr protecting group from the aspartic acid side chain while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing an Asp(O-2-PhiPr) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection Cocktail: Prepare a fresh solution of 1% TFA in DCM (v/v).
-
Deprotection Reaction: Treat the resin with the 1% TFA in DCM solution. Perform this treatment in multiple short cycles (e.g., 5-10 cycles of 2 minutes each) to minimize potential side reactions.
-
Washing: After the deprotection, thoroughly wash the resin with DCM (5-7 times) to remove the TFA and the cleaved protecting group.
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF to neutralize any residual acid, followed by extensive washing with DMF and DCM.
Protocol 3: On-Resin Lactam Bridge Formation with Lys(Mtt)
This protocol details the synthesis of a cyclic peptide via a lactam bridge between an aspartic acid and a lysine residue, utilizing the orthogonal protecting groups O-2-PhiPr and Mtt.
Materials:
-
Peptide-resin containing Asp(O-2-PhiPr) and Lys(Mtt) residues
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Triisopropylsilane (TIS)
-
Cyclization coupling reagent (e.g., HBTU, HATU, or PyBOP)
-
Base (e.g., DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc SPPS protocols, incorporating Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.
-
Simultaneous Side-Chain Deprotection:
-
Swell the resin in DCM.
-
Prepare a deprotection cocktail of 1-2% TFA and 2-5% TIS in DCM.
-
Treat the resin with the deprotection cocktail for 5-10 cycles of 2 minutes each. The Mtt group is also labile under these mild acidic conditions.[3]
-
Wash the resin thoroughly with DCM.
-
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF, followed by extensive washing with DMF.
-
On-Resin Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the cyclization coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activation solution to the resin.
-
Allow the cyclization reaction to proceed for 4-24 hours at room temperature. The progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Final Cleavage and Deprotection: Once cyclization is complete, wash the resin, and cleave the cyclic peptide from the solid support and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Mandatory Visualizations
Caption: Standard SPPS workflow for incorporating Fmoc-Asp(O-2-PhiPr)-OH.
Caption: Workflow for on-resin cyclization using Fmoc-Asp(O-2-PhiPr)-OH.
Caption: Orthogonality of protecting groups in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Asp(2-phenylisopropyl ester)-OH Coupling Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Asp(2-phenylisopropyl ester)-OH, also referred to as Fmoc-Asp(OPp)-OH, is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The key feature of this reagent is the 2-phenylisopropyl (Pp or O-2-PhiPr) ester, a temporary protecting group for the β-carboxyl function of aspartic acid. This protecting group exhibits high sensitivity to dilute acid, allowing for its selective cleavage under mild conditions that leave other common protecting groups, such as the tert-butyl (tBu) ester, intact.
This quasi-orthogonality makes Fmoc-Asp(OPp)-OH an invaluable tool for advanced peptide synthesis strategies, including the on-resin formation of side-chain to side-chain lactam bridges, the synthesis of cyclic peptides, and the preparation of peptide libraries.
A primary challenge in the synthesis of aspartic acid-containing peptides is the base-catalyzed formation of an aspartimide intermediate during the piperidine-mediated Fmoc deprotection step. This side reaction can lead to racemization and the formation of difficult-to-separate β-aspartyl peptide impurities, significantly reducing the yield and purity of the target peptide. The steric bulk of the 2-phenylisopropyl ester group offers a degree of protection against this side reaction compared to smaller esters. However, for sequences highly prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn), additional strategic measures are recommended.
These application notes provide a comprehensive overview of the use of Fmoc-Asp(OPp)-OH, including recommended coupling protocols, strategies to mitigate aspartimide formation, and a detailed protocol for the selective on-resin cleavage of the 2-phenylisopropyl ester protecting group.
Application Notes
Key Advantages of Fmoc-Asp(OPp)-OH
-
Orthogonal Deprotection: The 2-phenylisopropyl (OPp) group can be selectively removed on-resin using a mild solution of 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM). This allows for selective deprotection of the Asp side chain in the presence of acid-labile groups like Boc and tBu, which require higher concentrations of TFA for cleavage.
-
On-Resin Cyclization: The selective deprotection capability is particularly advantageous for the on-resin synthesis of lactam-bridged cyclic peptides. In combination with an orthogonally protected lysine residue, such as Fmoc-Lys(Mtt)-OH, the selective deprotection of both side chains allows for subsequent intramolecular amide bond formation.
-
Reduced Aspartimide Formation: The OPp derivative is reported to be less prone to base-catalyzed aspartimide formation compared to other esters like allyl (OAll) or benzyl (OBzl) esters.[1] Its stability is closer to that of the more sterically hindered protecting groups.
Considerations for Use
-
Coupling Conditions: Standard coupling conditions used in Fmoc-SPPS are effective for Fmoc-Asp(OPp)-OH. High-efficiency coupling reagents such as HATU, HBTU, or HCTU are recommended to ensure complete incorporation, especially in sterically demanding sequences.
-
Aspartimide-Prone Sequences: For sequences that are highly susceptible to aspartimide formation (e.g., Asp-Gly), it is advisable to employ additional preventative measures. These include:
-
Adding 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution.
-
Using a weaker base for Fmoc deprotection, such as 5% piperazine with 0.1 M HOBt in DMF.
-
Utilizing backbone protection strategies, such as incorporating a Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, which has been shown to be highly effective at preventing aspartimide formation in the problematic Asp-Gly sequence.
-
-
Storage: Fmoc-Asp(OPp)-OH should be stored in a cool, dry place to maintain its stability and reactivity.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups and Aspartimide Formation
The following table summarizes the performance of various aspartic acid side-chain protecting groups in mitigating aspartimide formation during the synthesis of a model peptide highly prone to this side reaction.
| Protecting Group Strategy | Protecting Group | % Aspartimide Formation (in Asp-Gly sequence) | Key Advantages | Key Disadvantages |
| Standard Ester | O-tert-butyl (OtBu) | ~50-70% | Well-established, commercially available. | High propensity for aspartimide formation. |
| Bulky Esters | O-3-methylpent-3-yl (OMpe) | Significantly reduced vs. OtBu | Increased steric hindrance reduces side reaction. | Higher cost, potential for slower coupling. |
| O-5-n-butyl-5-nonyl (OBno) | <5% | Excellent suppression of aspartimide formation.[2] | Highest cost among bulky esters, significant steric bulk may impact coupling.[2] | |
| Orthogonal Ester | O-2-phenylisopropyl (OPp) | Not directly quantified in comparative studies, but noted to be less prone than OAll or OBzl.[1] | Allows for selective on-resin deprotection. | Higher cost than standard OtBu. |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | ~0% | Complete suppression of aspartimide formation.[3] | Sequence-dependent (requires a following Gly), dipeptide coupling can be slower. |
Note: Data is compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection.
Table 2: Recommended Coupling Reagent Performance
| Coupling Reagent | Coupling Efficiency | Reaction Kinetics | Racemization Suppression | Key Advantage |
| HATU | Very High | Very Fast | Excellent | Highest efficiency, especially for difficult or sterically hindered couplings.[4] |
| HBTU/HCTU | High | Fast | Very Good | Robust and widely used with good efficiency. |
| DIC/HOBt | Good to High | Moderate | Excellent | Cost-effective with very low racemization risk. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(OPp)-OH using HATU
This protocol describes the manual coupling of Fmoc-Asp(OPp)-OH to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation:
-
Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (blue beads) should confirm the presence of free primary amines.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Asp(OPp)-OH (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Ensure there is enough solvent to fully immerse the resin; add more DMF if necessary.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction progress using a colorimetric test (e.g., Kaiser test). A negative result (yellow/colorless beads) indicates the completion of the coupling. If the test is positive, the coupling reaction can be repeated ("double coupling").
-
-
Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Protocol 2: Selective On-Resin Cleavage of the 2-Phenylisopropyl (OPp) Group
This protocol is for the selective removal of the OPp group, leaving acid-labile groups like Boc and tBu intact. This procedure is a critical step before on-resin cyclization.
-
Resin Preparation:
-
Wash the peptide-resin, containing the Asp(OPp) residue, with DCM (3-5 times) to ensure it is free of DMF.
-
Dry the resin briefly under a stream of nitrogen.
-
-
Selective Cleavage:
-
Prepare a fresh solution of 1-3% TFA in DCM (v/v). For example, to make a 1% solution, add 0.1 mL of TFA to 9.9 mL of DCM.
-
Add the cleavage solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture for 2-5 minutes.
-
Drain the solution into a flask containing a neutralizing solution (e.g., 10% pyridine in methanol) to quench the acid.
-
Repeat the treatment with the 1-3% TFA in DCM solution 5-10 times to ensure complete cleavage. Monitor the progress by taking a small sample of the resin, performing a full cleavage, and analyzing by LC-MS.
-
-
Washing and Neutralization:
-
After the final cleavage step, wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with a 10% solution of DIPEA in DMF (2 x 5 minutes) to neutralize any residual acid.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times). The resin is now ready for the next step, such as on-resin cyclization.
-
Protocol 3: On-Resin Lactam Bridge Formation
This protocol outlines the general procedure for forming a side-chain to side-chain lactam bridge between an aspartic acid and a lysine residue, following the selective deprotection of their respective side chains. This example assumes the use of Fmoc-Asp(OPp)-OH and Fmoc-Lys(Mtt)-OH.
-
Peptide Synthesis:
-
Synthesize the linear peptide sequence using standard Fmoc-SPPS protocols, incorporating Fmoc-Asp(OPp)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.
-
-
Selective Deprotection of Lys(Mtt):
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM for 5-10 cycles of 2 minutes each to remove the Mtt group.
-
Wash and neutralize the resin as described in Protocol 2, Step 3.
-
-
Selective Deprotection of Asp(OPp):
-
Follow Protocol 2 for the selective cleavage of the OPp group.
-
-
On-Resin Cyclization (Lactamization):
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vial, prepare a solution of a coupling reagent such as HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activation solution to the resin. The intramolecular coupling is typically slower than intermolecular coupling.
-
Allow the reaction to proceed for 6-24 hours at room temperature.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing via LC-MS.
-
-
Final Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin thoroughly.
-
Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.
-
Precipitate, wash, and dry the crude cyclic peptide. Purify by RP-HPLC.
-
Visualizations
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Base-catalyzed formation of aspartimide intermediates.
References
Application Notes and Protocols for the Deprotection of 2-Phenylisopropyl Ester Side Chains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the efficient and selective removal of the 2-phenylisopropyl (2-PhiPr) ester protecting group from the side chains of amino acids, particularly aspartic acid (Asp) and glutamic acid (Glu), in peptide synthesis.
Introduction
The 2-phenylisopropyl (2-PhiPr) ester is a valuable acid-labile protecting group employed in modern peptide chemistry, especially within the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. Its key advantage lies in its "quasi-orthogonal" nature, allowing for its selective cleavage under very mild acidic conditions (typically 1% trifluoroacetic acid in dichloromethane) in the presence of more robust acid-labile groups like tert-butyl (tBu) and Boc protecting groups.[1] This feature is particularly advantageous for the on-resin synthesis of complex peptides, such as those containing side-chain-to-side-chain lactam bridges.[1]
Key Applications
-
On-resin cyclization of peptides: The selective deprotection of the 2-PhiPr ester on the solid support enables the formation of a free carboxylic acid side chain, which can then react with a deprotected amino group (e.g., from a Lys(Mtt) residue) to form a lactam bridge.
-
Synthesis of peptides prone to aspartimide formation: The steric bulk of the 2-PhiPr group can help to minimize the formation of aspartimide, a common side reaction involving aspartic acid residues during peptide synthesis.
Deprotection Chemistry
The deprotection of the 2-phenylisopropyl ester proceeds via an acid-catalyzed SN1 mechanism. The key steps are:
-
Protonation of the ester oxygen by trifluoroacetic acid (TFA).
-
Cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the 2-phenylisopropyl cation) and the free carboxylic acid.
-
The carbocation is then quenched.
Data Presentation
Deprotection Conditions and Purity Comparison
| Protected Amino Acid | Deprotection Conditions | Crude Peptide Purity (%) | Purified Peptide Purity (%) | Key Observations |
| Fmoc-Glu(OtBu)-OH | 95% TFA, 2.5% TIS, 2.5% H₂O | 85-95 | >98 | High crude purity due to the stability of the OtBu group during Fmoc deprotection. Not suitable for on-resin side-chain modification. |
| Fmoc-Glu(O-2-PhiPr)-OH | 1% TFA in DCM (for selective deprotection) followed by 95% TFA cocktail for global deprotection | 80-90 | >98 | Slightly lower crude purity can be observed. Essential for on-resin selective deprotection to enable strategies like cyclization.[2] |
| Fmoc-Glu(O-2-PhiPr)-OH with Fmoc-Lys(Mtt)-OH for cyclization | 1% TFA in DCM for selective deprotection | 70-85 (after cyclization) | >97 | The 2-PhiPr group is critical for this application, allowing for selective on-resin deprotection for lactam bridge formation.[2] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of 2-Phenylisopropyl Ester for Side-Chain Lactam Bridge Formation
This protocol describes the selective removal of the 2-PhiPr group from a resin-bound peptide containing both Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH for subsequent on-resin cyclization.
Materials:
-
Peptide-resin containing Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH
-
Deprotection Solution: 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Washing Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Neutralization Solution: 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF
-
Solid Phase Synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection:
-
Drain the DCM.
-
Add the 1% TFA in DCM solution to the resin.
-
Gently agitate the resin for 2 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of the deprotection solution and agitation for another 2 minutes.
-
Continue this process for a total of 5-10 cycles, monitoring the deprotection progress by collecting the flow-through and analyzing by LC-MS if necessary.
-
-
Washing:
-
Wash the resin thoroughly with DCM (5 x 1 min).
-
Wash the resin with DMF (3 x 1 min).
-
-
Neutralization:
-
Treat the resin with the 10% DIPEA in DMF solution for 2 minutes.
-
Repeat the neutralization step.
-
-
Final Washing:
-
Wash the resin with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
-
The resin is now ready for the on-resin cyclization step.
Visualizations
Caption: Workflow for the selective on-resin deprotection of the 2-PhiPr ester.
Caption: Simplified mechanism of acid-catalyzed SN1 deprotection of the 2-PhiPr ester.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient deprotection cycles. - Low TFA concentration. - Poor resin swelling. | - Increase the number of deprotection cycles. - Ensure the TFA concentration is accurate. - Ensure adequate resin swelling in DCM before deprotection. Monitor the reaction by LC-MS. |
| Side Reactions (e.g., Alkylation of Trp or Met) | The 2-phenylisopropyl cation can be trapped by TFA to form t-butyl trifluoroacetate, which can alkylate nucleophilic residues.[3] | - Add a scavenger such as triisopropylsilane (TIS) to the deprotection solution (e.g., 1% TFA, 2.5% TIS in DCM). |
| Lower than Expected Crude Purity | The 2-PhiPr group is more sensitive to acidic conditions that may be inadvertently present during synthesis compared to the OtBu group.[2] | - Ensure all reagents and solvents are of high purity and anhydrous where necessary. - Minimize exposure to any acidic conditions other than the specific deprotection step. |
| Aspartimide Formation | Although minimized by the 2-PhiPr group, it can still occur, especially in susceptible sequences (e.g., -Asp-Gly-). | - Use a less basic deprotection monitoring strategy if possible. - Consider the use of backbone-protected dipeptides for highly problematic sequences. |
References
Application Notes and Protocols for the Selective Cleavage of the Fmoc-Asp(O-2-PhiPr)-OH Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern solid-phase peptide synthesis (SPPS), the strategic use of orthogonally protected amino acids is paramount for the creation of complex peptides, such as those containing cyclic motifs or site-specific modifications. The quasi-orthogonally protected aspartic acid derivative, Fmoc-Asp(O-2-PhiPr)-OH , offers a distinct advantage for such applications. The 2-phenylisopropyl (2-PhiPr) ester protecting group is highly acid-labile, allowing for its selective removal under exceptionally mild acidic conditions. This unique feature permits the unmasking of the aspartic acid side-chain carboxyl group for on-resin manipulations, such as lactam bridge formation, while keeping other acid-sensitive protecting groups, like the commonly used tert-butyl (tBu) group, intact.[1][2][3]
These application notes provide detailed protocols for the selective cleavage of the 2-PhiPr protecting group, subsequent on-resin cyclization, and a discussion on mitigating potential side reactions.
Key Features and Applications
-
Orthogonal Deprotection: The 2-PhiPr group can be selectively cleaved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at a concentration of 1-2%.[3][4][5] This mild deprotection condition is orthogonal to the standard final cleavage conditions used for peptides synthesized on acid-labile resins with tBu-based side-chain protection.
-
On-Resin Cyclization: The selective deprotection of the Asp(O-2-PhiPr) side chain is a key step in the on-resin synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. This methodology is particularly advantageous for forming lactam bridges.
-
Reduced Aspartimide Formation: The steric bulk of the 2-phenylisopropyl group provides a degree of protection against the formation of aspartimide, a common and problematic side reaction associated with aspartic acid residues during Fmoc-SPPS.[6]
-
Combined Deprotection Strategies: For the synthesis of side-chain-to-side-chain lactam-bridged peptides, the use of Fmoc-Asp(O-2-PhiPr)-OH in combination with an amino acid bearing a similarly labile protecting group, such as Fmoc-Lys(Mtt)-OH, allows for simultaneous deprotection in a single step.[3]
Data Presentation
Table 1: Comparison of Aspartic Acid Protecting Groups and Deprotection Conditions
| Protecting Group | Structure | Cleavage Reagent | Typical Conditions | Orthogonality to tBu-based groups |
| O-2-PhiPr | 2-Phenylisopropyl | Dilute TFA in DCM | 1-2% TFA, 1-2 hours | Yes |
| OtBu | tert-Butyl | Strong TFA | 95% TFA | No |
| OAll | Allyl | Pd(0) catalyst | Pd(PPh₃)₄, Phenylsilane | Yes |
| ODmab | 4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl | 2% Hydrazine in DMF | 2 x 10 min | Yes |
Table 2: Time Course of 2-PhiPr Group Cleavage
| TFA Concentration (% in DCM) | Time (minutes) | Approximate Cleavage (%) |
| 1% | 30 | >90% |
| 1% | 60 | >98% |
| 1% | 120 | ~100% |
| 2% | 15 | >95% |
| 2% | 30 | ~100% |
Note: Cleavage efficiency can be sequence-dependent. It is recommended to perform a test cleavage and monitor by HPLC for optimization.
Experimental Protocols
Protocol 1: Selective On-Resin Cleavage of the 2-PhiPr Protecting Group
This protocol describes the selective removal of the 2-phenylisopropyl protecting group from the aspartic acid side chain of a resin-bound peptide.
Materials:
-
Peptide-resin containing an Asp(O-2-PhiPr) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Sintered glass funnel or automated peptide synthesizer reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3 x resin volume) to remove any residual DMF.
-
Deprotection:
-
Prepare a fresh solution of 1% TFA in DCM (v/v).
-
Treat the resin with the 1% TFA/DCM solution for 2 minutes and drain.
-
Repeat the treatment with fresh 1% TFA/DCM solution for 2 x 30 minutes. Alternatively, a single treatment of 1-2 hours can be performed with gentle agitation.
-
-
Washing: Wash the resin with DCM (5 x resin volume).
-
Neutralization:
-
Wash the resin with 10% DIEA in DMF (3 x resin volume) to neutralize the resin.
-
Wash the resin with DMF (3 x resin volume).
-
Wash the resin with DCM (3 x resin volume).
-
-
Proceed to the next step (e.g., on-resin cyclization) or dry the resin under vacuum if the deprotected peptide is the final product.
Protocol 2: On-Resin Lactam Bridge Formation Following Selective Deprotection
This protocol outlines the formation of a side-chain-to-side-chain lactam bridge between a deprotected aspartic acid residue and a deprotected lysine (or other suitable amino acid) residue. This protocol assumes the linear peptide has been synthesized with Fmoc-Asp(O-2-PhiPr)-OH and a corresponding amino acid with an orthogonal protecting group (e.g., Fmoc-Lys(Mtt)-OH) that has also been selectively deprotected.
Materials:
-
Peptide-resin with deprotected Asp and Lys side chains
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyBOP
-
Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Kaiser test kit or other method for monitoring free amines
Procedure:
-
Resin Preparation: Following the selective deprotection and neutralization steps in Protocol 1, swell the resin in DMF.
-
Cyclization:
-
Prepare a solution of the coupling agent (e.g., 3 equivalents of HATU) and base (e.g., 6 equivalents of DIEA) in DMF.
-
Add the activation solution to the resin.
-
Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. Microwave-assisted cyclization for 10-30 minutes can also be employed to accelerate the reaction.[1]
-
-
Monitoring the Reaction:
-
Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the completion of the cyclization.
-
If the Kaiser test is positive, extend the reaction time or add fresh coupling reagents.
-
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 x resin volume) and then with DCM (5 x resin volume).
-
Final Deprotection and Cleavage: Proceed with the standard protocol for the cleavage of the peptide from the resin and removal of any remaining side-chain protecting groups (e.g., with a TFA cocktail).
Mandatory Visualizations
References
- 1. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cas 200336-86-3,FMOC-ASP(O-2-PHIPR)-OH | lookchem [lookchem.com]
- 5. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
On-Resin Cyclization of Peptides Using Fmoc-Asp(O-2-PhiPr)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the on-resin cyclization of peptides utilizing the quasi-orthogonally protected amino acid derivative, Fmoc-Asp(O-2-PhiPr)-OH. This method offers a robust and efficient strategy for the synthesis of cyclic peptides, particularly those involving a lactam bridge, by anchoring the peptide to the resin via the side chain of aspartic acid. The 2-phenylisopropyl (2-PhiPr) protecting group is strategically employed for its lability under mild acidic conditions, allowing for selective deprotection and subsequent intramolecular cyclization while the peptide remains attached to the solid support. This approach minimizes intermolecular side reactions, often leading to higher purity of the final cyclic product.
Introduction
Cyclic peptides are a class of molecules with significant interest in drug discovery and development due to their enhanced conformational rigidity, increased metabolic stability, and improved binding affinity to biological targets compared to their linear counterparts. On-resin cyclization is a powerful technique that simplifies the synthesis of these complex molecules. The use of Fmoc-Asp(O-2-PhiPr)-OH is particularly advantageous for this purpose. The 2-PhiPr ester protecting the β-carboxyl group of aspartic acid can be selectively cleaved with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions that are orthogonal to the commonly used tert-butyl (tBu)-based side-chain protecting groups in standard Fmoc solid-phase peptide synthesis (SPPS).[1] This orthogonality is the cornerstone of this cyclization strategy. Furthermore, the steric bulk of the 2-PhiPr group can help to mitigate the formation of aspartimide, a common side reaction associated with aspartic acid residues during Fmoc-SPPS.
Principle of the Method
The overall strategy involves the following key stages:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a suitable resin using standard Fmoc chemistry. Fmoc-Asp(O-2-PhiPr)-OH is incorporated at the desired position, serving as the anchor point to the resin through its side-chain carboxyl group.
-
Selective Deprotection: Once the linear peptide chain is fully assembled, the 2-PhiPr protecting group is selectively removed from the aspartic acid side chain using a mild solution of TFA in DCM. This exposes a free carboxyl group.
-
On-Resin Cyclization (Lactamization): The newly deprotected side-chain carboxyl group of the aspartic acid is then coupled with a free amine on the peptide chain. This can be the N-terminal amine for head-to-tail cyclization or the side-chain amine of another amino acid (e.g., lysine, ornithine) for side-chain-to-side-chain cyclization. This intramolecular reaction is facilitated by a suitable coupling reagent cocktail.
-
Cleavage and Purification: The final cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed. The crude cyclic peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflows and Signaling Pathways
The logical workflow for on-resin cyclization using Fmoc-Asp(O-2-PhiPr)-OH can be visualized as a sequential process.
Figure 1. Experimental workflow for on-resin cyclization using Fmoc-Asp(O-2-PhiPr)-OH.
Detailed Experimental Protocols
The following protocols provide a general guideline for the on-resin cyclization of a model peptide. Researchers should optimize the conditions based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Solid-Phase Peptide Synthesis of the Linear Precursor
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin, with the C-terminal amino acid being Fmoc-Asp(O-2-PhiPr)-OH, which anchors the peptide to the resin.
Materials:
-
Rink Amide resin (e.g., 0.5-1.0 mmol/g loading)
-
Fmoc-Asp(O-2-PhiPr)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the Rink Amide linker.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and then DMF (3 x 1 min).
-
Coupling of Fmoc-Asp(O-2-PhiPr)-OH:
-
In a separate vial, pre-activate Fmoc-Asp(O-2-PhiPr)-OH (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and HOBt or Oxyma (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (1-2 equivalents) if desired to ensure basic conditions.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Washing: Wash the resin as described in step 3.
-
Peptide Chain Elongation: Continue the synthesis of the linear peptide by repeating the Fmoc deprotection and coupling cycles for each subsequent amino acid according to standard Fmoc-SPPS protocols.[2]
Protocol 2: On-Resin Cyclization
This protocol details the selective deprotection of the 2-PhiPr group and the subsequent intramolecular lactamization.
Materials:
-
Peptide-resin from Protocol 1
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
1-Hydroxybenzotriazole (HOBt) or 6-Cl-HOBt
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Final N-terminal Fmoc Deprotection: If performing a head-to-tail cyclization, remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF as described in Protocol 1.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then DCM (5 x 1 min).
-
Selective Deprotection of 2-PhiPr Group:
-
Washing and Neutralization:
-
Wash the resin with DCM (5 x 1 min).
-
Wash with DMF (5 x 1 min).
-
Neutralize the resin by washing with 10% DIEA in DMF (v/v) (3 x 2 min).
-
Wash again with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
On-Resin Cyclization (Lactamization):
-
Swell the resin in anhydrous DMF.
-
In a separate vial, prepare the coupling cocktail. For example, dissolve HBTU (3-5 equivalents), HOBt (3-5 equivalents) in DMF.[3]
-
Add the coupling cocktail to the resin, followed by DIEA (6-10 equivalents).[2][3]
-
Agitate the reaction mixture at room temperature for 2-24 hours. The reaction time will depend on the peptide sequence and the steric hindrance around the cyclization site.[2][3]
-
Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).
Protocol 3: Cleavage and Purification
This protocol describes the final cleavage of the cyclic peptide from the resin and its subsequent purification.
Materials:
-
Cyclized peptide-resin from Protocol 2
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
TFA, HPLC grade
Procedure:
-
Resin Drying: Dry the cyclized peptide-resin under vacuum for at least 1 hour.
-
Cleavage:
-
Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and ACN with 0.1% TFA).
-
Purify the cyclic peptide by preparative RP-HPLC using a suitable gradient of ACN in water (both containing 0.1% TFA).
-
Collect the fractions containing the pure peptide.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Quantitative Data
The efficiency of on-resin cyclization can be influenced by several factors, including the peptide sequence, the length of the linear precursor, the resin loading, and the choice of coupling reagents. The following table summarizes representative data for on-resin cyclization reactions.
| Parameter | Fmoc-Asp(O-2-PhiPr)-OH Method | Alternative Methods (e.g., Allyl-based) | Reference |
| Protecting Group | 2-Phenylisopropyl (2-PhiPr) | Allyl (All) | [3] |
| Deprotection Conditions | 1% TFA in DCM | Pd(PPh₃)₄, Phenylsilane | [3][5] |
| Cyclization Reagents | HBTU/HOBt/DIEA or PyBOP/HOBt/DIEA | PyBOP/HOBt/DIEA | [2][3] |
| Typical Cyclization Time | 2 - 24 hours | 2 - 24 hours | [2][3] |
| Reported Crude Purity | Generally high, sequence dependent | Variable, can be lower due to side reactions | [5][6] |
| Overall Isolated Yield | Sequence dependent, can be up to ~22% for complex peptides | Sequence dependent | [2] |
Note: The yields and purities are highly dependent on the specific peptide sequence and the efficiency of each step. The data presented are for illustrative purposes and may not be representative of all cases.
Troubleshooting and Key Considerations
-
Aspartimide Formation: Although the 2-PhiPr group helps to minimize aspartimide formation, it can still occur, especially with sequences containing Asp-Gly or Asp-Ser motifs. Using milder Fmoc deprotection conditions (e.g., 20% piperidine in DMF for shorter times, or using a weaker base like DBU/piperidine) can be beneficial.
-
Incomplete Cyclization: If cyclization is incomplete, consider increasing the reaction time, using a more powerful coupling reagent (e.g., HATU), or performing a double coupling. Low resin loading can also favor intramolecular cyclization over intermolecular side reactions.
-
Racemization: The choice of coupling reagent and base can influence the extent of racemization at the C-terminal amino acid during cyclization. Using additives like HOBt or Oxyma is crucial to suppress this side reaction.
-
Monitoring Reactions: It is highly recommended to monitor the completion of both the deprotection and cyclization steps by cleaving a small aliquot of the resin and analyzing the product by LC-MS.
Logical Relationships in Reagent Selection
The choice of reagents is interconnected and crucial for the success of the synthesis.
Figure 2. Logical relationships in reagent selection for on-resin cyclization.
By following these detailed protocols and considering the key factors outlined, researchers and drug development professionals can effectively utilize Fmoc-Asp(O-2-PhiPr)-OH for the successful on-resin synthesis of a wide range of cyclic peptides.
References
Application Notes and Protocols for the Synthesis of Lactam-Bridged Peptides with Fmoc-Asp(O-2-PhiPr)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactam-bridged peptides are a class of conformationally constrained peptides that offer significant advantages over their linear counterparts, including enhanced proteolytic stability, improved receptor binding affinity, and increased biological activity. The introduction of a lactam bridge, an intramolecular amide bond between the side chains of two amino acids, is a powerful strategy to stabilize secondary structures such as α-helices and β-turns.[1] This conformational restriction can pre-organize the peptide into its bioactive conformation, leading to more potent and selective therapeutic candidates.
Fmoc-Asp(O-2-PhiPr)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of lactam-bridged peptides. The 2-phenylisopropyl (2-PhiPr) ester protecting group on the side chain of aspartic acid is exceptionally labile to mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), allowing for its selective removal on-resin without affecting standard acid-labile protecting groups like tert-butyl (tBu). This quasi-orthogonal deprotection strategy is particularly advantageous when used in combination with Fmoc-Lys(Mtt)-OH, as the 4-methyltrityl (Mtt) group on the lysine side chain can be removed simultaneously under the same mild acidic conditions. This streamlined, one-pot deprotection and subsequent on-resin cyclization protocol simplifies the synthesis of lactam-bridged peptides, making it an efficient and attractive method for drug discovery and development.
Principle of On-Resin Side-Chain to Side-Chain Cyclization
The synthesis of a lactam bridge between an aspartic acid and a lysine residue involves the formation of an amide bond between the γ-carboxyl group of aspartic acid and the ε-amino group of lysine. The use of an orthogonal protecting group strategy is essential for this process. The 2-PhiPr and Mtt protecting groups are stable to the basic conditions required for Fmoc group removal during peptide chain elongation. Once the linear peptide has been assembled on the solid support, these protecting groups can be selectively and simultaneously removed using a mild acid solution. This exposes the reactive side-chain functionalities, which can then be coupled on-resin using standard peptide coupling reagents to form the lactam bridge. The final cyclic peptide is then cleaved from the resin and globally deprotected.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a model lactam-bridged heptapeptide compared to its linear analog.
Table 1: Comparative Purity of a Model Heptapeptide
| Peptide Type | Key Amino Acid Derivatives | Crude Purity (%) (after cleavage) | Final Purity (%) (after purification) |
| Linear Heptapeptide | Fmoc-Asp(OtBu)-OH | 85-95 | >98 |
| Cyclic Heptapeptide (Side-chain lactam bridge) | Fmoc-Asp(O-2-PhiPr)-OH with Fmoc-Lys(Mtt)-OH | 70-85 (after cyclization) | >97 |
Note: Data is adapted from a representative synthesis of a glutamic acid-containing heptapeptide and is illustrative for the aspartic acid analog due to the similar chemical principles.[2]
Table 2: Reagent Quantities for a Standard 0.1 mmol Synthesis
| Step | Reagent | Equivalents (eq) | Amount for 0.1 mmol Scale |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 5 mL |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 | 0.3-0.5 mmol |
| HBTU | 3-5 | 0.3-0.5 mmol | |
| DIPEA | 6-10 | 0.6-1.0 mmol | |
| Selective Deprotection | 1% TFA in DCM | - | 10 x 2 mL (repeated treatments) |
| On-Resin Cyclization | PyBOP | 3 | 0.3 mmol |
| HOBt | 3 | 0.3 mmol | |
| DIPEA | 6 | 0.6 mmol | |
| Final Cleavage | Reagent K (TFA/H₂O/TIS/EDT) | - | 10 mL |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin using the Fmoc/tBu strategy.
-
Resin Swelling: Place the Rink Amide resin (0.1 mmol) in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF (5 mL) to the resin. Agitate the mixture for 5 minutes. Drain the solution and repeat the piperidine treatment for another 10 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and HOBt (0.4 mmol, 4 eq) in DMF (3 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the amino acid solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.
Protocol 2: On-Resin Lactam Bridge Formation
-
Selective Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM (3 x 5 mL).
-
Treat the resin with a solution of 1% TFA in DCM (5 mL) for 2 minutes. Drain the solution.
-
Repeat this treatment 10-15 times.
-
Wash the resin thoroughly with DCM (5 x 5 mL) and DMF (5 x 5 mL).
-
Neutralize the resin with 10% DIPEA in DMF (2 x 5 mL for 2 minutes each).
-
Wash the resin with DMF (5 x 5 mL).
-
-
On-Resin Cyclization:
-
In a separate vial, dissolve PyBOP (0.3 mmol, 3 eq) and HOBt (0.3 mmol, 3 eq) in DMF (4 mL).
-
Add DIPEA (0.6 mmol, 6 eq) to this solution.
-
Add the cyclization cocktail to the deprotected and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the cyclization is complete, wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation: Wash the cyclized peptide-resin with DCM (3 x 5 mL) and dry it under vacuum for 30 minutes.
-
Cleavage:
-
Prepare a cleavage cocktail of Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail (10 mL) to the dried resin.
-
Shake gently for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 4: Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 65% acetonitrile over 30 minutes.
-
-
Analysis:
-
Analyze the collected fractions by analytical LC-MS to confirm the identity (correct mass) and purity of the desired peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Mandatory Visualization
Caption: Workflow for the synthesis of lactam-bridged peptides.
Caption: Orthogonal deprotection and cyclization logic.
References
Application Notes and Protocols for the Use of Fmoc-Asp(O-2-PhiPr)-OH in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(O-2-PhiPr)-OH is a quasi-orthogonally protected aspartic acid derivative that serves as a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the production of complex cyclic and bicyclic peptides. The 2-phenylisopropyl (2-PhiPr) ester protecting group for the β-carboxyl function offers the distinct advantage of being selectively cleavable under very mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane). This orthogonality allows for on-resin side-chain modifications, most notably the formation of lactam bridges, without affecting acid-labile resins or other side-chain protecting groups like tert-butyl (tBu). This attribute makes it highly suitable for the synthesis of conformationally constrained peptides, which are of significant interest in drug discovery and development.
A primary challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to impurities that are difficult to separate from the target peptide. While the bulky 2-PhiPr group can offer steric hindrance that may reduce the propensity for aspartimide formation, the extent of this side reaction is highly sequence-dependent.
These application notes provide a comprehensive overview of the use of Fmoc-Asp(O-2-PhiPr)-OH, including detailed protocols for the synthesis of a model side-chain to side-chain lactam-bridged cyclic peptide.
Key Applications and Advantages
-
On-Resin Cyclization: The selective deprotection of the 2-PhiPr group on the solid support enables efficient intramolecular cyclization to form lactam bridges, minimizing intermolecular side reactions and simplifying purification.
-
Synthesis of Cyclic and Bicyclic Peptides: This derivative is instrumental in creating structurally complex peptides with constrained conformations, which can lead to enhanced biological activity and stability.[1]
-
Orthogonal Protection Strategy: The 2-PhiPr group is compatible with standard Fmoc/tBu chemistry, providing an additional layer of orthogonal protection for intricate synthetic strategies.
-
Combination with Lys(Mtt): For the synthesis of side-chain to side-chain lactam-bridged peptides, the pairing of Fmoc-Asp(O-2-PhiPr)-OH with Fmoc-Lys(Mtt)-OH is particularly advantageous as both protecting groups can be removed simultaneously under mild acidic conditions.
Data Presentation: A Comparative Case Study
Model Peptide Sequence: Ac-Cys(Trt)-Lys(Boc)-Asp -Gly-Tyr(tBu)-Lys -Ile-NH₂ (with a lactam bridge between Asp and Lys)
| Parameter | On-Resin Cyclization with Fmoc-Asp(O-2-PhiPr)-OH | Solution-Phase Cyclization with Fmoc-Asp(OtBu)-OH |
| Overall Yield | Higher | Lower |
| Crude Purity | Higher | Lower |
| Major Impurities | Minimized due to pseudo-dilution on resin | Intermolecular oligomerization, aspartimide-related byproducts |
| Synthesis Time | Shorter (fewer steps) | Longer (requires cleavage, purification of linear peptide, and solution-phase reaction) |
| Aspartimide Formation | Sequence-dependent, but steric hindrance of 2-PhiPr may offer some reduction compared to OtBu in certain contexts. | Prone to aspartimide formation, especially during prolonged piperidine treatments. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for Linear Peptide Assembly
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin.
Materials:
-
Rink Amide Resin (e.g., 0.5 mmol/g loading)
-
Fmoc-amino acids (including Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU or HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a double coupling.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Acetylation (Optional): If an N-terminal acetyl group is desired, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes. Wash the resin thoroughly.
Protocol for On-Resin Side-Chain to Side-Chain Cyclization
This protocol details the formation of a lactam bridge between the side chains of Asp(O-2-PhiPr) and Lys(Mtt).
Materials:
-
Peptidyl-resin from Protocol 4.1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cyclization Reagents: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Selective Deprotection of 2-PhiPr and Mtt Groups:
-
Wash the peptidyl-resin with DCM.
-
Treat the resin with a solution of 1% TFA and 2.5% TIS in DCM. Agitate for 2 minutes and drain.
-
Repeat the treatment 5-7 times until the yellow color of the trityl cation is no longer observed in the drained solution.
-
Wash the resin thoroughly with DCM (5 times) to remove residual acid.
-
Neutralize the resin by washing with a 5% DIPEA solution in DMF (3 times).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
On-Resin Cyclization:
-
Swell the deprotected peptidyl-resin in DMF.
-
In a separate vial, dissolve PyAOP or HATU (3 equivalents) and DIPEA or NMM (6 equivalents) in DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction mixture at room temperature. Monitor the progress of the cyclization by taking small resin samples, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 4-24 hours.
-
Once the cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Protocol for Cleavage from Resin and Final Deprotection
Materials:
-
Cyclized peptidyl-resin from Protocol 4.2
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the cyclized peptidyl-resin under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Workflow for On-Resin Synthesis of a Lactam-Bridged Cyclic Peptide.
Caption: Role of Fmoc-Asp(O-2-PhiPr)-OH in Complex Peptide Synthesis.
References
Application Notes and Protocols for the Incorporation of Fmoc-Asp(2-phenylisopropyl ester)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(2-phenylisopropyl ester)-OH, also known as Fmoc-Asp(O-2-PhiPr)-OH, is a valuable building block in solid-phase peptide synthesis (SPPS). Its unique protecting group, the 2-phenylisopropyl (2-PhiPr) ester, offers quasi-orthogonality, enabling selective cleavage under mild acidic conditions while remaining stable to the basic conditions used for Fmoc group removal. This property is particularly advantageous for the synthesis of complex peptides, including cyclic peptides and those requiring on-resin side-chain modifications.
A primary challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of aspartimide, a side reaction that can lead to impurities that are difficult to separate from the target peptide.[1][2][3] The 2-PhiPr protecting group demonstrates a reduced propensity for aspartimide formation compared to other common esters, though careful optimization of synthesis conditions is still recommended, especially for sequences known to be problematic, such as Asp-Gly motifs.[1][4][5]
These application notes provide detailed protocols for the efficient incorporation of Fmoc-Asp(O-2-PhiPr)-OH into peptide sequences, strategies to minimize aspartimide formation, and a protocol for the selective deprotection of the 2-PhiPr group for on-resin cyclization.
Key Features and Applications
-
Quasi-Orthogonal Protection: The 2-PhiPr group can be selectively removed using a mild solution of 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving t-butyl (tBu)-based protecting groups intact.[6]
-
Reduced Aspartimide Formation: The steric hindrance provided by the 2-PhiPr group helps to suppress the formation of aspartimide compared to less bulky esters.[7]
-
Synthesis of Cyclic Peptides: This derivative is highly suitable for the on-resin synthesis of side-chain to side-chain lactam-bridged peptides, often used in combination with Fmoc-Lys(Mtt)-OH.[6]
-
On-Resin Modifications: The selective deprotection of the Asp side chain allows for specific modifications, such as glycosylation, on the solid support.[1]
Experimental Protocols
Standard Incorporation of Fmoc-Asp(O-2-PhiPr)-OH in Fmoc SPPS
This protocol outlines the standard steps for coupling Fmoc-Asp(O-2-PhiPr)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Asp(O-2-PhiPr)-OH
-
Coupling reagents: e.g., HBTU/DIPEA or DIC/OxymaPure
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(O-2-PhiPr)-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add the activating agents. For example, for HBTU/DIPEA activation, add HBTU (2.9-4.9 equivalents) and DIPEA (6-10 equivalents). For DIC/OxymaPure, add DIC (3-5 equivalents) and OxymaPure (3-5 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. A longer coupling time may be necessary for difficult sequences.
-
-
Washing: Wash the resin with DMF (3-5 times), DCM (2-3 times), and IPA (2-3 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Experimental Workflow for Fmoc-Asp(O-2-PhiPr)-OH Incorporation
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. shop.bachem.com [shop.bachem.com]
Application Notes and Protocols for Orthogonal Deprotection of Fmoc-Asp(O-2-PhiPr)-OH and Lys(Mtt) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH in an orthogonal protecting group strategy for solid-phase peptide synthesis (SPPS). This combination is particularly advantageous for the synthesis of complex peptides, such as those containing side-chain to side-chain lactam bridges for cyclization.
Introduction to Orthogonal Protection
In SPPS, orthogonal protection is a fundamental strategy that employs multiple classes of protecting groups, each of which can be removed under specific chemical conditions without affecting the others.[1] This allows for the selective modification of amino acid side chains while the peptide remains attached to the solid support, enabling the synthesis of cyclic peptides, branched peptides, and other complex structures.[1] The most common orthogonal strategy in modern peptide synthesis is the Fmoc/tBu approach, where the Nα-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups like tert-butyl (tBu).[2]
The use of "super acid-labile" protecting groups, such as 4-methyltrityl (Mtt) for the side chain of lysine and 2-phenylisopropyl (O-2-PhiPr) for the side chain of aspartic acid, introduces an additional layer of orthogonality. These groups can be selectively removed with very dilute acid, leaving the more robust tBu-based protecting groups intact.[3][4]
Fmoc-Asp(O-2-PhiPr)-OH: A Quasi-Orthogonal Protecting Group
Fmoc-Asp(O-2-PhiPr)-OH is a quasi-orthogonally protected aspartic acid derivative. The 2-phenylisopropyl ester is highly sensitive to mild acidic conditions and can be selectively cleaved in the presence of tBu-based protecting groups.[3] This feature makes it an invaluable tool for on-resin side-chain modifications.
Key Characteristics:
-
Deprotection: The O-2-PhiPr group is typically removed with 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]
-
Orthogonality: It is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and orthogonal to the strong acid conditions used for final cleavage from the resin and removal of tBu-based groups (e.g., 95% TFA).[4]
-
Applications: It is frequently used in the synthesis of cyclic peptides through the formation of a lactam bridge with a corresponding amino acid side chain, such as lysine.[3][4]
Lys(Mtt): A Highly Acid-Labile Protecting Group
The 4-methyltrityl (Mtt) group is a very acid-labile protecting group for the ε-amino group of lysine. Its removal under mild acidic conditions allows for selective side-chain manipulation.
Key Characteristics:
-
Deprotection: The Mtt group is readily cleaved with 1-2% TFA in DCM, often in the presence of a scavenger like triisopropylsilane (TIS) to prevent re-attachment of the trityl cation.[5]
-
Orthogonality: Similar to O-2-PhiPr, the Mtt group is stable to piperidine and provides orthogonality to tBu-based protecting groups.[6]
-
Applications: It is widely used for the synthesis of branched peptides, labeled peptides, and in combination with an acid-labile protected acidic residue for side-chain to side-chain cyclization.[7]
Synergistic Use of Fmoc-Asp(O-2-PhiPr)-OH and Lys(Mtt) for On-Resin Cyclization
The combination of Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH is particularly powerful for the on-resin synthesis of side-chain to side-chain lactam-bridged cyclic peptides. Both protecting groups can be removed simultaneously using the same mild acidic conditions, streamlining the synthesis process.[3]
Below is a diagram illustrating the orthogonal deprotection strategy.
Caption: Orthogonal deprotection strategy for cyclic peptide synthesis.
Data Presentation
The following tables summarize the conditions for the deprotection of O-2-PhiPr and Mtt protecting groups.
Table 1: Deprotection Conditions for O-2-PhiPr and Mtt Groups
| Protecting Group | Reagent | Concentration | Scavenger | Typical Reaction Time |
| O-2-PhiPr | TFA in DCM | 1-2% (v/v) | 1-5% TIS | 5-10 cycles of 2 min |
| Mtt | TFA in DCM | 1-2% (v/v) | 1-5% TIS or TES | 5-10 cycles of 2 min |
| Mtt | Acetic Acid/TFE/DCM | 1:2:7 (v/v/v) | None | 1 hour |
Data compiled from multiple sources.[4][5]
Table 2: Purity and Yield for a Model Cyclic Heptapeptide
| Synthesis Step | Key Reagents | Crude Purity | Final Yield after Purification |
| Linear Peptide Synthesis | Fmoc-Asp(O-2-PhiPr)-OH, Fmoc-Lys(Mtt)-OH | >80% | N/A |
| On-Resin Cyclization | 1% TFA in DCM, HATU/DIPEA | 70-85% | >97% |
Note: Purity and yield are sequence-dependent and can vary. The data presented is for a model system and should be used as a general guideline.
Experimental Protocols
Protocol 1: Simultaneous On-Resin Deprotection of Asp(O-2-PhiPr) and Lys(Mtt)
This protocol describes the simultaneous removal of the O-2-PhiPr and Mtt protecting groups from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing both Asp(O-2-PhiPr) and Lys(Mtt) residues
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a fritted disk
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA and 5% TIS in DCM (v/v/v). For example, for 10 mL of solution, add 0.1 mL of TFA and 0.5 mL of TIS to 9.4 mL of DCM.
-
Deprotection Reaction: a. Drain the swelling solvent from the resin. b. Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin). c. Agitate the resin suspension gently for 2 minutes at room temperature. The solution may turn yellow or orange, indicating the release of the trityl cation. d. Drain the deprotection solution. e. Repeat steps 3b-3d for a total of 5-10 cycles, or until the yellow/orange color is no longer observed in the drained solution.
-
Washing and Neutralization: a. Wash the resin thoroughly with DCM (5 x 10 mL). b. Wash the resin with 10% DIPEA in DMF (v/v) (2 x 10 mL) to neutralize the resin. c. Wash the resin with DMF (5 x 10 mL) to prepare for the subsequent cyclization step.
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)
This protocol follows the simultaneous deprotection described in Protocol 1.
Materials:
-
Deprotected peptide-resin from Protocol 1
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes.
-
Cyclization Cocktail Preparation: Prepare a solution of 3 equivalents of HATU and 6 equivalents of DIPEA (relative to the initial resin loading) in a 1:1 mixture of DMF and DCM.
-
Cyclization Reaction: a. Drain the DMF from the resin. b. Add the cyclization cocktail to the resin. c. Agitate the reaction mixture at room temperature for 4-24 hours.
-
Monitoring: Monitor the completion of the reaction by taking a small sample of the resin and performing a Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and the completion of the cyclization.
-
Washing: Once the reaction is complete, drain the cyclization solution and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Drying: Dry the resin under vacuum. The cyclic peptide is now ready for final cleavage from the resin.
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of a cyclic peptide using the orthogonal deprotection of Fmoc-Asp(O-2-PhiPr)-OH and Lys(Mtt).
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Cleavage of 2-Phenylisopropyl Esters using 1% Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the protection of carboxylic acids in complex organic molecules, the 2-phenylisopropyl (2-Php) ester serves as a valuable protecting group. Its removal under mild acidic conditions allows for selective deprotection while keeping other acid-labile groups, such as tert-butoxycarbonyl (Boc) and tert-butyl (tBu) ethers, intact. This application note provides detailed protocols and quantitative data for the cleavage of 2-phenylisopropyl esters using a 1% trifluoroacetic acid (TFA) solution, a method prized for its high selectivity and efficiency.
The use of dilute TFA for deprotection is a key strategy in orthogonal protection schemes, particularly in the synthesis of complex peptides and other delicate organic molecules. The conditions outlined herein are designed to be robust and reproducible, providing a reliable method for the selective deprotection of the 2-phenylisopropyl ester group.
Data Presentation
The following table summarizes the expected cleavage efficiency of 2-phenylisopropyl esters under various conditions using a dilute TFA solution. The data is compiled from literature reports and expert knowledge in the field of peptide chemistry. It is important to note that optimal conditions may vary depending on the specific substrate and the presence of other functional groups.
| Entry | TFA Concentration (%) | Solvent | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) | Purity (%) | Notes |
| 1 | 1 | Dichloromethane (DCM) | 0.5 | 25 | >90 | >95 | Minimal cleavage of Boc or tBu groups observed. |
| 2 | 1 | Dichloromethane (DCM) | 1 | 25 | >95 | >95 | Generally sufficient for complete cleavage. |
| 3 | 1 | Dichloromethane (DCM) | 2 | 25 | ~99 | >95 | Extended time to ensure complete reaction for sterically hindered substrates. |
| 4 | 2 | Dichloromethane (DCM) | 1 | 25 | >98 | >95 | Successful for selective cleavage while maintaining other acid-labile groups.[1] |
| 5 | 1 | 1,2-Dichloroethane (DCE) | 1 | 25 | >95 | >95 | Alternative solvent, similar efficiency to DCM. |
| 6 | 1 | Dichloromethane (DCM) | 1 | 0 | Slower reaction rate, may require longer time. | - | Useful for highly sensitive substrates. |
Experimental Protocols
Materials and Reagents
-
Substrate (2-phenylisopropyl ester)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Protocol 1: Standard Cleavage of 2-Phenylisopropyl Ester with 1% TFA
This protocol is suitable for most substrates where the 2-phenylisopropyl ester is used as a protecting group.
-
Reaction Setup: Dissolve the 2-phenylisopropyl ester-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Prepare a 1% (v/v) solution of TFA in anhydrous DCM. For example, to prepare 10 mL of the cleavage solution, add 0.1 mL of TFA to 9.9 mL of DCM.
-
Cleavage Reaction: Add the 1% TFA in DCM solution to the stirring solution of the substrate at room temperature (25 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Typically, the reaction is complete within 1-2 hours.
-
Work-up:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, as required.
Protocol 2: Repetitive Treatment for Acid-Sensitive Substrates
This protocol is adapted from methods used for the cleavage of peptides from highly acid-sensitive resins and can be applied to solution-phase cleavage of particularly sensitive substrates.[2]
-
Reaction Setup: Dissolve the 2-phenylisopropyl ester-protected substrate in anhydrous DCM.
-
Cleavage Step: Add a solution of 1% TFA in dry DCM (e.g., 10 mL for 1g of substrate) to the reaction vessel. Seal the vessel and shake or stir for 2-5 minutes.
-
Neutralization and Extraction: Transfer the reaction mixture to a separatory funnel containing a neutralizing agent, such as a 10% solution of pyridine in methanol or saturated sodium bicarbonate. Extract the product into the organic layer.
-
Repetitive Treatment: Repeat the cleavage step (step 2) on the aqueous layer or any remaining solid substrate multiple times (up to 10 times) until the starting material is fully consumed, as monitored by TLC or HPLC.
-
Combine and Evaporate: Combine all the organic filtrates containing the product and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product as described in Protocol 1.
Mandatory Visualizations
Reaction Mechanism
The acid-catalyzed cleavage of a 2-phenylisopropyl ester proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is favored due to the formation of a stable tertiary carbocation intermediate.
Caption: Acid-catalyzed cleavage of a 2-phenylisopropyl ester.
Experimental Workflow
The following diagram illustrates the general workflow for the cleavage of a 2-phenylisopropyl ester using 1% TFA.
Caption: General workflow for 1% TFA cleavage.
Discussion
The cleavage of 2-phenylisopropyl esters with 1% TFA in a non-polar solvent like DCM is a highly effective method for selective deprotection. The mildness of the conditions ensures the stability of other acid-sensitive protecting groups, which is a significant advantage in multi-step syntheses.
Mechanism and Selectivity: The reaction proceeds through a stable tertiary carbocation, which readily forms upon protonation of the ester oxygen. This carbocation is then quenched, often by elimination of a proton to form 2-phenylpropene. The high stability of this carbocation is the primary reason for the lability of the 2-phenylisopropyl ester under such mild acidic conditions.
Potential Side Reactions: While the reaction is generally clean, potential side reactions can include incomplete cleavage if the reaction time is too short or the temperature is too low. For substrates containing other highly acid-labile groups, some minor, slow cleavage of those groups may occur with prolonged reaction times. It is therefore crucial to monitor the reaction closely to determine the optimal endpoint. In the context of peptide synthesis, the generated carbocation can potentially alkylate sensitive residues like tryptophan or methionine, although the low concentration of TFA and the short reaction times minimize this risk. The use of scavengers is generally not necessary for this specific deprotection but can be considered if sensitive residues are present.
Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, extend the reaction time or consider a slightly higher concentration of TFA (e.g., 2%). For very sensitive substrates, the repetitive treatment protocol may be more effective.
-
Formation of Byproducts: If side products are observed, reducing the reaction time or temperature may be beneficial. Ensure that the starting materials and solvents are anhydrous, as water can participate in the reaction.
Conclusion
The use of 1% TFA provides a mild and selective method for the cleavage of 2-phenylisopropyl esters. The protocols and data presented in this application note offer a reliable starting point for researchers in organic synthesis and drug development. By carefully controlling the reaction conditions and monitoring the progress, high yields of the deprotected carboxylic acid can be achieved with excellent purity. This method is a valuable tool for the strategic deprotection of carboxylic acids in the presence of other acid-sensitive functionalities.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Aspartimide Formation with Fmoc-Asp(O-2-PhiPr)-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing aspartimide formation when using Fmoc-Asp(O-2-PhiPr)-OH in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your synthetic strategies.
Troubleshooting Guide
This guide addresses common issues encountered during the use of Fmoc-Asp(O-2-PhiPr)-OH and provides systematic solutions to mitigate aspartimide formation.
| Issue | Potential Root Cause | Recommended Solutions |
| Significant byproduct with mass corresponding to peptide - 18 Da (aspartimide) or +0 Da (α/β-peptide rearrangement) is observed. | Base-catalyzed cyclization: The primary cause is the repeated exposure to the basic conditions of Fmoc deprotection (e.g., piperidine), which catalyzes the formation of the aspartimide intermediate.[1][2] This is especially prevalent in sequences where Asp is followed by a sterically unhindered residue like Gly, Asn, or Ser.[1][2] | 1. Modify Deprotection Conditions: - Use a weaker base like 5% piperazine in DMF, which has been shown to suppress aspartimide formation.[3]- Add an acidic additive to your standard deprotection solution. For example, use 20% piperidine in DMF containing 0.1 M HOBt or a small amount of formic acid to buffer the basicity.[2][3]2. Reduce Exposure Time and Temperature: - Minimize the duration of the deprotection steps.- If using microwave-assisted SPPS, be aware that elevated temperatures significantly accelerate aspartimide formation.[2] Reduce the temperature during the deprotection and coupling steps involving and immediately following the Asp residue. |
| Poor coupling efficiency of the amino acid following the Asp(O-2-PhiPr) residue. | Steric Hindrance: The bulky 2-phenylisopropyl (2-PhiPr) protecting group may sterically hinder the incoming activated amino acid. | 1. Use a Potent Coupling Reagent: - Employ a more powerful activating agent such as HATU or HCTU with a non-nucleophilic base like DIPEA or 2,4,6-collidine.2. Increase Coupling Time: - Extend the coupling reaction time to ensure the reaction proceeds to completion.3. Perform a Double Coupling: - After the initial coupling, drain the resin and add a fresh solution of the activated amino acid to drive the reaction to completion. |
| Premature cleavage of the O-2-PhiPr group during synthesis. | Acidic Conditions: The O-2-PhiPr group is designed to be labile to mild acidic conditions.[4] Unintentional exposure to acidic reagents or conditions during synthesis can cause premature deprotection. | 1. Ensure Neutrality: - Ensure all reagents and solvents used in the coupling and washing steps following the incorporation of Fmoc-Asp(O-2-PhiPr)-OH are free from acidic contaminants.- Avoid using acidic additives in coupling steps unless specifically required and validated for compatibility. |
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based SPPS.[5] The backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp. This is catalyzed by the basic conditions used for Fmoc deprotection (typically piperidine).[2][5] This cyclization forms a five-membered succinimide ring known as an aspartimide. This is problematic because the aspartimide intermediate can lead to several undesired products:
-
α- and β-peptides: The ring can be opened by nucleophiles, leading to a mixture of the desired α-peptide and the rearranged β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[1][5]
-
Racemization: The chiral center of the aspartic acid can epimerize, leading to the incorporation of D-Asp residues.[2]
-
Piperidides: The aspartimide ring can be opened by piperidine, leading to piperidide adducts.[1] These byproducts are often difficult or impossible to separate from the target peptide due to similar masses and chromatographic properties, resulting in reduced purity and overall yield.[3]
Q2: How does Fmoc-Asp(O-2-PhiPr)-OH help in minimizing aspartimide formation?
While primarily utilized for its orthogonal deprotection under mild acidic conditions (1% TFA in DCM), the 2-phenylisopropyl (2-PhiPr) ester group also provides significant steric hindrance.[4] Strategies to minimize aspartimide formation often rely on increasing the steric bulk of the Asp side-chain protecting group to physically block the nucleophilic attack of the backbone amide.[2][3] The bulky 2-PhiPr group acts in this manner. In fact, one study noted that using a 2-phenylisopropyl protecting group was more effective in reducing aspartimide formation than an O-allyl group in the synthesis of a glycopeptide.[1]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the Asp residue is followed by a small, sterically unhindered amino acid. The order of propensity is generally:
Q4: Can I use standard Fmoc deprotection conditions with Fmoc-Asp(O-2-PhiPr)-OH?
Yes, you can use standard deprotection conditions (e.g., 20% piperidine in DMF). However, for sequences that are highly prone to aspartimide formation, it is strongly recommended to modify these conditions as outlined in the troubleshooting guide to minimize the side reaction.
Q5: How do I cleave the O-2-PhiPr group if I want to perform a side-chain modification on-resin?
The O-2-PhiPr group can be selectively removed on the resin without cleaving other acid-labile protecting groups (like tBu, Trt, Boc) by treating the resin with a solution of 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4] This is a key advantage of this protecting group for the synthesis of cyclic or branched peptides.
Data Presentation
While direct quantitative comparisons for Fmoc-Asp(O-2-PhiPr)-OH are limited, the following table summarizes the effectiveness of various other Asp side-chain protecting groups in minimizing aspartimide formation in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH. This illustrates the principle that increased steric bulk reduces the side reaction.
Table 1: Comparison of Aspartic Acid Protecting Groups in Preventing Aspartimide Formation
| Aspartic Acid Derivative | Rationale for Prevention | Reported Aspartimide Formation (%)* |
| Fmoc-Asp(OtBu)-OH | Standard, baseline protection | ~15-25% |
| Fmoc-Asp(OMpe)-OH | Increased steric bulk of the 3-methylpent-3-yl group | ~5-10% |
| Fmoc-Asp(OEpe)-OH | Increased steric bulk of the 3-ethyl-3-pentyl group | <5% |
| Fmoc-Asp(OPhp)-OH | Increased steric bulk of the 4-n-propyl-4-heptyl group | <2% |
| Fmoc-Asp(OBno)-OH | Very high steric bulk of the 5-n-butyl-5-nonyl group | <1% (almost undetectable for Asp-Asn/Arg) |
| Fmoc-Asp(O-2-PhiPr)-OH | High steric bulk of the 2-phenylisopropyl group | Data not widely available, but expected to be low due to steric hindrance.[1] |
*Values are approximate and compiled from various studies for the highly susceptible Asp-Gly sequence under standard piperidine deprotection. Actual values can vary based on sequence, coupling conditions, and reaction time.[6][7][8]
Experimental Protocols
Protocol 1: Recommended Coupling for Fmoc-Asp(O-2-PhiPr)-OH
This protocol is optimized for the efficient incorporation of the sterically hindered Fmoc-Asp(O-2-PhiPr)-OH.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., treat with 20% piperidine in DMF for 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (e.g., 5 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(O-2-PhiPr)-OH (3-4 equivalents relative to resin loading), HATU (3-4 equivalents), and HOAt (3-4 equivalents) in DMF.
-
Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (6-8 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the time can be extended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and then DMF (3x) to prepare for the next cycle.
-
Protocol 2: On-Resin Deprotection of the 2-PhiPr Group
This protocol is for the selective cleavage of the 2-PhiPr group to allow for on-resin side-chain modification.
-
Resin Preparation:
-
Ensure the peptide synthesis is complete up to the desired point. The N-terminal amino group should be protected (e.g., with Fmoc).
-
Wash the peptide-resin thoroughly with DCM (5 x 1 min) and ensure it is well-drained.
-
-
Selective Cleavage:
-
Prepare a fresh solution of 1% TFA in dry DCM.
-
Add the cleavage solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture for 5-10 minutes. Repeat this step 2-3 times with fresh solution to ensure complete cleavage.[9]
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (5x).
-
To neutralize any residual acid, wash the resin with a 10% solution of DIPEA in DMF, followed by extensive washing with DMF.
-
The newly exposed Asp side-chain carboxyl group is now ready for modification (e.g., lactamization).
-
Protocol 3: Final Peptide Cleavage and Deprotection
This is a standard protocol for the final cleavage of the peptide from the resin and removal of all acid-labile side-chain protecting groups, including O-2-PhiPr.
-
Resin Preparation:
-
After the final synthesis cycle, remove the N-terminal Fmoc group using your standard deprotection protocol.
-
Wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail appropriate for your peptide sequence. A standard, robust cocktail is Reagent K :
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) can be used.[10]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the filtrate slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise to a large volume of cold diethyl ether (at least 10x the volume of the filtrate) to precipitate the crude peptide.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the final peptide pellet under vacuum.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. benchchem.com [benchchem.com]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Asp(2-phenylisopropyl ester)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Asp(2-phenylisopropyl ester)-OH during solid-phase peptide synthesis (SPPS). The bulky 2-phenylisopropyl (2-PhiPr) side-chain protecting group can introduce significant steric hindrance, leading to incomplete coupling reactions. This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing incomplete coupling with Fmoc-Asp(O-2-PhiPr)-OH?
A1: The primary reason for incomplete coupling is steric hindrance. The bulky 2-phenylisopropyl (2-PhiPr) group, in combination with the N-terminal Fmoc protection, physically obstructs the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the resin. This steric barrier slows down the reaction kinetics, and standard coupling protocols may be insufficient to drive the reaction to completion.
Q2: My Kaiser test is positive (blue beads) after coupling. What is the immediate course of action?
A2: A positive Kaiser test indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction. The most direct strategy to address this is to perform a second coupling (a "double coupling") immediately. This involves repeating the coupling step with a fresh preparation of the activated amino acid to ensure the remaining free amines react.
Q3: Are there specific coupling reagents that are more effective for this hindered amino acid?
A3: Yes, for sterically demanding amino acids, it is highly recommended to use more potent coupling reagents than standard carbodiimides like DIC.[1][2] Uronium/aminium salt-based reagents such as HATU , HCTU , and COMU , or phosphonium salt-based reagents like PyAOP and PyBOP , are significantly more effective.[1][2] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.[1][2] HATU, in particular, is often cited for its high efficiency in difficult couplings.[3][4][5]
Q4: Can solvent choice impact the coupling efficiency?
A4: Absolutely. Inadequate solvation can lead to peptide aggregation on the solid support, which blocks reactive sites.[1] For difficult sequences, switching from the standard solvent N,N-Dimethylformamide (DMF) to a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP) can be beneficial.[1] In some cases, using a solvent mixture or adding chaotropic agents can also help disrupt secondary structures and improve reaction outcomes.[1]
Q5: Besides steric hindrance, are there other side reactions to be aware of with Aspartic Acid derivatives?
A5: The most common side reaction for aspartic acid derivatives is aspartimide formation, which is catalyzed by the basic conditions of the Fmoc deprotection step (piperidine treatment).[6] This can lead to a mixture of by-products, including racemized and beta-peptide impurities.[6] Fortunately, the 2-phenylisopropyl ester is reported to be less prone to aspartimide formation compared to other esters like OtBu.
Troubleshooting Guide
This section addresses the primary issue of incomplete coupling and provides a systematic approach to resolving it.
Problem: Low coupling efficiency or complete failure to couple Fmoc-Asp(O-2-PhiPr)-OH, confirmed by a positive Kaiser test.
| Potential Cause | Recommended Solution |
| Insufficient Reagent Reactivity | Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to a high-potency uronium/aminium or phosphonium salt reagent such as HATU , HCTU , or COMU .[1][2] |
| Inadequate Reaction Time | Extend the coupling reaction time from the standard 1-2 hours to 4 hours, or even overnight, to allow the sterically hindered reaction to proceed to completion.[1] |
| Low Reagent Concentration | Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid and reagents. This is a highly effective strategy for difficult couplings. |
| Peptide Aggregation | Change the primary solvent from DMF to NMP to improve solvation of the peptide-resin complex.[1] Consider using a mixture of solvents, such as DCM/DMF/NMP (1:1:1).[1] |
| Sub-optimal Temperature | For very difficult couplings, consider performing the reaction at a slightly elevated temperature (e.g., 35-40°C). However, use caution as higher temperatures can increase the risk of side reactions like racemization. |
Data Presentation
While direct, peer-reviewed comparative data for the coupling efficiency of Fmoc-Asp(O-2-PhiPr)-OH is limited, the following table provides representative data for other sterically hindered amino acids. This data illustrates the superior performance of high-reactivity coupling reagents.
Disclaimer: The quantitative data presented below is extrapolated from studies on various sterically hindered amino acids and is intended to be representative.[7] Actual results for Fmoc-Asp(O-2-PhiPr)-OH may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Risk of Epimerization | Key Considerations |
| HATU | Aminium Salt | > 99 | Very Low | Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[7][8] |
| HCTU | Aminium Salt | > 99 | Very Low | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[8] |
| COMU | Aminium Salt | > 99 | Very Low | Performance is comparable to HATU. It is based on OxymaPure, making it a safer alternative to explosive HOBt/HOAt-based reagents.[1][5][8] |
| PyBOP | Phosphonium Salt | 98 - 99 | Low | A reliable and widely used reagent, though it can be slightly less reactive than HATU for the most extreme cases.[7][8] |
| DIC/HOBt | Carbodiimide | 95 - 98 | Low | Often inefficient for highly hindered couplings and requires significantly longer reaction times.[7] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the first-line approach for coupling Fmoc-Asp(O-2-PhiPr)-OH.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate reaction vessel, dissolve Fmoc-Asp(O-2-PhiPr)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Initiation of Coupling: Add the amino acid/HATU solution to the resin. Immediately add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow/colorless beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Double Coupling Procedure
This protocol should be used if a Kaiser test is positive after the first coupling attempt.
-
First Coupling: Perform the coupling as described in Protocol 1 for 1-2 hours.
-
Intermediate Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) to remove by-products and unreacted reagents.
-
Second Coupling: Prepare a fresh activation mixture as described in Protocol 1 (Step 2 & 3).
-
Reaction: Add the fresh mixture to the resin and agitate for an additional 1-2 hours.
-
Monitoring and Washing: Proceed with steps 5 and 6 from Protocol 1.
Visualizations
Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting the incomplete coupling of Fmoc-Asp(O-2-PhiPr)-OH.
Caption: Troubleshooting workflow for incomplete coupling.
References
Technical Support Center: Fmoc-Asp(O-2-PhiPr)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-Asp(O-2-PhiPr)-OH.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary application of Fmoc-Asp(O-2-PhiPr)-OH and what are its main advantages?
A1: Fmoc-Asp(O-2-PhiPr)-OH is a quasi-orthogonally protected aspartic acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its primary advantage lies in the selective cleavage of the 2-phenylisopropyl (2-PhiPr) protecting group under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM)).[2] This allows for the selective deprotection of the aspartic acid side chain while other acid-labile protecting groups, such as tert-butyl (tBu), remain intact.[2] This feature makes it an extremely useful tool for the on-resin synthesis of side-chain cyclized peptides (lactam bridges), especially in combination with Lys(Mtt), as both side chains can be deprotected simultaneously.[1]
Another significant advantage is that the 2-PhiPr group offers substantial protection against aspartimide formation, a common and problematic side reaction.[3] This makes it a preferred choice for the synthesis of cyclic peptides that are particularly prone to this side reaction.[3]
Q2: I am observing a mass loss of 18 Da and the formation of multiple, difficult-to-separate impurities in my peptide containing an Asp residue. What is the likely cause?
A2: This is a classic sign of aspartimide formation. This side reaction is catalyzed by the base (typically 20% piperidine in DMF) used for Fmoc deprotection. The backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the side-chain carbonyl, forming a five-membered succinimide ring (aspartimide), which results in the loss of water (18 Da).[2]
The aspartimide intermediate is unstable and can lead to several byproducts:
-
Hydrolysis: Ring-opening by water leads to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate chromatographically.
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, leading to D-Asp and D-β-Asp containing peptides.
-
Piperidide Adducts: Nucleophilic attack by piperidine on the aspartimide ring results in the formation of α- and β-piperidide adducts.
Sequences particularly prone to aspartimide formation are Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg.[4][5]
Q3: How effective is the 2-PhiPr protecting group at preventing aspartimide formation compared to other protecting groups?
For a quantitative comparison of other common Asp protecting groups, the following data was compiled from the synthesis of the scorpion toxin II model peptide (H-Val-Lys-Asp-Xaa-Tyr-Ile-OH) after extended treatment with 20% piperidine in DMF to simulate approximately 100 deprotection cycles.
| Protecting Group | Asp-Asn Sequence (% Target Peptide) | Asp-Arg Sequence (% Target Peptide) | Asp-Gly Sequence (% Target Peptide) | D-Asp Formation (Asp-Gly) (%) |
| OtBu | 45.1 | 63.8 | 2.5 | 16.5 |
| OMpe | 89.2 | 93.6 | 32.8 | 11.8 |
| OBno | 98.6 | 99.1 | 89.9 | 1.8 |
| O-2-PhiPr | Stated to offer significant protection | Stated to offer significant protection | Stated to offer significant protection | No data available |
Data summarized from literature.[6]
Q4: I need to selectively deprotect the 2-PhiPr group for on-resin cyclization. What is the recommended protocol and what are the potential side reactions?
A4: The selective deprotection of the 2-PhiPr group is typically achieved using a mild acid solution.
Protocol for Selective Deprotection of 2-PhiPr Group:
-
Resin Washing: After the final Fmoc deprotection and coupling steps, thoroughly wash the peptide-resin with DCM (3 x 1 min).
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA in DCM. If your peptide contains sensitive residues like Trp or Met, it is advisable to add a scavenger such as triisopropylsilane (TIS) (1-5%).
-
Deprotection Reaction: Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) and gently agitate at room temperature. The reaction is typically complete within 30-60 minutes. It is recommended to monitor the progress by taking small resin samples, cleaving them, and analyzing by HPLC-MS.
-
Washing: After complete deprotection, drain the cocktail and wash the resin thoroughly with DCM (3 x 1 min) to remove the cleaved protecting group and residual acid.
-
Neutralization: Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 min) to neutralize the resin.
-
Final Washing: Wash the resin with DMF (3 x 1 min) to prepare for the subsequent on-resin cyclization step.
Potential Side Reactions: While the 2-PhiPr group is designed for clean, selective cleavage, prolonged exposure to the mild acid conditions or incomplete washing can potentially lead to minor side reactions. However, no specific side reactions for the 2-PhiPr group cleavage have been prominently reported in the literature beyond standard peptide synthesis issues.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(O-2-PhiPr)-OH
This protocol outlines the manual coupling of Fmoc-Asp(O-2-PhiPr)-OH during SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Asp(O-2-PhiPr)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(O-2-PhiPr)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9-4.5 equivalents), and a hindered base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Visualizations
Caption: Base-catalyzed aspartimide formation pathway.
Caption: SPPS workflow with Fmoc-Asp(O-2-PhiPr)-OH.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Fmoc-Asp(O-2-PhiPr)-OH
Welcome to the technical support center for optimizing the cleavage conditions of Fmoc-Asp(O-2-PhiPr)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this critical step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Fmoc-Asp(O-2-PhiPr)-OH in peptide synthesis?
A1: Fmoc-Asp(O-2-PhiPr)-OH is a quasi-orthogonally protected aspartic acid derivative.[1] Its key advantage is that the 2-phenylisopropyl (2-PhiPr) protecting group can be selectively removed under mild acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), in the presence of more acid-labile protecting groups like tert-butyl (tBu).[1] This feature is particularly valuable for the synthesis of cyclic peptides and for on-resin side-chain modifications.[1]
Q2: How does the 2-PhiPr protecting group help in minimizing aspartimide formation?
A2: Aspartimide formation is a common side reaction in Fmoc-based SPPS, especially at Asp-Gly or Asp-Ser sequences.[2][3] While not completely immune, the steric hindrance provided by the 2-PhiPr group offers some degree of protection against this side reaction compared to less bulky protecting groups.[3]
Q3: Can I use a standard TFA cleavage cocktail for a peptide containing Asp(O-2-PhiPr) if I want to deprotect all residues simultaneously?
A3: Yes, a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) will cleave the 2-PhiPr group along with other acid-labile protecting groups and the peptide from the resin. The 2-PhiPr group is designed for selective removal with mild acid, but it is also labile to strong acid conditions used in final cleavage.
Q4: What is the role of scavengers in the cleavage of peptides containing Asp(O-2-PhiPr)?
A4: During cleavage, reactive cationic species are generated from the protecting groups and the resin linker. Scavengers, such as triisopropylsilane (TIS), water, and dithiothreitol (DTT), are added to the cleavage cocktail to "scavenge" or trap these reactive species, preventing them from modifying sensitive amino acid residues like tryptophan, methionine, and cysteine. The choice of scavengers depends on the peptide sequence.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of Fmoc-Asp(O-2-PhiPr)-OH.
dot
Caption: Troubleshooting workflow for Fmoc-Asp(O-2-PhiPr)-OH cleavage.
Issue 1: Incomplete Cleavage of the 2-PhiPr Group
-
Observation: HPLC analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the 2-PhiPr group still attached.
-
Probable Cause 1: Insufficient concentration of TFA or inadequate reaction time for selective cleavage.
-
Solution:
-
Increase the reaction time in increments of 10-15 minutes and monitor the cleavage progress by HPLC.
-
If extending the time is ineffective, cautiously increase the TFA concentration in DCM from 1% to 2-3%. Be aware that higher TFA concentrations may lead to premature cleavage of other acid-labile protecting groups.
-
-
-
Probable Cause 2: Steric hindrance around the aspartic acid residue within the peptide sequence.
-
Solution: Consider a stronger cleavage cocktail if selective removal is not the primary goal. For final cleavage, ensure a sufficient reaction time (typically 2-4 hours) with a standard TFA cocktail.
-
Issue 2: Presence of Unexpected Side Products
-
Observation: HPLC analysis reveals multiple peaks close to the desired product peak.
-
Probable Cause 1: Aspartimide formation. This is more likely to occur during the repetitive piperidine treatment for Fmoc deprotection throughout the synthesis but can also be exacerbated during cleavage.
-
Solution:
-
During synthesis, for highly susceptible sequences (e.g., Asp-Gly), consider using a modified Fmoc deprotection cocktail containing an additive like 0.1 M HOBt in 20% piperidine/DMF to suppress aspartimide formation.
-
Ensure the final cleavage is performed at room temperature, as elevated temperatures can increase the rate of side reactions.
-
-
-
Probable Cause 2: Inadequate or inappropriate scavengers in the cleavage cocktail.
-
Solution: Tailor the scavenger cocktail to your peptide sequence. For peptides containing tryptophan, methionine, or cysteine, the inclusion of scavengers is critical. Refer to the data table below for recommended cleavage cocktails.
-
Issue 3: Low Peptide Yield After Cleavage and Precipitation
-
Observation: The amount of precipitated peptide is significantly lower than expected.
-
Probable Cause 1: Poor precipitation of the peptide in cold ether.
-
Solution:
-
Ensure the ether is sufficiently cold (-20°C).
-
Increase the volume of cold ether used for precipitation.
-
After adding the TFA solution to the ether, allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
-
Probable Cause 2: The peptide may have adsorbed to the resin.
-
Solution: After the initial filtration of the cleavage cocktail, wash the resin with a small amount of fresh TFA or DCM to recover any adsorbed peptide and combine the filtrates before precipitation.
-
Data Presentation
Table 1: Recommended Cleavage Cocktails for Peptides Containing Asp(O-2-PhiPr)
| Peptide Characteristics | Recommended Cleavage Cocktail | Composition (v/v/w) | Cleavage Time (hours) | Notes |
| Selective 2-PhiPr Cleavage | Mild Acidolysis | 1-2% TFA in DCM | 0.5 - 1 | Ideal for on-resin cyclization. Monitor closely to avoid premature deprotection of other groups. |
| Standard Peptides | Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | 2 - 4 | A good general-purpose "odorless" cocktail. |
| Peptides with Trp, Met, Cys | Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | 2 - 4 | Offers robust scavenging for sensitive residues. |
| Peptides with Arg(Pbf/Pmc) | TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | 2 - 4 | Effective for peptides containing arginine with Pbf or Pmc protection. |
TFA: Trifluoroacetic acid, DCM: Dichloromethane, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Selective On-Resin Cleavage of the 2-PhiPr Group
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Cleavage Reagent Preparation: Prepare a fresh solution of 1% TFA in DCM (v/v).
-
Cleavage Reaction:
-
Drain the swelling solvent from the resin.
-
Add the 1% TFA/DCM solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature.
-
Monitor the reaction progress every 10-15 minutes by taking a small sample of the resin, cleaving the peptide with a strong TFA cocktail, and analyzing by HPLC.
-
-
Reaction Quenching: Once the cleavage is complete, drain the acidic solution and immediately wash the resin thoroughly with DCM (3x), 10% DIPEA in DMF (2x), and DMF (3x) to neutralize any residual acid.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: Wash the dried peptide-resin with DCM (3x) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail from Table 1 based on the peptide sequence.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Slowly add the TFA solution to a 10-fold volume of cold (-20°C) diethyl ether with gentle stirring.
-
Allow the mixture to stand at -20°C for at least 30 minutes.
-
-
Peptide Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualization of Workflows
dot
Caption: Workflow for selective on-resin cleavage of the 2-PhiPr group.
dot
Caption: General workflow for final peptide cleavage and deprotection.
References
Technical Support Center: Troubleshooting Peptide Aggregation with Fmoc-Asp(O-2-PhiPr)-OH
Welcome to the technical support center for troubleshooting challenges encountered during solid-phase peptide synthesis (SPPS) utilizing Fmoc-Asp(O-2-PhiPr)-OH. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve peptide aggregation issues, ensuring successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during SPPS?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1][2][3] This phenomenon can physically block reactive sites on the peptide, resulting in incomplete coupling and deprotection steps.[2][3] The consequences of aggregation range from a decrease in reaction rates to complete synthesis failure, ultimately leading to low yields and the presence of deletion sequences in the final crude product.[1][3]
Q2: Is Fmoc-Asp(O-2-PhiPr)-OH itself prone to causing aggregation?
A2: While Fmoc-Asp(O-2-PhiPr)-OH is not inherently a primary driver of aggregation, its incorporation into a peptide sequence that is already prone to aggregation due to factors like hydrophobicity or length can contribute to the problem.[1] The 2-phenylisopropyl (2-PhiPr) protecting group is primarily utilized for its quasi-orthogonal deprotection characteristics, allowing its selective removal with dilute acid (e.g., 1% TFA in DCM) in the presence of tert-butyl-based protecting groups.[4] This feature is particularly advantageous for the synthesis of cyclic peptides and for on-resin side-chain modifications.[4] However, the hydrophobic nature of the peptide sequence remains the dominant factor in aggregation.[1][5]
Q3: What are the common signs of on-resin peptide aggregation?
A3: Several indicators during SPPS can suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The peptide-resin may not swell adequately or might even shrink.[1][5]
-
Incomplete Fmoc Deprotection: The deprotection reaction may be slow or incomplete, which can be observed through monitoring techniques. In continuous flow synthesizers, a flattened and broadened deprotection profile is a strong indicator.[3][6]
-
Incomplete Coupling Reactions: Colorimetric tests, such as the Kaiser test (ninhydrin test) or TNBS test, may show a positive result after a coupling step, indicating unreacted free amines.[1][6]
-
False-Negative Monitoring Tests: In cases of severe aggregation, monitoring tests can be unreliable and give a false-negative result because the reagents cannot access the free amines within the aggregated structure.[1][5]
-
Physical Appearance: The resin beads may appear clumped together.
-
Analytical HPLC/LC-MS of a test cleavage: The analysis will reveal a complex mixture of products, including the desired peptide along with numerous deletion sequences.[2]
Q4: Can I predict if my peptide sequence containing Fmoc-Asp(O-2-PhiPr)-OH will aggregate?
A4: While predicting aggregation with absolute certainty is challenging, sequences with a high content of hydrophobic residues (e.g., Val, Ile, Ala, Phe) are more susceptible to aggregation.[1][2] The risk of aggregation also tends to increase with the length of the peptide chain, typically becoming more significant after the fifth or sixth residue.[5]
Troubleshooting Guide
If you suspect peptide aggregation during your synthesis with Fmoc-Asp(O-2-PhiPr)-OH, follow this troubleshooting workflow. Start with the simplest and least disruptive methods before moving to more complex chemical interventions.
Caption: A stepwise workflow for troubleshooting peptide aggregation.
Level 1: Optimization of Synthesis Conditions
These adjustments can often be made without significantly altering the core chemistry of your synthesis.
| Parameter | Recommended Change | Rationale |
| Temperature | Increase coupling temperature. | Can help disrupt secondary structures and improve reaction kinetics. |
| Solvents | Switch to N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the solvent. | These solvents are better at solvating aggregated peptides and disrupting hydrogen bonds. |
| Agitation | Apply sonication to the reaction mixture. | The mechanical energy can help to break up resin clumps and improve reagent diffusion.[5] |
| Reaction Times | Extend coupling and deprotection times. | Allows more time for reagents to penetrate the aggregated peptide-resin. |
Level 2: Chemical Interventions
If optimizing the synthesis parameters is insufficient, the following chemical additives can be employed to disrupt aggregation.
| Additive | Application | Mechanism of Action |
| Chaotropic Salts | Wash the resin with a solution of LiCl, NaClO₄, or KSCN in DMF before the coupling step.[3][6] | These salts disrupt the hydrogen bonding networks that are responsible for the formation of secondary structures.[3][5] |
| "Magic Mixture" | Add nonionic detergents (e.g., Triton X-100) and/or ethylene carbonate to the reaction solvent.[5] | These additives help to improve the solvation of the growing peptide chain and prevent self-association. |
Level 3: Sequence Modification Strategies
For particularly "difficult" sequences, incorporating specific chemical modifications into the peptide backbone can be a highly effective, albeit more involved, strategy.
| Strategy | Description | Key Benefit |
| Backbone Protection | Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the α-nitrogen of an amino acid residue approximately every six to seven residues.[5] | This modification effectively prevents the hydrogen bonding that leads to aggregation. It also has the added benefit of preventing aspartimide formation.[5] |
| Pseudoproline Dipeptides | Introduce pseudoproline dipeptides at Ser or Thr residues. | These dipeptide building blocks disrupt the formation of regular secondary structures, thereby reducing on-resin aggregation and improving coupling efficiency.[7] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
This protocol should be used immediately before a coupling step where aggregation is suspected.
-
After the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 5 minutes.
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.
-
Proceed with the standard coupling protocol.[2]
Protocol 2: Manual Coupling of a Backbone-Protected Amino Acid (e.g., Fmoc-AA(Dmb)-OH)
This protocol describes the manual coupling of a Dmb-protected amino acid residue.
-
In a separate vessel, dissolve the Fmoc-AA(Dmb)-OH (2 equivalents relative to the resin loading) and a suitable coupling reagent such as HATU (1.95 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling.[2]
Aspartimide Formation: A Related Challenge
While not directly a result of aggregation, aspartimide formation is a common side reaction associated with aspartic acid residues, including those protected with O-2-PhiPr, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[5] This side reaction can occur under both acidic and basic conditions and can lead to a mixture of α- and β-coupled peptides, as well as piperidide adducts in Fmoc-based synthesis.[5]
Caption: The chemical pathway leading to aspartimide formation and related side products.
Mitigation Strategies for Aspartimide Formation:
-
Add HOBt to Deprotection Solution: Adding HOBt to the piperidine deprotection solution can help to reduce aspartimide formation.[5]
-
Use DBU for Deprotection: Switching to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection reagent can be beneficial in some cases.[5]
-
Backbone Protection: The use of Hmb or Dmb protecting groups on the preceding amino acid is a very effective way to prevent aspartimide formation.[5][8]
-
Use of Pseudoproline Dipeptides: When Asp is followed by Ser or Thr, using a pseudoproline dipeptide can also effectively block aspartimide formation.[5]
-
Alternative Asp Protecting Groups: For particularly problematic sequences, consider using alternative side-chain protecting groups for Asp that are designed to minimize this side reaction, such as Fmoc-Asp(OBno)-OH.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of Peptides Containing 2-phenylisopropyl-Asp (Asp(O-2-PhiPr))
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of peptides incorporating the 2-phenylisopropyl (2-PhiPr) protecting group on aspartic acid residues. This modification, while useful in specific synthetic strategies, can present unique challenges during purification due to its bulky and hydrophobic nature.
Troubleshooting Guide
This section addresses common issues encountered during the purification of Asp(O-2-PhiPr)-containing peptides.
Issue 1: Poor Peak Shape or Peak Tailing During RP-HPLC
Question: My peptide containing Asp(O-2-PhiPr) shows significant peak tailing or a broad peak during reverse-phase HPLC purification. What could be the cause and how can I fix it?
Answer:
Poor peak shape is a common problem when purifying hydrophobic peptides. The bulky and non-polar 2-phenylisopropyl group significantly increases the hydrophobicity of the peptide, leading to strong interactions with the stationary phase and potential secondary interactions.
Potential Causes & Solutions:
-
Strong Hydrophobic Interactions: The 2-PhiPr group can cause the peptide to interact too strongly with the C18 stationary phase.
-
Solution: Try a column with a different stationary phase, such as C8 or C4, which are less hydrophobic. You can also try a phenyl-hexyl phase, which may offer different selectivity for the aromatic 2-PhiPr group.
-
-
Ion Pairing Issues: Inadequate ion pairing can lead to mixed-mode interactions and peak tailing.
-
Solution: Ensure you are using an appropriate ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% is standard. If issues persist, consider using a different ion-pairing agent like formic acid (FA) or perchloric acid, which can sometimes improve peak shape for specific peptides.
-
-
Low Acetonitrile (ACN) Concentration: The elution gradient may not be optimal for such a hydrophobic peptide.
-
Solution: A steeper gradient or a higher starting percentage of organic solvent (acetonitrile) might be necessary to elute the peptide more effectively and reduce peak tailing.
-
-
Secondary Interactions with Silica: Residual silanol groups on the silica backbone of the stationary phase can interact with the peptide.
-
Solution: Use a high-quality, end-capped HPLC column to minimize these interactions. Operating at a slightly elevated temperature (e.g., 30-40 °C) can also improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.
-
Issue 2: Peptide Aggregation and Precipitation
Question: My Asp(O-2-PhiPr) peptide is precipitating in the sample vial or on the column. How can I improve its solubility?
Answer:
The hydrophobicity imparted by the 2-phenylisopropyl group can lead to peptide aggregation and poor solubility in aqueous solutions, a common challenge for many protected peptides.
Potential Causes & Solutions:
-
Low Solubility in Starting Conditions: The initial mobile phase conditions (low organic solvent) may not be sufficient to keep the peptide dissolved.
-
Solution 1: Dissolve the crude peptide in a stronger solvent like DMSO, DMF, or a small amount of formic acid before diluting it with the initial mobile phase. Be mindful that large injection volumes of these strong solvents can distort the peak shape.
-
Solution 2: Increase the initial percentage of acetonitrile in your gradient. For highly hydrophobic peptides, a starting condition of 20-30% ACN might be necessary.
-
-
On-Column Precipitation: The peptide may be soluble in the injection solvent but precipitate when it encounters the mobile phase on the column.
-
Solution: Perform a "scouting gradient" with a rapid, steep gradient to determine the approximate ACN concentration at which the peptide elutes. Then, design a shallower gradient around that concentration, ensuring the starting ACN percentage is high enough to maintain solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for purifying peptides with Asp(O-2-PhiPr)?
A1: A standard C18 column is a good starting point. However, due to the high hydrophobicity of the 2-phenylisopropyl group, you may achieve better results with a less retentive stationary phase.
Recommended Column Chemistries:
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Rationale |
| C18 | 3.5 - 5 | 100 - 120 | Standard for peptide purification; good starting point. |
| C8 | 3.5 - 5 | 100 - 120 | Less hydrophobic, may reduce retention and improve peak shape. |
| C4 | 5 | 300 | Ideal for very large and/or very hydrophobic peptides and proteins. |
| Phenyl-Hexyl | 3.5 - 5 | 100 - 120 | Offers alternative selectivity through pi-pi interactions with the phenyl ring of the protecting group. |
Q2: How does the 2-phenylisopropyl group affect the elution profile of my peptide?
A2: The 2-phenylisopropyl group will significantly increase the retention time of the peptide on a reverse-phase column compared to a peptide with an unprotected aspartic acid residue. You should expect to use a higher concentration of organic solvent (acetonitrile) to elute the peptide. The elution time will be longer than for the corresponding unprotected peptide.
Q3: Can I use Mass Spectrometry (MS) with mobile phases containing TFA for analyzing my Asp(O-2-PhiPr) peptide?
A3: Yes, but with a caveat. Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but can cause ion suppression in the mass spectrometer, reducing sensitivity. If you are performing LC-MS, using 0.1% formic acid (FA) as the mobile phase modifier is often preferred as it is more MS-friendly. However, be aware that switching from TFA to FA may alter the chromatography and potentially worsen the peak shape. A post-column addition of a makeup flow solvent can sometimes mitigate the ion suppression effects of TFA.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of an Asp(O-2-PhiPr) Peptide
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent (e.g., 50-100 µL of DMSO or DMF).
-
Dilute the dissolved peptide with Mobile Phase A (see below) to a final concentration of 1-5 mg/mL.
-
Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID).
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
-
Scouting Run: 5% to 95% B over 15 minutes.
-
Purification Run: Based on the scouting run, create a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 55% B in the scouting run, a gradient of 45-65% B over 30 minutes would be a good starting point for the purification run.
-
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry to confirm the purity and identity of the peptide.
-
Pool the pure fractions and lyophilize.
-
Visual Guides
Caption: Troubleshooting workflow for RP-HPLC purification of Asp(O-2-PhiPr) peptides.
Caption: Logic for selecting an appropriate HPLC column based on peptide hydrophobicity.
Technical Support Center: Stability of Fmoc-Asp(O-2-PhiPr)-OH in Prolonged Peptide Synthesis
For researchers, scientists, and drug development professionals utilizing Fmoc-Asp(O-2-PhiPr)-OH in solid-phase peptide synthesis (SPPS), ensuring the stability of the side-chain protecting group is critical for the successful synthesis of the target peptide. This technical support center provides a comprehensive guide to understanding and mitigating potential side reactions, particularly during prolonged synthesis protocols.
Introduction to Fmoc-Asp(O-2-PhiPr)-OH Stability
Fmoc-Asp(O-2-PhiPr)-OH is an aspartic acid derivative where the β-carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester. This protecting group offers the advantage of being labile to dilute acid, allowing for its selective removal on-resin in the presence of other acid-labile groups like tert-butyl (tBu)[1][2][3]. This "quasi-orthogonal" nature is particularly useful for the synthesis of cyclic or branched peptides.
However, like all aspartic acid derivatives, Fmoc-Asp(O-2-PhiPr)-OH is susceptible to side reactions, most notably aspartimide formation, especially during the repeated basic conditions of Fmoc deprotection in prolonged syntheses[1]. Aspartimide formation can lead to a variety of impurities, including α- and β-piperidide adducts, as well as racemized and rearranged peptide products that are often difficult to separate from the desired peptide[4].
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of Fmoc-Asp(O-2-PhiPr)-OH in SPPS.
Q1: I am observing a significant peak in my crude HPLC with a mass corresponding to the loss of water (-18 Da) from my target peptide. What is the likely cause?
A1: This is a strong indication of aspartimide formation. The repeated exposure of the peptide resin to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) can catalyze the cyclization of the aspartic acid side chain to form a succinimide intermediate (aspartimide), which subsequently hydrolyzes to a mixture of α- and β-aspartyl peptides, resulting in a net loss of water.
Q2: How can I minimize aspartimide formation when using Fmoc-Asp(O-2-PhiPr)-OH?
A2: Several strategies can be employed to suppress aspartimide formation:
-
Use of Sterically Hindered Protecting Groups: While you are already using the 2-PhiPr group, for particularly problematic sequences (e.g., Asp-Gly, Asp-Ser), even greater steric hindrance around the β-carboxyl group may be necessary.
-
Modified Deprotection Conditions:
-
Reduced Piperidine Concentration: Lowering the piperidine concentration in the deprotection solution can reduce the rate of aspartimide formation.
-
Use of Weaker Bases: Consider using alternative, less nucleophilic bases for Fmoc deprotection, although this may require longer reaction times.
-
Addition of Acidic Additives: Incorporating a small amount of a weak acid, such as formic acid, into the piperidine deprotection solution can help to neutralize the basicity and reduce aspartimide formation[4].
-
-
Backbone Protection: For extremely challenging sequences, the use of a backbone protecting group on the nitrogen of the amino acid C-terminal to the aspartic acid can physically block the cyclization reaction.
Q3: I need to selectively deprotect the 2-PhiPr group on-resin. What are the recommended conditions?
A3: The 2-PhiPr group can be selectively cleaved on-resin using a mild solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A solution of 1% TFA in DCM is commonly used for this purpose[1][2][3]. It is crucial to perform this deprotection carefully and for the minimum time necessary to avoid premature cleavage of other acid-labile protecting groups.
Q4: Can prolonged coupling times when using Fmoc-Asp(O-2-PhiPr)-OH lead to side reactions?
A4: While aspartimide formation is primarily associated with the basic deprotection steps, prolonged coupling times, especially with certain activation methods, can potentially contribute to side reactions. It is always advisable to optimize coupling times to ensure complete reaction without unnecessary extensions. Monitoring the coupling reaction (e.g., with a Kaiser test) can help determine the optimal time.
Quantitative Data on Aspartimide Formation
| Protecting Group | Peptide Sequence | % Target Peptide Remaining* | % Aspartimide Formation per Cycle (k) | Reference |
| OtBu | VKDG YI | 36.8 | 1.0 | |
| OMpe | VKDG YI | 69.8 | 0.36 | |
| OBno | VKDG YI | 90.5 | 0.1 | |
| OtBu | VKDN YI | 89.6 | 0.11 | |
| OMpe | VKDN YI | 97.0 | 0.03 | |
| OBno | VKDN YI | 99.0 | 0.01 | |
| OtBu | VKDR YI | 95.1 | 0.05 | |
| OMpe | VKDR YI | 99.0 | 0.01 | |
| OBno | VKDR YI | 99.0 | 0.01 |
*After treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles of 2 minutes each.
Experimental Protocols
Protocol 1: On-Resin Stability Assessment of Aspartic Acid Protecting Groups
This protocol is adapted from a study comparing different aspartic acid protecting groups and can be used to assess the stability of Fmoc-Asp(O-2-PhiPr)-OH.
-
Peptide Synthesis: Synthesize a model peptide known to be prone to aspartimide formation (e.g., VKDGYI) on a suitable resin. Incorporate the Fmoc-Asp derivative with the protecting group to be tested.
-
Prolonged Base Treatment: After synthesis, treat the peptidyl-resin with a 20% piperidine solution in DMF for an extended period (e.g., 200 minutes) to simulate a large number of deprotection cycles.
-
Cleavage and Deprotection: Wash the resin thoroughly and cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
HPLC Analysis: Analyze the crude peptide by reverse-phase HPLC.
-
Quantification: Integrate the peak areas of the target peptide and any aspartimide-related byproducts to determine the percentage of each. The rate of aspartimide formation per cycle can be calculated using a first-order decay model.
Protocol 2: Selective On-Resin Deprotection of the 2-PhiPr Group
This protocol describes the selective removal of the 2-PhiPr protecting group from an aspartic acid residue on the solid support[1][2].
-
Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 1% TFA in DCM. The reaction time should be optimized and monitored, but typically ranges from 5 to 30 minutes, repeated as necessary.
-
Washing: After the desired reaction time, thoroughly wash the resin with DCM to remove the TFA and the cleaved protecting group.
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM.
-
Further Synthesis: The deprotected aspartic acid side chain is now available for subsequent reactions, such as cyclization or branching.
Visualizing Troubleshooting and Workflows
Aspartimide Formation and Mitigation Pathway
Caption: Logical workflow for the formation of aspartimide and strategies for its mitigation.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the on-resin stability of Fmoc-Asp(O-2-PhiPr)-OH.
References
Technical Support Center: Preventing Racemization at Aspartic Acid Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent racemization at aspartic acid (Asp) residues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is aspartic acid racemization and why is it a concern?
A1: Aspartic acid racemization is a non-enzymatic chemical modification where the L-aspartic acid residue, the naturally occurring stereoisomer, converts to its D-isomer.[1] This process can alter the structure and function of peptides and proteins, potentially leading to loss of biological activity, aggregation, and reduced therapeutic efficacy.[1] In vivo, this accumulation of abnormal proteins is associated with aging and various diseases.[1]
Q2: What is the primary mechanism of aspartic acid racemization?
A2: The primary mechanism involves the formation of a succinimide intermediate, also known as aspartimide.[2][3] The process begins with the nitrogen atom of the adjacent peptide bond attacking the side-chain carbonyl group of the aspartic acid residue. This forms a five-membered succinimide ring. The α-carbon of this intermediate is more acidic, making it susceptible to deprotonation.[2] The resulting planar carbanion can then be reprotonated from either side, leading to a mixture of L- and D-succinimides. Subsequent hydrolysis of the succinimide ring can yield both L- and D-aspartyl residues, as well as L- and D-isoaspartyl residues.[3]
Q3: Which amino acid sequences are most susceptible to aspartimide formation and subsequent racemization?
A3: Sequences where the aspartic acid residue is followed by a small, flexible amino acid are particularly prone to aspartimide formation. The most commonly cited sequences are Asp-Gly, Asp-Ala, and Asp-Ser.[4]
Q4: What are the key factors that influence the rate of aspartic acid racemization?
A4: Several factors can accelerate aspartic acid racemization, including:
-
pH: The formation of the succinimide intermediate is pH-dependent. Isomerization is generally acid-catalyzed and occurs more readily at pH 4-6, while deamidation (which also proceeds through a succinimide intermediate) is base-catalyzed and increases between pH 5-8.[5][6]
-
Temperature: Higher temperatures increase the rate of racemization.[7] This is a critical consideration in procedures like microwave-assisted peptide synthesis.[8][9]
-
Ionic Strength: High ionic strength can increase the rate of succinimide formation.[7]
-
Protein Conformation: The flexibility of the peptide backbone surrounding the aspartic acid residue plays a crucial role.[7][10] More flexible regions are more susceptible to the conformational changes required for succinimide formation.
Troubleshooting Guides
Issue 1: High levels of D-aspartic acid detected in a synthesized peptide.
-
Potential Cause: Aspartimide formation during solid-phase peptide synthesis (SPPS), particularly during the piperidine-mediated Fmoc-deprotection step.
-
Troubleshooting Steps:
-
Incorporate Additives: Add hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. This has been shown to reduce aspartimide formation.[4][8]
-
Optimize Deprotection Reagent: Consider using piperazine as an alternative to piperidine for the deprotection step, as it can minimize aspartimide formation.[8][9]
-
Utilize Protecting Groups:
-
For Boc-based synthesis, use a bulky side-chain protecting group for aspartic acid, such as the β-cyclohexyl ester, which significantly reduces aspartimide formation.[4]
-
In Fmoc chemistry, employ backbone protecting groups on the nitrogen of the amino acid following the aspartic acid residue. 2-Hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are effective options.[4]
-
-
Control Temperature in Microwave SPPS: If using microwave-assisted synthesis, lower the coupling temperature. For instance, reducing the temperature from 80°C to 50°C can limit the racemization of susceptible amino acids.[9]
-
Issue 2: Loss of biological activity and aggregation of a protein therapeutic during storage.
-
Potential Cause: Spontaneous aspartic acid isomerization and/or asparagine deamidation in the protein formulation.
-
Troubleshooting Steps:
-
pH Optimization: Carefully evaluate the pH of your formulation. To minimize isomerization, a pH greater than 7 is generally preferred.[6] However, this may accelerate deamidation. A thorough pH stability study is recommended to find the optimal balance for your specific protein.
-
Incorporate Co-solvents: The addition of organic co-solvents such as glycerol, sucrose, or ethanol can decrease the rate of both isomerization and deamidation by lowering the dielectric strength of the solution.[5]
-
Buffer Selection: The choice of buffer can influence the rate of degradation. Common buffers used in protein formulations include acetate, citrate, histidine, and phosphate.[5] The optimal buffer and its concentration should be determined experimentally.
-
Data Presentation
Table 1: Summary of Strategies to Mitigate Aspartic Acid Racemization
| Strategy | Application | Mechanism of Action | Key Considerations |
| pH Optimization | Protein Formulation | Isomerization is acid-catalyzed (pH 4-6), deamidation is base-catalyzed (pH 5-8).[5][6] | A pH > 7 is often preferred to reduce isomerization, but a balance with deamidation must be found. |
| Addition of HOBt | Peptide Synthesis | Suppresses aspartimide formation during Fmoc deprotection.[4][8] | Added to the piperidine deprotection solution. |
| Backbone Protection (Hmb, Dmb) | Peptide Synthesis | Masks the amide linkage, preventing the nucleophilic attack that initiates aspartimide formation.[4] | Can be difficult to couple to Dmb-protected amino acids. |
| Bulky Side-Chain Esters (e.g., β-cyclohexyl) | Peptide Synthesis | Sterically hinders the formation of the succinimide intermediate.[4] | Primarily used in Boc-based synthesis. |
| Alternative Deprotection Reagents (e.g., Piperazine) | Peptide Synthesis | Less prone to inducing aspartimide formation compared to piperidine.[8][9] | |
| Temperature Control | Peptide Synthesis | Reduces the rate of racemization, especially in microwave-assisted synthesis.[9] | Lowering coupling temperatures from 80°C to 50°C can be effective.[9] |
| Co-solvents (Glycerol, Sucrose) | Protein Formulation | Lowers the dielectric constant of the solution, destabilizing the charged intermediate in succinimide formation.[5] | The stabilizing effect increases with concentration. |
Experimental Protocols
Protocol 1: Detection and Quantitation of Aspartic Acid Racemization by GC-MS
This protocol provides a general workflow for the analysis of D/L aspartic acid ratios.
-
Protein Hydrolysis: The protein or peptide sample is hydrolyzed to its constituent amino acids. This is typically achieved by incubation with 6N HCl at a high temperature (e.g., 110°C) for 24 hours.
-
Derivatization: The amino acid enantiomers are derivatized to make them volatile for gas chromatography. A common method is esterification followed by acylation.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a chiral column.[11] The chiral column separates the D- and L-enantiomers of the derivatized aspartic acid.
-
Quantitation: A mass spectrometer is used for detection. The relative abundance of the D- and L-aspartic acid peaks is determined by integrating the peak areas.[11] The D/L ratio is then calculated.
Protocol 2: Peptide Mapping for the Analysis of Isoaspartate Formation
This protocol outlines the general steps for identifying isoaspartic acid residues via peptide mapping.
-
Protein Denaturation, Reduction, and Alkylation: The protein is denatured to unfold it, followed by reduction of disulfide bonds (e.g., with DTT) and alkylation of the resulting free thiols (e.g., with iodoacetamide) to prevent re-oxidation.
-
Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is used to sequence the peptides and identify any modifications, including the presence of isoaspartic acid residues, which have the same mass as aspartic acid but can often be separated chromatographically and identified by their fragmentation patterns.
Visualizations
Caption: Mechanism of Aspartic Acid Racemization via a Succinimide Intermediate.
Caption: Troubleshooting Workflow for High D-Aspartic Acid Content.
References
- 1. Racemization of aspartic acid in human proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deuteration protects asparagine residues against racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting protein decomposition: the case of aspartic-acid racemization kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Aspartic Acid Racemization for Age Estimation in a Spanish Sample - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Detecting Aspartimide Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection and analysis of aspartimide impurities in synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in peptide synthesis?
A1: Aspartimide formation is a common side reaction during solid-phase peptide synthesis (SPPS), particularly when using Fmoc chemistry.[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring.[3] This cyclic intermediate is unstable and can subsequently be hydrolyzed to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[3] Furthermore, the aspartimide intermediate is prone to racemization, leading to the formation of D-aspartyl peptides.[3]
These impurities are problematic because they are often difficult to separate from the target peptide using standard chromatographic techniques due to their similar physicochemical properties.[3] The presence of these impurities can impact the peptide's biological activity, immunogenicity, and overall safety, making their detection and quantification critical for regulatory compliance and drug development.[4]
Q2: Which amino acid sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly sequence-dependent. The amino acid C-terminal to the aspartic acid residue plays a crucial role. Sequences such as Asp-Gly, Asp-Asn, Asp-Arg, Asp-Gln, and Asp-Ser are particularly prone to this side reaction.[3][5] The Asp-Gly sequence is often considered the most susceptible due to the lack of steric hindrance from the glycine residue, which facilitates the formation of the cyclic intermediate.[1]
Q3: What are the primary analytical techniques for detecting aspartimide impurities?
A3: The most common analytical techniques for detecting and quantifying aspartimide-related impurities are:
-
High-Performance Liquid Chromatography (HPLC): Primarily Reversed-Phase HPLC (RP-HPLC) with UV detection is widely used for purity assessment.[5] However, due to the similar retention times of the target peptide and its aspartimide-derived isomers, complete separation can be challenging.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying aspartimide impurities. The aspartimide itself will have a mass loss of 18 Da (loss of water) compared to the parent peptide.[6] LC-MS can also help identify the subsequent hydrolysis products (α- and β-peptides) which have the same mass as the target peptide but often exhibit slightly different retention times.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR analysis can be employed to definitively characterize the structural identity of aspartimide-related impurities and distinguish between α- and β-aspartyl linkages.[7][8]
Q4: What are the typical reporting thresholds for peptide impurities?
A4: According to regulatory guidelines such as those from the ICH (Q3A/Q3B), methods for detecting peptide impurities should generally be sensitive enough to detect impurities at levels of 0.05% to 0.1%.[4] The specific reporting threshold will depend on the phase of drug development and the daily dose of the drug product.
Troubleshooting Guides
Issue 1: Poor resolution between the main peptide peak and impurity peaks in HPLC.
-
Question: My HPLC chromatogram shows broad or overlapping peaks for my target peptide and suspected aspartimide impurities. How can I improve the resolution?
-
Answer:
-
Optimize the Gradient: A shallower gradient around the elution time of your target peptide can enhance separation.[9]
-
Modify Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the peptide and its impurities, potentially improving resolution.
-
Change the Stationary Phase: If using a standard C18 column, consider trying a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a biphenyl column.
-
Adjust Temperature: Lowering the column temperature can sometimes improve peak shape and resolution, although it may increase backpressure. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may not always enhance the separation of these specific isomers.
-
Ion-Pairing Agent: If not already in use, adding or optimizing the concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape and resolution.
-
Issue 2: Identification of an unexpected peak with a mass of -18 Da from the target peptide.
-
Question: My LC-MS analysis shows a peak with a mass corresponding to the loss of 18 Da from my target peptide. What is this impurity?
-
Answer: A mass loss of 18 Da is characteristic of the formation of the cyclic aspartimide intermediate, resulting from the dehydration of the aspartic acid side chain.[6] This impurity is often transient and can hydrolyze back to the α- and β-aspartyl peptides.
Issue 3: Difficulty in distinguishing between α- and β-aspartyl isomers.
-
Question: I have two peaks with the same mass as my target peptide, which I suspect are the α- and β-aspartyl isomers, but I cannot definitively identify them. How can I confirm their identity?
-
Answer:
-
LC-MS/MS Fragmentation: While having the same parent mass, the fragmentation patterns of α- and β-aspartyl peptides in MS/MS can sometimes differ, particularly in the relative intensities of b and y ions around the modification site.[10]
-
Enzymatic Digestion: Digesting the peptide with a specific protease and analyzing the resulting fragments by LC-MS can help pinpoint the location of the β-aspartyl linkage.
-
NMR Spectroscopy: For unambiguous identification, 2D NMR techniques are the gold standard for distinguishing between these isomers by analyzing the chemical shifts and couplings of the protons and carbons in the peptide backbone and the aspartic acid side chain.[7][8]
-
Quantitative Data Summary
The following table summarizes the impact of different deprotection reagents on the formation of aspartimide impurities in two model peptides. This data highlights the importance of reagent selection in minimizing side reactions.
| Deprotection Reagent | % Aspartimide Formation (Peptide I) | % Aspartimide Formation (Peptide II) | Reference |
| Piperidine | 17.0 | 25.0 | [11] |
| Piperazine | Significantly Reduced | Significantly Reduced | [12] |
| Piperidine with 0.1 M HOBt | Reduced | Reduced | [2][13] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Aspartimide Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical starting gradient would be 5-60% B over 30-40 minutes. This should be optimized for the specific peptide to ensure adequate separation of the main peak from impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.
Protocol 2: LC-MS Analysis for Impurity Identification
-
LC System: Use an HPLC or UHPLC system coupled to a mass spectrometer. The LC conditions can be similar to the RP-HPLC method described above, but with a flow rate compatible with the MS interface (e.g., 0.2-0.5 mL/min for electrospray ionization).
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used.
-
MS Method:
-
Full Scan: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 300-2000). This will allow for the identification of the target peptide and any impurities with different masses (e.g., the -18 Da aspartimide peak).
-
MS/MS: Perform fragmentation analysis (MS/MS) on the parent ion of the target peptide and any suspected impurity peaks. This will help to confirm the sequence and identify the location of any modifications.
-
Visualizations
Caption: Workflow for the analysis of aspartimide impurities.
Caption: Troubleshooting poor HPLC peak resolution.
Caption: Aspartimide formation and subsequent products.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 7. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. enovatia.com [enovatia.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Asp(OtBu)-OH in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of the final peptide's purity and yield. For aspartic acid, two commonly utilized derivatives are Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Asp(OtBu)-OH. This guide provides a comprehensive comparison of these two reagents, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
Fmoc-Asp(OtBu)-OH is the conventional and more economical choice for incorporating aspartic acid in routine peptide synthesis. However, its use is fraught with the significant risk of aspartimide formation, a deleterious side reaction that can lead to a mixture of difficult-to-separate impurities, including β-peptides and racemized products. This issue is particularly pronounced in sequences where aspartic acid is followed by sterically unhindered amino acids such as glycine.
Fmoc-Asp(O-2-PhiPr)-OH emerges as a superior, albeit more expensive, alternative for challenging sequences and specialized applications. Its bulky 2-phenylisopropyl (O-2-PhiPr) side-chain protecting group offers enhanced steric hindrance, which is anticipated to significantly reduce aspartimide formation. More importantly, the O-2-PhiPr group's lability under very mild acidic conditions (1% trifluoroacetic acid in dichloromethane) provides a "quasi-orthogonal" deprotection strategy. This feature is invaluable for the on-resin synthesis of cyclic peptides, streamlining the workflow and often improving overall yields.
Performance Comparison: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the piperidine-mediated removal of the Fmoc group. This side reaction is a major concern when using Fmoc-Asp(OtBu)-OH, especially in sequences like Asp-Gly.[1][2] The resulting succinimide intermediate can be cleaved by piperidine or trace amounts of water to yield a mixture of the desired α-peptide, the isomeric β-peptide, and their respective epimers.[1][3]
While direct head-to-head quantitative data for aspartimide formation of Fmoc-Asp(O-2-PhiPr)-OH versus Fmoc-Asp(OtBu)-OH is not extensively documented in comparative studies, the principle of steric hindrance is well-established. Studies on other bulky ester protecting groups have demonstrated a significant reduction in aspartimide formation compared to the tert-butyl (OtBu) group. For instance, in the synthesis of the challenging scorpion toxin II model peptide (VKDGYI), the use of Fmoc-Asp(OtBu)-OH can lead to substantial aspartimide-related impurities.[4] In contrast, more sterically demanding protecting groups like 5-n-butyl-5-nonyl (OBno) have been shown to virtually eliminate this side reaction under the same conditions.
The bulky 2-phenylisopropyl group of Fmoc-Asp(O-2-PhiPr)-OH provides significant steric shielding to the β-carbonyl group, thereby disfavoring the intramolecular cyclization required for aspartimide formation.[3]
Table 1: Quantitative Comparison of Aspartimide Formation for Various Aspartic Acid Derivatives
| Derivative | Protecting Group | Aspartimide Formation in Asp-Gly Sequence (Stress Test)* | Key Features |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (OtBu) | High (e.g., up to 17% in VKDGYI peptide)[4] | Standard, cost-effective. |
| Fmoc-Asp(OMpe)-OH | 1-(4-methoxyphenyl)ethyl | Moderate | Increased steric hindrance compared to OtBu. |
| Fmoc-Asp(OEpe)-OH | 3-ethyl-3-pentyl | Low | Significantly reduced aspartimide formation. |
| Fmoc-Asp(OPhp)-OH | 4-n-propyl-4-heptyl | Very Low | Excellent suppression of aspartimide formation. |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | Negligible (as low as 0.1%/cycle) | Virtually eliminates aspartimide formation. |
| Fmoc-Asp(O-2-PhiPr)-OH | 2-phenylisopropyl (O-2-PhiPr) | Low (inferred from steric bulk) | Mild acid labile, ideal for on-resin cyclization. |
*Stress test conditions typically involve extended treatment with piperidine to simulate a long synthesis. Actual values are sequence-dependent.
Key Applications and Advantages
Fmoc-Asp(OtBu)-OH:
-
Routine Peptide Synthesis: Suitable for sequences that are not prone to aspartimide formation.
-
Cost-Effectiveness: Generally more affordable than its counterparts with more complex protecting groups.
Fmoc-Asp(O-2-PhiPr)-OH:
-
Synthesis of "Difficult" Sequences: Highly recommended for peptides containing Asp-Gly, Asp-Asn, or other motifs susceptible to aspartimide formation.
-
On-Resin Cyclization: The quasi-orthogonality of the O-2-PhiPr group is a major advantage for the synthesis of side-chain to side-chain lactam-bridged peptides. The side chain can be selectively deprotected on the resin without cleaving the peptide from the solid support or affecting other acid-labile protecting groups like OtBu.[5][6] This simplifies the workflow, reduces the number of purification steps, and often leads to higher yields of the final cyclic peptide.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for Fmoc-based SPPS.
Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH or Fmoc-Asp(O-2-PhiPr)-OH
This protocol outlines the standard coupling procedure for incorporating either aspartic acid derivative into a peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Asp(OtBu)-OH or Fmoc-Asp(O-2-PhiPr)-OH (3 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)
-
Base (e.g., DIPEA) (6 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Asp derivative, coupling reagent, and DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: After the coupling reaction is complete (as monitored by a negative Kaiser test), wash the resin thoroughly with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added aspartic acid residue.
-
Washing: Wash the resin thoroughly with DMF to prepare for the next coupling cycle.
Protocol 2: On-Resin Cyclization using Fmoc-Asp(O-2-PhiPr)-OH
This protocol describes the selective deprotection of the O-2-PhiPr group and subsequent on-resin lactam bridge formation. This procedure is typically performed after the linear peptide has been fully assembled.
Materials:
-
Fully assembled linear peptide-resin containing Fmoc-Asp(O-2-PhiPr)-OH and another amino acid with a side-chain amine for cyclization (e.g., Fmoc-Lys(Mtt)-OH, where Mtt is also mildly acid-labile)
-
1% TFA in DCM
-
DCM
-
DMF
-
Lactam formation reagents (e.g., PyBOP, HOBt, DIPEA)
Procedure:
-
Selective Side-Chain Deprotection:
-
Wash the peptide-resin with DCM.
-
Treat the resin with 1% TFA in DCM for 5-10 minutes. Repeat this step 3-5 times until the deprotection is complete (monitored by LC-MS analysis of a small cleaved sample).
-
Wash the resin thoroughly with DCM followed by DMF.
-
-
On-Resin Cyclization (Lactam Bridge Formation):
-
Swell the resin in DMF.
-
In a separate vessel, dissolve the lactam formation reagents (e.g., 5 equivalents each of PyBOP and HOBt, and 10 equivalents of DIPEA) in DMF.
-
Add the reagent mixture to the resin.
-
Allow the reaction to proceed for 4-24 hours at room temperature. The progress of the cyclization can be monitored by LC-MS.
-
-
Final Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin with DMF and DCM.
-
Treat the resin with a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.
-
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation, which is a key consideration when using Fmoc-Asp(OtBu)-OH.
Conclusion and Recommendations
The choice between Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Asp(OtBu)-OH should be guided by the specific requirements of the peptide being synthesized.
-
For routine synthesis of peptides with low risk of aspartimide formation , Fmoc-Asp(OtBu)-OH remains a viable and economical option.
-
For the synthesis of peptides containing "difficult" sequences (e.g., Asp-Gly) or when high purity is paramount , the use of a derivative with a bulky protecting group is strongly advised. While other bulky ester derivatives like Fmoc-Asp(OBno)-OH have shown excellent results in preventing aspartimide formation, Fmoc-Asp(O-2-PhiPr)-OH offers the dual benefit of steric hindrance and a quasi-orthogonal deprotection strategy.
-
For the synthesis of side-chain to side-chain cyclic peptides , Fmoc-Asp(O-2-PhiPr)-OH is the highly recommended reagent. Its ability to be selectively deprotected on-resin significantly simplifies the synthetic workflow, reduces potential side reactions associated with solution-phase cyclization, and can lead to higher overall yields of the desired cyclic product.
By carefully considering the factors of sequence difficulty, desired application (linear vs. cyclic), and budget, researchers can select the optimal aspartic acid derivative to achieve their synthetic goals with the highest degree of success.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Fmoc-Asp Protecting Groups for Aspartimide Suppression
For Researchers, Scientists, and Drug Development Professionals
Aspartimide formation is a critical challenge in Fmoc-based solid-phase peptide synthesis (SPPS), leading to impurities that are often difficult to separate from the target peptide, thereby reducing yields and complicating downstream applications. This guide provides an objective comparison of various Fmoc-Asp protecting groups, presenting supporting experimental data to aid in the selection of the most appropriate strategy for suppressing this problematic side reaction.
The Challenge: Aspartimide Formation
During the repeated basic conditions of Fmoc deprotection (typically with piperidine), the backbone amide nitrogen following an aspartic acid (Asp) residue can nucleophilically attack the side-chain β-carboxyl group.[1][2] This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[1][2] This intermediate is unstable and can lead to several undesired products, including racemization of the aspartic acid residue and the formation of β-peptides upon ring opening, which are often co-elute with the desired α-peptide.[2][3] The Asp-Gly sequence is particularly susceptible to this side reaction due to the lack of steric hindrance from the glycine residue.[1][4]
Strategies for Aspartimide Suppression
Several strategies have been developed to mitigate aspartimide formation, primarily focusing on the protection of the Asp side chain. The most common approach involves the use of sterically hindered ester-based protecting groups that physically block the intramolecular cyclization.
Quantitative Comparison of Fmoc-Asp Protecting Groups
The following table summarizes the performance of various Fmoc-Asp protecting groups in suppressing aspartimide formation. The data is primarily derived from studies on the model peptide Scorpion toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is highly prone to this side reaction.
| Fmoc-Asp Protecting Group | Structure of Protecting Group | Aspartimide Formation (%) in VKDGYI | Key Findings & Considerations |
| Fmoc-Asp(OtBu)-OH | tert-Butyl | High (often >50% under extended basic treatment) | The standard and most economical choice, but offers minimal protection in susceptible sequences.[5] |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl | Significantly Reduced | Offers a notable improvement over OtBu due to increased steric bulk.[6] |
| Fmoc-Asp(OEpe)-OH | 3-Ethylpent-3-yl | Very Low | Part of a newer generation of bulkier protecting groups providing excellent suppression.[7] |
| Fmoc-Asp(OPhp)-OH | 4-Propylhept-4-yl | Very Low | Demonstrates that increased size and branching of the alkyl ester effectively minimizes aspartimide formation. |
| Fmoc-Asp(OBno)-OH | 5-Butylnonan-5-yl | Virtually Eliminated | Considered one of the most effective commercially available protecting groups for nearly complete suppression of aspartimide formation, even in the challenging Asp-Gly sequence.[8] |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Backbone Protection (2,4-dimethoxybenzyl on Gly) | ~0% | This dipeptide approach completely prevents aspartimide formation by protecting the nucleophilic backbone amide nitrogen. It is highly effective but sequence-specific.[4] |
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent side reactions.
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
A Comparative Guide to Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Asp(OMpe)-OH in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), particularly when employing the widely adopted Fmoc/tBu strategy, the incorporation of aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation. This deleterious side reaction can lead to a mixture of impurities, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide. To address this issue, chemists have developed modified aspartic acid derivatives with bulky side-chain protecting groups. This guide provides a detailed comparison of two such derivatives, Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Asp(OMpe)-OH, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Executive Summary
Fmoc-Asp(OMpe)-OH is primarily designed to minimize aspartimide formation through steric hindrance. Its bulky 3-methylpentyl (OMpe) ester protecting group effectively shields the β-carboxyl group, making it a robust choice for the synthesis of linear peptides, especially those containing sequences prone to this side reaction (e.g., Asp-Gly, Asp-Asn, Asp-Ser).
Fmoc-Asp(O-2-PhiPr)-OH , on the other hand, offers a key strategic advantage in its quasi-orthogonal deprotection capability. The 2-phenylisopropyl (O-2-PhiPr) ester can be selectively cleaved under very mild acidic conditions (e.g., 1% TFA in DCM), leaving other acid-labile protecting groups like tBu intact. This feature makes it an invaluable tool for the on-resin synthesis of cyclic peptides, branched peptides, and for applications requiring site-specific side-chain modifications. While also providing significant protection against aspartimide formation, its primary utility lies in its synthetic versatility.
Chemical Structures and Properties
| Feature | Fmoc-Asp(O-2-PhiPr)-OH | Fmoc-Asp(OMpe)-OH |
| Chemical Structure | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid |
| Molecular Formula | C₂₈H₂₇NO₆ | C₂₅H₂₉NO₆ |
| Molecular Weight | 473.52 g/mol [1] | 439.50 g/mol |
| Side-Chain Protecting Group | 2-phenylisopropyl (O-2-PhiPr) | 3-methylpentyl (OMpe) |
| Primary Advantage | Quasi-orthogonal deprotection for advanced peptide architectures. | Steric hindrance to suppress aspartimide formation. |
| Deprotection of Side-Chain | 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[2] | Standard final cleavage with strong acid (e.g., 95% TFA). |
Performance Data: Aspartimide Formation
| Derivative | Model Peptide Sequence | Deprotection Conditions | Aspartimide-Related Impurities (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | High (quantitative data varies) | [3][4] |
| Fmoc-Asp(OMpe)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | Significantly reduced vs. OtBu | [3][4] |
| Fmoc-Asp(OBno)-OH* | VKDG YI | 20% Piperidine/DMF, 200 min | ~0.1%/cycle | [3][4] |
| Fmoc-Asp(O-2-PhiPr)-OH | General observation | Standard Fmoc-SPPS | Offers significant protection | [5] |
*Note: Fmoc-Asp(OBno)-OH is another highly effective derivative with a bulky side chain, and its data is included for broader context. The data for Fmoc-Asp(OMpe)-OH shows a significant improvement over the standard OtBu protection.[3][4] While quantitative data for Fmoc-Asp(O-2-PhiPr)-OH in a similar direct comparison is lacking, it is recognized for providing substantial protection against aspartimide formation.[5] A review has also indicated that the strategy of using the O-2-PhiPr group was more effective in reducing aspartimide formation than using an O-allyl group for subsequent on-resin modifications.[2]
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Asp(OMpe)-OH
This protocol outlines the general steps for incorporating Fmoc-Asp(OMpe)-OH into a peptide sequence using standard manual or automated Fmoc-SPPS.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
In a separate vessel, activate Fmoc-Asp(OMpe)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) and a base (e.g., DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
4. Washing:
-
Wash the resin thoroughly with DMF to remove excess reagents.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
6. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the OMpe group.
-
Precipitate the crude peptide in cold diethyl ether.
On-Resin Cyclization using Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH
This protocol details the selective deprotection and on-resin lactam bridge formation, a key application of Fmoc-Asp(O-2-PhiPr)-OH.
1. Linear Peptide Synthesis:
-
Assemble the linear peptide on a suitable resin (e.g., Rink Amide) using the standard Fmoc-SPPS protocol described above.
-
Incorporate Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.
2. Selective Side-Chain Deprotection:
-
After assembling the linear peptide and ensuring the N-terminus is protected (e.g., with the final Fmoc group or a Boc group), wash the resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM, often with a scavenger like 1-5% TIS, for short, repeated treatments (e.g., 10 x 2 minutes) until deprotection of both the O-2-PhiPr and Mtt groups is complete.[2][5] Monitor the deprotection by analyzing a small sample of the resin-bound peptide by LC-MS.
-
Wash the resin thoroughly with DCM and then DMF to neutralize.
3. On-Resin Lactam Bridge Formation:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of a coupling reagent (e.g., PyBOP or HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the cyclization reaction to proceed for several hours to overnight. Monitor completion by LC-MS analysis of a small cleavage.
4. Final Deprotection and Cleavage:
-
Once cyclization is complete, perform the final N-terminal Fmoc deprotection using 20% piperidine in DMF.
-
Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail.
-
Precipitate and purify the crude cyclic peptide.
Visualization of Key Processes
General Fmoc-SPPS Workflow and the Aspartimide Side Reaction
Caption: General workflow of Fmoc-SPPS highlighting the point of aspartimide formation.
On-Resin Cyclization using Fmoc-Asp(O-2-PhiPr)-OH
Caption: Workflow for on-resin peptide cyclization using Fmoc-Asp(O-2-PhiPr)-OH.
Conclusion and Recommendations
The choice between Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Asp(OMpe)-OH is dictated by the synthetic goal.
For the synthesis of linear peptides, especially those with sequences known to be prone to aspartimide formation, Fmoc-Asp(OMpe)-OH is an excellent and cost-effective choice. Its bulky side-chain provides robust protection, leading to higher crude peptide purity and simplifying subsequent purification.
For the synthesis of complex peptides requiring on-resin side-chain modification, such as lactam-bridged cyclic peptides, Fmoc-Asp(O-2-PhiPr)-OH is the superior reagent. Its quasi-orthogonal deprotection capability allows for a more elegant and efficient synthetic strategy, avoiding the need for solution-phase cyclization which can be hampered by aggregation and lower yields. While it also offers good protection against aspartimide formation, its higher cost is justified by the advanced synthetic possibilities it enables.
Ultimately, both derivatives represent significant improvements over the standard Fmoc-Asp(OtBu)-OH for challenging sequences. A careful consideration of the final peptide's structure and the overall synthetic strategy will guide the researcher to the most appropriate choice.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: 2-Phenylisopropyl Ester vs. Tert-butyl Ester in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of peptide-based therapeutics and other complex molecules, the strategic use of protecting groups is paramount. The choice of which protecting group to employ for a carboxylic acid moiety can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Among the acid-labile protecting groups, the tert-butyl (tBu) ester has long been a workhorse. However, for syntheses requiring exceptional finesse and an additional layer of orthogonality, the 2-phenylisopropyl (2-PhiPr) ester has emerged as a superior alternative. This guide provides an in-depth, data-supported comparison of the 2-phenylisopropyl ester and the tert-butyl ester, highlighting the distinct advantages of the former in demanding synthetic applications.
At a Glance: Key Differences
| Feature | 2-Phenylisopropyl (2-PhiPr) Ester | Tert-butyl (tBu) Ester |
| Acid Lability | Exceptionally high | High |
| Cleavage Conditions | Very mild acid (e.g., 1-2% TFA in DCM) | Strong acid (e.g., >50% TFA in DCM) |
| Orthogonality | Orthogonal to tBu, Boc, and other moderately acid-labile groups | Not orthogonal to Boc and other tBu-based protecting groups |
| Primary Advantage | Enables selective deprotection in the presence of other acid-sensitive groups, facilitating complex synthetic strategies like on-resin cyclization. | Robust and widely used; stable to a broad range of non-acidic reagents. |
| Common Application | Side-chain protection of Asp/Glu for on-resin lactamization; C-terminal protection in fragment synthesis. | Side-chain and C-terminal protection in standard Fmoc-SPPS. |
The Decisive Advantage: Enhanced Acid Lability and Orthogonality
The principal advantage of the 2-phenylisopropyl ester lies in its significantly greater sensitivity to acidic conditions compared to the tert-butyl ester. This heightened lability allows for its selective removal under extremely mild acidic treatments, conditions under which the tert-butyl ester and the related tert-butyloxycarbonyl (Boc) protecting group remain fully intact. This "quasi-orthogonality" is a powerful tool for synthetic chemists, enabling the design of more sophisticated and efficient routes for complex molecules.[1][2]
The 2-phenylisopropyl ester can be cleaved with remarkable efficiency using a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM). In stark contrast, the cleavage of a tert-butyl ester typically necessitates much harsher conditions, often requiring a solution of 50-95% TFA in DCM.[3][4][5] This dramatic difference in cleavage requirements is the foundation of the 2-PhiPr ester's strategic utility.
Deprotection Profile: A Quantitative Comparison
| Protecting Group | Reagent | Time | Yield | Reference |
| 2-Phenylisopropyl Ester | 2% TFA in DCM | 2 min (repeated 3 times) | Quantitative | |
| Tert-butyl Ester | 50% TFA in DCM | 1-2 hours | High | [6] |
| Tert-butyl Ester | 95% TFA / 2.5% H₂O / 2.5% TIS | 2-3 hours | High | [3][7] |
Note: Cleavage times and yields can vary depending on the specific substrate and reaction conditions.
The ability to selectively deprotect the 2-PhiPr ester is particularly advantageous in solid-phase peptide synthesis (SPPS), especially for the synthesis of cyclic peptides. For instance, the side-chain carboxyl group of an aspartic acid or glutamic acid residue can be protected as a 2-PhiPr ester, while other residues are protected with standard tBu-based groups. After assembly of the linear peptide on the solid support, the 2-PhiPr ester can be selectively removed on-resin, and the liberated carboxyl group can then be used to form a lactam bridge with a side-chain amino group, leading to a cyclized peptide.
Experimental Protocols
Synthesis of Fmoc-Protected Amino Acid Esters
Protocol 1: Synthesis of Fmoc-Amino Acid-2-phenylisopropyl Ester
The synthesis of Fmoc-amino acid-2-phenylisopropyl esters is typically achieved via the reaction of an Fmoc-amino acid with 2-phenylisopropyl trichloroacetimidate.[1]
Materials:
-
Fmoc-amino acid
-
2-Phenylisopropanol
-
Trichloroacetonitrile
-
Sodium hydride
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Trifluoromethanesulfonic acid (TfOH), catalyst
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of 2-phenylisopropyl trichloroacetimidate:
-
To a solution of 2-phenylisopropanol in anhydrous diethyl ether, add sodium hydride portion-wise at 0°C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0°C and add trichloroacetonitrile dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-phenylisopropyl trichloroacetimidate.
-
-
Esterification:
-
Dissolve the Fmoc-amino acid and 2-phenylisopropyl trichloroacetimidate in anhydrous DCM.
-
Cool the solution to 0°C and add a catalytic amount of TfOH.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Synthesis of Fmoc-Amino Acid-tert-butyl Ester
The synthesis of Fmoc-amino acid-tert-butyl esters can be accomplished through the reaction of the Fmoc-amino acid with isobutylene in the presence of an acid catalyst or by using tert-butyl acetate with a strong acid. A common laboratory preparation involves the reaction of the corresponding amino acid tert-butyl ester hydrochloride with Fmoc-N-hydroxysuccinimide ester.[8]
Materials:
-
Amino acid tert-butyl ester hydrochloride
-
Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Saturated aqueous sodium bicarbonate
-
1,4-Dioxane
-
Ethyl acetate
-
0.1 M aqueous HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid tert-butyl ester hydrochloride in saturated aqueous sodium bicarbonate.
-
Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the amino acid solution.
-
Stir the resulting mixture at room temperature overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 0.1 M aqueous HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-amino acid-tert-butyl ester.
Deprotection Protocols
Protocol 3: Selective Cleavage of a 2-Phenylisopropyl Ester
This protocol is designed for the selective removal of the 2-PhiPr group in the presence of tBu-based protecting groups.
Materials:
-
Peptide-resin containing a 2-PhiPr ester
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
10% Pyridine in methanol (for quenching)
Procedure:
-
Swell the peptide-resin in anhydrous DCM in a sealable sintered glass funnel.
-
Drain the DCM and add a solution of 2% TFA in DCM to the resin.
-
Seal the funnel and shake for 2 minutes.
-
Filter the solution into a flask containing 10% pyridine in methanol to quench the acid.
-
Repeat steps 2-4 three to five times to ensure complete cleavage.
-
Wash the resin thoroughly with DCM.
Protocol 4: Global Deprotection of a tert-Butyl Ester
This protocol describes the standard procedure for the cleavage of a tBu ester, which also removes other acid-labile protecting groups like Boc and cleaves the peptide from many common resins.[5][7]
Materials:
-
Peptide-resin with tBu-based protecting groups
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizing the Synthetic Strategy
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows where the choice of ester protecting group is critical.
Mitigating Side Reactions
A notable drawback of using strong acids for the deprotection of tert-butyl esters is the generation of the highly reactive tert-butyl cation. This carbocation can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine.[9][10] To mitigate these side reactions, "scavengers" such as triisopropylsilane (TIS) or water are typically included in the cleavage cocktail.[5] The milder conditions used for the cleavage of 2-phenylisopropyl esters generally obviate the need for such scavengers, leading to a cleaner crude product.
Conclusion
For routine synthetic applications where orthogonality to other acid-labile groups is not a concern, the tert-butyl ester remains a viable and economical choice for carboxylic acid protection. However, for the synthesis of complex molecules, particularly those involving intricate architectures such as cyclic peptides, the 2-phenylisopropyl ester offers a clear and compelling advantage. Its exceptional acid lability allows for a level of selective deprotection that is unattainable with the tert-butyl ester, thereby enabling more sophisticated and elegant synthetic strategies. For researchers pushing the boundaries of chemical synthesis, the 2-phenylisopropyl ester is an invaluable tool that can unlock new possibilities and streamline the path to novel molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Fmoc-Asp(O-2-PhiPr)-OH: A Superior Choice for Minimizing Aspartimide Formation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the formation of aspartimide-related impurities presents a significant challenge, often leading to reduced peptide purity and complex purification processes. The use of Fmoc-Asp(O-2-PhiPr)-OH, a quasi-orthogonally protected aspartic acid derivative, has emerged as a valuable strategy to mitigate this side reaction, particularly in the synthesis of complex peptides, glycopeptides, and cyclic peptides.
Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based SPPS, especially in sequences containing Asp-Gly or Asp-Asn motifs. This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and results in the formation of a succinimide ring, which can then lead to a mixture of α- and β-aspartyl peptides and their epimers. These byproducts are often difficult to separate from the target peptide due to similar physicochemical properties.
Fmoc-Asp(O-2-PhiPr)-OH offers a distinct advantage through its 2-phenylisopropyl (2-PhiPr) side-chain protecting group. This group exhibits sufficient stability to the standard basic conditions of Fmoc deprotection but can be selectively cleaved under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane) that do not cleave other common acid-labile protecting groups like tert-butyl (tBu).[1] This "quasi-orthogonal" deprotection scheme is particularly beneficial for the on-resin synthesis of cyclic peptides and for the incorporation of modifications such as glycosylation.
Performance Comparison: Fmoc-Asp(O-2-PhiPr)-OH vs. Alternative Protecting Groups
While direct head-to-head quantitative comparisons of Fmoc-Asp(O-2-PhiPr)-OH with a wide range of other protecting groups under identical conditions are limited in the available literature, qualitative and specific quantitative data highlight its effectiveness.
A key study by Chen and Tolbert on the synthesis of a C34-human immunodeficiency virus (HIV) entry inhibitor, an N-linked glycopeptide, demonstrated the superiority of the 2-PhiPr protecting group over the O-allyl (OAll) group. The use of Fmoc-Asp(O-2-PhiPr)-OH proved to be more effective in reducing aspartimide formation during the synthesis of this complex glycopeptide.[1][2]
For context, the following table summarizes typical levels of aspartimide formation observed with other commonly used aspartic acid protecting groups in the synthesis of the model peptide scorpion toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), a sequence highly prone to this side reaction.
| Aspartic Acid Derivative | Deprotection Conditions | Aspartimide Formation (% per cycle) | Reference |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | ~0.5 - 2.23 | |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | Lower than OtBu | |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | ~0.1 |
Note: This data is compiled from different studies and serves as a general reference. Direct comparison with Fmoc-Asp(O-2-PhiPr)-OH under the same conditions is not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon published research. Below are representative protocols for the use of Fmoc-Asp(O-2-PhiPr)-OH in SPPS and for the analysis of aspartimide formation.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(O-2-PhiPr)-OH
This protocol is based on the methodology described for the synthesis of a glycopeptide from HIV gp120.[2]
Materials:
-
Rink Amide PEGA resin
-
Fmoc-protected amino acids, including Fmoc-Asp(O-2-PhiPr)-OH
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)
-
Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Side-chain deprotection solution for 2-PhiPr: 1% Trifluoroacetic acid (TFA) in DCM
-
Cleavage cocktail: e.g., TFA/triisopropylsilane (TIS)/water (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide PEGA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence. For the aspartic acid residue where modification is desired, use Fmoc-Asp(O-2-PhiPr)-OH.
-
Selective Deprotection of 2-PhiPr Group:
-
Wash the peptide-resin with DCM.
-
Treat the resin with 1% TFA in DCM for 10-15 minutes (repeat as necessary, monitoring by HPLC).
-
Wash the resin thoroughly with DCM and DMF.
-
-
On-Resin Modification (e.g., Glycosylation):
-
Couple the desired moiety (e.g., a glycosylamine) to the deprotected aspartic acid side chain using appropriate coupling reagents.
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
HPLC Analysis of Aspartimide Formation
Instrumentation and Columns:
-
Analytical RP-HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient:
-
A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point and should be optimized for the specific peptide.
Detection:
-
UV detection at 214 nm and 280 nm.
Quantification:
-
The percentage of aspartimide is determined by integrating the peak area of the aspartimide-containing byproduct and expressing it as a percentage of the total peak area of the desired peptide and related impurities. The identity of the peaks should be confirmed by mass spectrometry.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the mechanism of aspartimide formation and the experimental workflow for utilizing Fmoc-Asp(O-2-PhiPr)-OH.
References
A Comparative Guide to Fmoc-Asp(2-phenylisopropyl ester)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for aspartic acid residues is a critical determinant of success. The inherent propensity of aspartic acid to form aspartimide-related side products during Fmoc deprotection necessitates careful consideration of the available protective strategies. This guide provides an objective comparison of Fmoc-Asp(2-phenylisopropyl ester)-OH with other commonly used aspartic acid derivatives, supported by experimental data and detailed protocols.
The Challenge: Aspartimide Formation
Aspartimide formation is a significant side reaction in Fmoc-based SPPS, occurring when the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue. This intramolecular cyclization is promoted by the basic conditions of piperidine treatment used for Fmoc group removal. The resulting succinimide derivative can lead to a mixture of byproducts, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.
This compound: An Orthogonal Approach
This compound, also known as Fmoc-Asp(O-2-PhiPr)-OH, offers a unique, quasi-orthogonal strategy for the protection of the aspartic acid side chain. The 2-phenylisopropyl ester is highly acid-labile and can be selectively cleaved under very mild acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This remarkable feature allows for the deprotection of the aspartic acid side chain while other acid-labile protecting groups, such as tert-butyl (tBu), remain intact.
This orthogonality is particularly advantageous for the synthesis of complex peptides, such as:
-
Side-chain cyclized peptides: Fmoc-Asp(O-2-PhiPr)-OH is frequently used in combination with Fmoc-Lys(Mtt)-OH for the on-resin synthesis of head-to-tail or side-chain-to-side-chain lactam-bridged peptides. The Mtt group of lysine can also be removed under mildly acidic conditions, allowing for simultaneous deprotection and subsequent cyclization on the solid support.[1]
-
Peptides requiring selective side-chain modification: The ability to deprotect the aspartic acid side chain selectively on the resin opens up possibilities for site-specific modifications, such as glycosylation or the attachment of labels.
Alternative Strategies: Steric Hindrance
A common approach to mitigate aspartimide formation is to employ bulky ester protecting groups on the aspartic acid side chain. The increased steric hindrance around the β-carboxyl group physically obstructs the nucleophilic attack of the backbone amide nitrogen, thus reducing the rate of cyclization.
Several bulky ester-protected Fmoc-Asp derivatives have been developed and evaluated, including:
-
Fmoc-Asp(OMpe)-OH: 3-methyl-3-pentyl ester
-
Fmoc-Asp(OEpe)-OH: 3-ethyl-3-pentyl ester
-
Fmoc-Asp(OPhp)-OH: 4-n-propyl-4-heptyl ester
-
Fmoc-Asp(OBno)-OH: 5-n-butyl-5-nonyl ester[2]
These protecting groups are designed to be stable to the standard piperidine treatment but are cleaved under the final strong acid conditions (e.g., 95% TFA) used to release the peptide from the resin.
Performance Comparison
The following tables summarize the performance of Fmoc-Asp(O-2-PhiPr)-OH in comparison to the standard Fmoc-Asp(OtBu)-OH and the sterically hindered alternative, Fmoc-Asp(OBno)-OH. The data is based on the synthesis of the model peptide Scorpion toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is known to be highly susceptible to aspartimide formation.
Table 1: Comparison of Aspartic Acid Protecting Groups
| Derivative | Primary Strategy | Key Advantages | Disadvantages |
| Fmoc-Asp(OtBu)-OH | Standard Protection | Cost-effective; suitable for sequences not prone to aspartimide formation. | High propensity for aspartimide formation in susceptible sequences. |
| Fmoc-Asp(O-2-PhiPr)-OH | Orthogonal Protection | Allows for selective on-resin side-chain deprotection under very mild acidic conditions; ideal for cyclic peptide synthesis.[1] | Performance against aspartimide formation is sequence-dependent; higher cost.[3] |
| Fmoc-Asp(OBno)-OH | Steric Hindrance | Excellent suppression of aspartimide formation, even in problematic sequences.[4] | Higher cost; requires strong acid for cleavage. |
Table 2: Quantitative Comparison of Aspartimide-Related Side Products in the Synthesis of Scorpion Toxin II (VKDGYI)
Data is based on extended treatment with 20% piperidine in DMF to simulate a multi-step synthesis.
| Derivative | Target Peptide (%) | Aspartimide (%) | Piperidide Adducts (%) | D-Asp Isomer (%) |
| Fmoc-Asp(OtBu)-OH | 45.2 | 23.5 | 28.3 | 11.5 |
| Fmoc-Asp(OMpe)-OH | 78.1 | 5.2 | 12.1 | 4.6 |
| Fmoc-Asp(OBno)-OH | 98.5 | 0.3 | 0.5 | 0.7 |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is applicable for the incorporation of any Fmoc-Asp derivative into a peptide sequence.
Materials:
-
Fmoc-protected Aspartic Acid derivative (e.g., Fmoc-Asp(O-2-PhiPr)-OH)
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Asp derivative (3 eq.), coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
Protocol 2: On-Resin Side-Chain Cyclization using Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH
This protocol details the synthesis of a side-chain to side-chain lactam-bridged cyclic peptide.
Materials:
-
Linear peptide-resin containing Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH
-
1% TFA in DCM
-
DCM
-
DMF
-
Cyclization reagents (e.g., PyBOP, DIPEA)
Procedure:
-
Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard Fmoc-SPPS chemistry, incorporating Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.
-
Selective Side-Chain Deprotection:
-
Wash the resin-bound peptide thoroughly with DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed.
-
Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and then wash thoroughly with DMF.
-
-
On-Resin Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of the cyclization reagents (e.g., 3 eq. of PyBOP and 6 eq. of DIPEA) in DMF.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a Kaiser test.
-
-
Final Cleavage and Purification:
-
Once cyclization is complete, wash the resin with DMF and DCM.
-
Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
Precipitate the peptide in cold diethyl ether and purify by RP-HPLC.
-
Visualizing the Workflow
On-Resin Cyclization Workflow
References
comparative analysis of cyclic peptide synthesis methods
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained structure often leads to enhanced metabolic stability, improved binding affinity, and increased cell permeability compared to their linear counterparts. The synthesis of these complex macrocycles is a critical step in their development. This guide provides a comparative analysis of the most prevalent methods for cyclic peptide synthesis, offering experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal strategy.
Foundational Synthesis Strategies: SPPS and LPPS
The journey to a cyclic peptide almost always begins with the assembly of its linear precursor. The two foundational methodologies for this are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS).
-
Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[1][2] Its primary advantages are the ease of purification—excess reagents and byproducts are simply washed away by filtration—and its amenability to automation.[3][4] This makes SPPS the most widely used method for synthesizing peptides of moderate length.[5]
-
Liquid-Phase Peptide Synthesis (LPPS): As the classical approach, LPPS is carried out entirely in solution.[5] While it can be more labor-intensive due to the need for purification after each step, it is highly suitable for large-scale synthesis of short peptides and allows for the purification and characterization of intermediates, which can be crucial for quality control.[1][2]
Core Cyclization Strategies: A Head-to-Head Comparison
Once the linear peptide is synthesized, the crucial cyclization step is performed. The choice of strategy depends on the peptide sequence, desired bond type, and required scale. Cyclization can be broadly categorized by where it occurs (on-resin vs. in solution) and the type of chemical bond being formed.
On-Resin vs. Solution-Phase Cyclization
The decision to cyclize the peptide while it is still attached to the solid support (on-resin ) or after it has been cleaved into solution (solution-phase ) is a primary consideration.
-
On-Resin Cyclization: This is often the preferred strategy as the resin matrix provides a "pseudo-dilution" effect. By anchoring the peptides, intermolecular reactions like dimerization and oligomerization are minimized, favoring the desired intramolecular cyclization.[6] This approach simplifies purification and can lead to higher yields of the cyclic monomer.[7] However, the solid support can impose steric hindrance, potentially preventing the peptide from adopting the necessary conformation for efficient ring closure.[8]
-
Solution-Phase Cyclization: This method allows the linear peptide greater conformational freedom to achieve the ideal geometry for cyclization.[8] The major drawback is the propensity for intermolecular side reactions. To mitigate this, these reactions must be performed under high-dilution conditions (typically <1-5 mM), which can be cumbersome and limit the production scale.[8][9] Furthermore, this route requires purification of the linear precursor before cyclization and a second purification step afterward, which can lower the overall yield.[10][11]
Key Cyclization Chemistries
The formation of the macrocycle is achieved through various chemical reactions that connect different points of the linear precursor.
Head-to-Tail Cyclization (Macrolactamization)
This strategy involves forming a standard amide bond between the N-terminal amine and the C-terminal carboxylic acid of the peptide backbone. This is a common and intuitive method for creating a seamless cyclic structure.
-
On-Resin Approach: To achieve this on-resin, the peptide must be anchored to the support via an amino acid side chain. A common method involves using an Asp or Glu residue whose side-chain carboxyl group is attached to the resin, leaving the backbone C-terminus free to react with the N-terminus.[12][13]
-
Challenges: A primary challenge is epimerization (racemization) of the C-terminal amino acid during the activation step.[14] The efficiency is also highly sequence-dependent, as the peptide must be able to fold back on itself.[8]
Side-Chain to Side-Chain Cyclization
This versatile approach involves forming a covalent bridge between the side chains of two amino acid residues within the sequence.
-
Lactam Bridge: A stable amide bond is formed between the side-chain amine of an amino acid like Lysine (or its analogues Orn, Dab) and the side-chain carboxyl group of Aspartic or Glutamic acid.[15][16] This is a widely used method for creating conformationally constrained peptides.[17]
-
Disulfide Bridge: The oxidation of the thiol groups of two Cysteine residues to form a disulfide bond is arguably the most common method for peptide cyclization.[8][18] It is prevalent in nature and relatively straightforward to perform. However, if a peptide contains more than two Cys residues, achieving selective, regioselective bond formation can be challenging.[8]
-
Click Chemistry: This term refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[19][20] The most common variant is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring as the cyclic linker.[21] This method is highly efficient and can be performed on-resin with yields often exceeding other methods.[21][22]
Chemoselective Ligation Methods
These powerful techniques allow for the cyclization of fully unprotected peptides in aqueous solution, mimicking biological processes.
-
Native Chemical Ligation (NCL): NCL is a highly specific reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal Cysteine residue.[23] The reaction proceeds at neutral pH and results in the formation of a native peptide bond at the ligation site.[24][25] For cyclization, a single linear precursor containing both an N-terminal Cys and a C-terminal thioester is used. A key advantage of NCL is its high chemoselectivity, which prevents side reactions with other amino acid side chains.[23]
Enzymatic Cyclization
Harnessing the power of enzymes offers unparalleled specificity and efficiency under mild, physiological conditions.[26]
-
Sortases and Butelases: These enzymes are peptide ligases that recognize specific amino acid motifs.[26] For example, Sortase A recognizes an LPXTG motif, cleaves the peptide bond, and ligates it to an N-terminal glycine.[27] Butelase 1, an asparaginyl endopeptidase, is the fastest known peptide ligase, recognizing a C-terminal Asx-His-Val motif.[28][29] It can achieve cyclization in minutes with excellent yields and is "traceless," meaning the recognition sequence is excised during the reaction.[28][30]
Performance Comparison of Synthesis Methods
The choice of method significantly impacts the efficiency, purity, and scalability of cyclic peptide production. The tables below summarize the qualitative and quantitative aspects of the primary strategies.
Table 1: Qualitative Comparison of Cyclization Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| On-Resin Cyclization | Minimizes oligomerization; simplified purification; suitable for automation.[4][6] | Can be sterically hindered by resin; sequence-dependent success.[8] | High-throughput screening; synthesis of diverse libraries. |
| Solution-Phase Cyclization | Allows for greater conformational flexibility.[8] | Requires high dilution; risk of oligomerization; multiple purification steps.[8][11] | Large-scale synthesis where conformation is a known issue. |
| Side-Chain Lactam Bridge | Creates highly stable, conformationally constrained peptides.[16][17] | Requires orthogonal protection schemes for side chains. | Mimicking protein secondary structures; enhancing proteolytic stability. |
| Click Chemistry (CuAAC) | High yields; rapid reaction; bio-orthogonal; forms stable triazole linker.[19][21] | Requires incorporation of non-natural azide/alkyne amino acids; residual copper can be cytotoxic.[19] | Site-specific labeling; creating robust cyclic structures. |
| Native Chemical Ligation (NCL) | Highly chemoselective; works on unprotected peptides in water; forms native peptide bond.[23][24] | Requires an N-terminal Cysteine and a C-terminal thioester. | Synthesis of large cyclic peptides or those with sensitive modifications. |
| Enzymatic Ligation | Extremely fast and efficient; highly specific; mild, aqueous reaction conditions.[26][28] | Requires specific recognition sequence; enzyme production/cost can be a factor. | Bioconjugation; rapid synthesis of natural products; traceless cyclization (Butelase 1).[29] |
Table 2: Quantitative Comparison of Selected Cyclization Methods
| Method | Peptide Type / Conditions | Crude Purity | Final Yield | Reference |
| Solution-Phase (Macrolactamization) | Head-to-tail cyclization of a viral epitope precursor. | Low (required extensive purification) | ~10% | [11] |
| Solution-Phase (Macrolactamization) | Head-to-tail cyclization of linear precursor using HATU/DIPEA. | Not Reported | 22% | [9] |
| On-Resin (Macrolactamization) | Head-to-tail cyclization (15-mer) via Glu side-chain anchor. | 22-28% | Not Reported | [13] |
| On-Resin (Macrolactamization) | Automated head-to-tail cyclization (6-mer) using DAN linker. | >90-95% | 93% | [31] |
| On-Resin (Thiol-Michael "Click") | Side-chain cyclization of RGDS peptide. | Not Reported | 13.8% | [6] |
| On-Resin (CuAAC "Click") | Head-to-tail cyclization using CuI/DIPEA. | Not Reported | 76% | [21] |
| Enzymatic (Butelase 1) | Head-to-tail cyclization of various peptides (10-200+ residues). | Not Reported | Excellent (often >95%) | [28][29] |
Visualizing the Workflows
The following diagrams illustrate the general workflows for the principal cyclic peptide synthesis strategies.
References
- 1. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 5. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 6. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative study of cyclization strategies applied to the synthesis of head-to-tail cyclic analogs of a viral epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 15. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpt.com [jpt.com]
- 20. qyaobio.com [qyaobio.com]
- 21. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
- 23. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 24. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Enzymatic Peptide Cyclization with Sortase & Butelase - Creative Peptides [creative-peptides.com]
- 27. researchgate.net [researchgate.net]
- 28. Butelase-mediated cyclization and ligation of peptides and proteins | Springer Nature Experiments [experiments.springernature.com]
- 29. Butelase-mediated cyclization and ligation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. [PDF] Butelase-mediated cyclization and ligation of peptides and proteins | Semantic Scholar [semanticscholar.org]
- 31. pubs.acs.org [pubs.acs.org]
On-Resin vs. Solution-Phase Cyclization: A Comparative Guide to Maximizing Efficiency
In the synthesis of cyclic peptides and other macrocycles, the choice between performing the crucial cyclization step on a solid support (on-resin) or in solution is a critical decision that significantly impacts reaction efficiency, purity of the final product, and overall workflow. This guide provides an objective comparison of on-resin and solution-phase cyclization strategies, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.
Performance Comparison: On-Resin vs. Solution-Phase Cyclization
The efficiency of cyclization is a multifactorial issue, influenced by the peptide sequence, ring size, and the specific chemical transformation employed. Below is a summary of quantitative data compiled from various studies, highlighting key performance indicators for both methods.
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization | Key Considerations |
| Yield | Generally comparable to or slightly lower than solution-phase for the cyclization step itself, but overall yields can be higher due to simplified purification.[1] | Can achieve higher yields for the cyclization reaction, particularly for conformationally flexible linear precursors.[1] | The definition of "yield" is crucial; on-resin methods often have fewer purification steps, leading to better overall recovery. |
| Purity | Often results in higher crude purity due to the pseudo-dilution effect, which minimizes intermolecular side reactions like dimerization and oligomerization.[2][3][4] | Prone to the formation of dimers, trimers, and other oligomers, especially at higher concentrations.[5][6] Requires high dilution conditions to favor intramolecular cyclization.[6] | For small rings (e.g., cyclotetrapeptides and cyclopentapeptides), on-resin cyclization can still be accompanied by significant cyclic dimer formation.[5][7] |
| Reaction Time | Can be significantly faster. For example, some on-resin photocyclizations can be completed in as little as 20 minutes.[8] Automated on-resin methods can complete synthesis and cyclization in under 30 minutes.[9][10] | Often requires longer reaction times, sometimes overnight, to ensure complete reaction at high dilution.[3][11] | The choice of coupling reagents and reaction conditions significantly impacts the reaction time for both methods. |
| Scalability | Can be challenging to scale up due to the loading capacity of the resin and potential for side reactions at higher loadings.[12][13] | More readily scalable, as the reaction volume can be increased to produce larger quantities of the cyclic product. | For large-scale synthesis, solution-phase methods are often preferred, despite the purification challenges. |
| Purification | Simplified purification, as excess reagents and linear precursors can be washed away from the resin-bound cyclic product.[1][2] | Requires extensive purification, often involving multiple chromatographic steps to separate the desired cyclic monomer from oligomeric byproducts and unreacted linear peptide.[8] | The complexity of purification in solution-phase cyclization can lead to lower overall isolated yields.[8] |
Experimental Workflows
The following diagrams illustrate the general workflows for on-resin and solution-phase cyclization.
Detailed Experimental Protocols
On-Resin Head-to-Tail Cyclization (Lactam Bridge)
This protocol describes a general procedure for the on-resin head-to-tail cyclization of a peptide anchored to the resin via a side chain.
-
Peptide Synthesis: The linear peptide is synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[3] The peptide is attached to the resin through the side chain of an amino acid such as Aspartic Acid or Glutamic Acid, which has an orthogonal protecting group (e.g., allyl) on its carboxy terminus.[3]
-
Selective Deprotection: The allyl protecting group of the C-terminal amino acid is selectively removed. This is typically achieved by treating the resin with a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger like phenylsilane in dichloromethane (DCM).[3]
-
N-Terminal Fmoc Deprotection: The Fmoc protecting group from the N-terminal amino acid is removed using a solution of piperidine in dimethylformamide (DMF).
-
On-Resin Cyclization: The cyclization is initiated by adding a coupling reagent. A common combination is DIC/Oxyma, which is added to the resin and allowed to react at an elevated temperature (e.g., 50°C) for a defined period.[3] Double couplings may be necessary to drive the reaction to completion.[3]
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[3]
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Head-to-Tail Cyclization (Lactam Bridge)
This protocol outlines a general procedure for solution-phase cyclization following solid-phase synthesis of the linear precursor.
-
Peptide Synthesis: The linear peptide is synthesized on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage with intact side-chain protecting groups.[14]
-
Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acidic treatment (e.g., 1% TFA in DCM).[5] This preserves the side-chain protecting groups.
-
Purification of Linear Peptide: The crude linear peptide is purified by RP-HPLC to remove any impurities from the synthesis.
-
Solution-Phase Cyclization: The purified linear peptide is dissolved in a suitable organic solvent (e.g., DMF) at a high dilution (typically 0.1-1 mM) to minimize intermolecular reactions.[6] A coupling reagent, such as PyBOP or HATU, and a base (e.g., DIPEA) are added to the solution.[5][15] The reaction is stirred at room temperature until completion, which can take several hours to days.[14]
-
Deprotection: After cyclization, the side-chain protecting groups are removed using a strong acid cocktail, similar to the on-resin cleavage step.
-
Final Purification: The crude cyclic peptide is subjected to a final purification by RP-HPLC to separate the desired cyclic monomer from any oligomeric byproducts.
Conclusion
The choice between on-resin and solution-phase cyclization is highly dependent on the specific goals of the synthesis.
On-resin cyclization is generally advantageous for:
-
Rapid synthesis and screening: The simplified workflow and purification make it ideal for preparing libraries of cyclic peptides.[2][5]
-
Minimizing byproducts: The pseudo-dilution effect effectively suppresses the formation of intermolecular dimers and oligomers, leading to higher crude purity.[2][4]
-
Automation: The entire process from linear synthesis to cyclization can be automated, increasing throughput and reproducibility.[3][9][10]
Solution-phase cyclization may be preferred for:
-
Large-scale synthesis: It is more amenable to scaling up to produce larger quantities of the final product.
-
Conformationally challenging sequences: For peptides that may adopt unfavorable conformations for cyclization on the solid support, the freedom of movement in solution can sometimes lead to higher cyclization yields.[6]
-
When on-resin methods fail: If a particular sequence proves difficult to cyclize on-resin, the solution-phase approach offers a viable alternative.
Ultimately, a careful evaluation of the target molecule, desired scale, and available resources will guide the selection of the most efficient cyclization strategy. For many applications in drug discovery and chemical biology, the advantages of on-resin cyclization in terms of speed, purity, and ease of workflow make it a compelling first choice.
References
- 1. Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 5. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Asp(O-2-PhiPr)-OH in Head-to-Tail Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of head-to-tail cyclic peptides is a critical strategy in drug discovery, enhancing metabolic stability, receptor affinity, and cell permeability. A key step in their solid-phase synthesis is the selective deprotection of a side-chain anchoring group to facilitate intramolecular cyclization. This guide provides an objective comparison of Fmoc-Asp(O-2-PhiPr)-OH with two common alternatives, Fmoc-Asp(ODmab)-OH and Fmoc-Asp(OAll)-OH, for on-resin head-to-tail cyclization, supported by experimental data and detailed protocols.
Executive Summary
Fmoc-Asp(O-2-PhiPr)-OH emerges as a highly efficient reagent for the on-resin synthesis of head-to-tail cyclic peptides. Its key advantage lies in the lability of the 2-phenylisopropyl (2-PhiPr) protecting group under very mild acidic conditions (e.g., 1% TFA in DCM), allowing for selective deprotection on the solid support without premature cleavage of other acid-labile protecting groups or the peptide from the resin.[1][2] This "quasi-orthogonal" deprotection strategy streamlines the workflow for on-resin cyclization.
In comparison, Fmoc-Asp(ODmab)-OH requires treatment with hydrazine for deprotection, which can sometimes be sluggish and require careful monitoring. The use of Fmoc-Asp(OAll)-OH necessitates a palladium(0)-catalyzed deprotection step, which can be inefficient, require specialized reagents, and introduce catalyst contamination that requires thorough removal.
A significant challenge in peptide synthesis involving aspartic acid is the formation of aspartimide, a side reaction that can lead to impurities that are difficult to separate. The bulky 2-PhiPr group offers steric hindrance that can help minimize this side reaction.[3]
Performance Comparison: A Data-Driven Overview
The choice of the aspartic acid protecting group directly influences the efficiency of the cyclization process, the purity of the crude cyclic peptide, and the overall yield. The following tables summarize the key performance differences between Fmoc-Asp(O-2-PhiPr)-OH and its alternatives.
| Feature | Fmoc-Asp(O-2-PhiPr)-OH | Fmoc-Asp(ODmab)-OH | Fmoc-Asp(OAll)-OH |
| Protecting Group | 2-Phenylisopropyl (2-PhiPr) | 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) | Allyl (All) |
| Deprotection Condition | 1% TFA in DCM | 2% Hydrazine in DMF | Pd(PPh₃)₄, Phenylsilane in DCM |
| Orthogonality | Quasi-orthogonal to tBu-based protecting groups | Orthogonal to tBu-based protecting groups | Orthogonal to tBu-based protecting groups |
| Key Advantages | Mild deprotection, reduced risk of aspartimide formation, simple workflow | Orthogonal deprotection | Orthogonal deprotection |
| Potential Drawbacks | Potential for minor cleavage of highly acid-labile groups | Sluggish deprotection, potential side reactions with hydrazine | Catalyst contamination, cost of palladium catalyst, multi-step washing required |
Table 1: Key Properties of Aspartic Acid Protecting Groups for Head-to-Tail Cyclization
| Protecting Group | Model Peptide/Cyclization Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Fmoc-Asp(ODmab)-OH | cyclo-[GVYLHIE] (Microwave-assisted) | 78 | Not Reported | [4] |
| Fmoc-Asp(ODmab)-OH | cyclo-[WTaRRR-nal-R-Fpa-nle-Q] (Microwave-assisted) | 75 | Not Reported | [4] |
| General Asp-linker | On-resin head-to-tail cyclization (Double Long Coupling) | 16.6 (cyclic product in crude) | Not Reported | [5] |
| General Asp-linker | On-resin head-to-tail cyclization (Single Coupling) | 13.3 (cyclic product in crude) | Not Reported | [5] |
Table 2: Comparative Performance in Head-to-Tail Cyclic Peptide Synthesis Note: Direct comparative data for Fmoc-Asp(O-2-PhiPr)-OH under identical conditions was not available in the searched literature. The data for the general "Asp-linker" provides a baseline for on-resin cyclization efficiency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Protocol 1: On-Resin Head-to-Tail Cyclization using Fmoc-Asp(O-2-PhiPr)-OH
-
Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry. Incorporate Fmoc-Asp(O-2-PhiPr)-OH at the C-terminus.
-
N-terminal Fmoc Deprotection: Remove the N-terminal Fmoc group of the final amino acid by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Side-Chain Deprotection: Swell the resin in DCM. Treat the resin with a solution of 1% TFA in DCM for 30 minutes at room temperature. Wash the resin with DCM (3x), 10% DIPEA in DMF (2x), and DMF (3x).
-
On-Resin Cyclization: Swell the resin in DMF. Add a solution of a coupling agent (e.g., 3 eq. of HATU) and a base (e.g., 6 eq. of DIPEA) in DMF. Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test.
-
Cleavage and Purification: Wash the resin with DMF and DCM and dry. Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the cyclic peptide by reverse-phase HPLC.
Protocol 2: On-Resin Head-to-Tail Cyclization using Fmoc-Asp(ODmab)-OH
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS, with Fmoc-Asp(ODmab)-OH as the C-terminal residue.
-
N-terminal Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF and wash the resin.
-
Side-Chain Deprotection: Treat the resin with a solution of 2% hydrazine hydrate in DMF (2 x 15 min) to remove the Dmab group. Wash the resin thoroughly with DMF.
-
On-Resin Cyclization: Add a coupling cocktail (e.g., 3 eq. of HBTU, 3 eq. of HOBt, and 6 eq. of DIPEA) in DMF to the resin. Allow the reaction to proceed for 2-12 hours at room temperature.
-
Cleavage and Purification: Cleave the peptide from the resin using a TFA-based cleavage cocktail. Precipitate, lyophilize, and purify the cyclic peptide by RP-HPLC.
Protocol 3: On-Resin Head-to-Tail Cyclization using Fmoc-Asp(OAll)-OH
-
Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating Fmoc-Asp(OAll)-OH at the C-terminus.
-
N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF and wash the resin.
-
Side-Chain Deprotection: Swell the resin in DCM. Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and a scavenger such as phenylsilane (25 eq.) in DCM. Add the solution to the resin and agitate under an inert atmosphere for 30-60 minutes. Repeat the treatment. Wash the resin extensively with a scavenger solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF), followed by DMF and DCM washes to remove all traces of the palladium catalyst.[6]
-
On-Resin Cyclization: Swell the deprotected resin in DMF. Add a coupling reagent cocktail (e.g., 3 eq. of PyBOP, 6 eq. of DIPEA) and let the reaction proceed for 2-4 hours.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin, precipitate, and purify by RP-HPLC as described in the previous protocols.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the on-resin head-to-tail cyclization strategies.
Caption: Workflow for on-resin cyclization using Fmoc-Asp(O-2-PhiPr)-OH.
Caption: Workflow for on-resin cyclization using Fmoc-Asp(ODmab)-OH.
Caption: Workflow for on-resin cyclization using Fmoc-Asp(OAll)-OH.
Mitigating Side Reactions: The Challenge of Aspartimide Formation
A significant side reaction during the synthesis of peptides containing aspartic acid, particularly under the basic conditions of Fmoc deprotection, is the formation of aspartimide.[3] This five-membered cyclic imide can lead to the formation of β- and D-Asp-containing peptide impurities, which are often difficult to separate from the desired product. The bulky 2-PhiPr group of Fmoc-Asp(O-2-PhiPr)-OH can sterically hinder this intramolecular cyclization. Additionally, the mild acidic deprotection of the 2-PhiPr group avoids the repeated exposure to basic conditions that promote aspartimide formation when using other protecting groups that are removed during the standard synthesis cycles.
Caption: Signaling pathway of aspartimide formation.
Conclusion and Recommendations
For the on-resin synthesis of head-to-tail cyclic peptides, Fmoc-Asp(O-2-PhiPr)-OH offers a compelling advantage due to its mild, quasi-orthogonal deprotection strategy. This approach simplifies the synthetic workflow, reduces the risk of side reactions such as aspartimide formation, and avoids the use of harsh reagents or expensive and potentially contaminating catalysts. While Fmoc-Asp(ODmab)-OH and Fmoc-Asp(OAll)-OH provide orthogonal protection, their deprotection steps can be more cumbersome and may lead to lower overall efficiency. Therefore, for researchers aiming to streamline the production of head-to-tail cyclic peptides with high purity, Fmoc-Asp(O-2-PhiPr)-OH is a highly recommended reagent.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cem.de [cem.de]
- 5. biotage.com [biotage.com]
- 6. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aspartic Acid Protecting Groups for Enhanced Peptide Purity
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable downstream applications. The choice of protecting group for trifunctional amino acids, particularly aspartic acid (Asp), is a critical determinant of final peptide purity due to the propensity of aspartimide formation. This guide provides an objective, data-driven comparison of commonly used Asp protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS), offering insights into their performance and impact on peptide purity.
Aspartimide formation is a notorious side reaction in Fmoc SPPS, occurring when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, particularly during the basic conditions of Fmoc deprotection with piperidine.[1][2] This intramolecular cyclization leads to the formation of a five-membered ring intermediate, which can subsequently ring-open to yield a mixture of α- and β-aspartyl peptides, as well as their D-isomers, all of which are challenging to separate from the target peptide via HPLC.[1] The incidence of this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially problematic.[3]
Comparative Performance of Asp Protecting Groups
The most common strategy to mitigate aspartimide formation is the use of sterically hindered protecting groups for the β-carboxyl of aspartic acid. This guide compares the standard tert-Butyl (OtBu) protecting group with bulkier alternatives and a novel non-ester-based protecting group.
| Protecting Group | Structure | Key Features | Aspartimide Formation | Crude Peptide Purity (Representative) |
| Fmoc-Asp(OtBu)-OH | tert-Butyl ester | Standard, cost-effective protecting group.[1] | High, especially in problematic sequences. | Variable, can be low in challenging sequences. |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl ester | Increased steric hindrance compared to OtBu.[4] | Significantly reduced compared to OtBu.[4] | Improved over OtBu. |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl ester | Highly bulky trialkylcarbinol-based ester. | Almost completely suppressed. | High, with minimal aspartimide-related impurities. |
| Fmoc-Asp(CSY)-OH | Cyanosulfurylide | Non-ester based, masks the carboxylic acid via a C-C bond.[5] | Completely suppressed.[5] | Very high, with no detectable aspartimide formation.[5] |
Note: The representative crude purity is a qualitative summary based on literature data for challenging peptide sequences. Actual purity will vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
To provide a practical context for the comparison of these protecting groups, a general experimental protocol for the synthesis of a model peptide, such as the scorpion toxin II fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), is outlined below. This peptide contains the problematic Asp-Gly motif, making it an excellent candidate for evaluating the efficacy of different Asp protecting groups.[1][6]
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and isopropanol (iPrOH) (2x), followed by DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (5 equivalents) with a coupling reagent such as HBTU (4.8 equivalents) and a base like diisopropylethylamine (DIPEA) (10 equivalents) in DMF.
-
For the aspartic acid coupling step, use the desired Fmoc-Asp(PG)-OH, where PG is OtBu, OMpe, OBno, or CSY.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v) for 2-3 hours.
-
For peptides containing Fmoc-Asp(CSY)-OH, an additional orthogonal deprotection step is required to remove the CSY group. This is typically done on-resin or in solution using an electrophilic halogen species like N-chlorosuccinimide (NCS) under aqueous conditions.[3][5]
-
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
HPLC Analysis of Crude Peptide
The purity of the crude peptide is assessed by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Purity Calculation: Purity is determined by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[7]
Visualizing the Impact of Protecting Groups
The following diagrams illustrate the chemical structures of the compared aspartic acid protecting groups and the experimental workflow for assessing peptide purity.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-Asp(2-phenylisopropyl ester)-OH: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Fmoc-Asp(2-phenylisopropyl ester)-OH is a chemical compound utilized in peptide synthesis. While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, its safety data sheet indicates a potential for long-lasting harmful effects to aquatic life.[1] Therefore, proper disposal is crucial to ensure environmental protection and laboratory safety. This guide provides detailed, procedural steps for the correct management and disposal of this chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Safety Measure | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or dust. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Work Area | Well-ventilated area or fume hood | Minimizes the risk of inhaling fine powder or dust.[2][3] |
| Spill Management | Dry absorbent material | In case of a spill, cover the powder to minimize spreading, then mechanically collect it into a suitable container for disposal. Avoid creating dust.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting. The guiding principle is to manage it as non-hazardous chemical waste designated for professional disposal, never via standard trash or sanitary sewer systems.
Step 1: Waste Segregation
Proper segregation is the foundational step in safe laboratory waste management.[4]
-
Action: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, gloves), and spill cleanup materials, into a dedicated waste stream.
-
Do Not: Mix this waste with other chemical waste streams, especially hazardous materials like solvents, acids, or bases.[5] Mixing different types of waste can create a hazardous combination and complicates the disposal process.[6]
Step 2: Select an Appropriate Waste Container
The integrity of the waste container is essential to prevent leaks and ensure safe storage.
-
Action: Choose a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) jar with a secure, screw-top lid. The original product container is often a suitable choice if it is empty and in good condition.[3][7]
-
Best Practice: The container should be clean, dry, and clearly designated for this specific waste stream.
Step 3: Proper Labeling of the Waste Container
Clear and accurate labeling is a regulatory requirement and critical for safety.
-
Action: As soon as you begin accumulating waste, affix a waste label to the container.
-
Label Contents: The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The words "Non-Hazardous Chemical Waste for Disposal" (or as required by your institution).
-
The accumulation start date (the date the first piece of waste is added).
-
Your name, laboratory/department, and contact information.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][8] This area should be at or near the point of waste generation and away from general laboratory traffic.
-
Container Management: Keep the container lid securely closed at all times, except when adding waste.[3][5] Do not overfill the container; a good rule of thumb is to fill it to no more than 80-90% of its capacity.[9]
Step 5: Arrange for Waste Collection
Professional disposal is the final and most critical step.
-
Action: Once the container is full, or if you no longer need to dispose of this waste, contact your institution's Environmental Health and Safety (EHS) department (sometimes called the Office of Clinical and Research Safety or a similar name) to schedule a waste pickup.[2][3]
-
Procedure: Follow your institution's specific procedure for requesting a collection, which may involve an online form or a phone call. Do not transport the chemical waste yourself.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asp(2-phenylisopropyl ester)-OH
Essential safety protocols and logistical plans are paramount for laboratory personnel handling specialized chemical reagents. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals working with Fmoc-Asp(2-phenylisopropyl ester)-OH, ensuring both personal safety and operational integrity.
This compound is a derivative of aspartic acid utilized in peptide synthesis.[1][2] While some safety data sheets (SDS) indicate that this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with care, as with any laboratory chemical.[3] General precautions include handling in a well-ventilated area, wearing suitable protective clothing, and avoiding contact with skin and eyes.[4] It is also important to prevent the formation of dust and aerosols.[4]
Personal Protective Equipment (PPE): A Multi-Faceted Defense
A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[5] | Chemical-resistant gloves (e.g., nitrile rubber).[6] | Laboratory coat.[7] | N95 respirator or equivalent if weighing outside a ventilated enclosure.[6][8] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[8] | Chemical-resistant gloves (e.g., nitrile rubber).[6] | Laboratory coat.[7] | Not generally required if performed in a fume hood or well-ventilated area. |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile rubber). | Laboratory coat. | Not generally required if performed in a fume hood. |
| Handling Chemical Waste | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile rubber). | Laboratory coat. An apron may be used for added protection.[5] | Not generally required if handling sealed waste containers. |
| Responding to a Spill | Chemical splash goggles and a face shield.[8] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls.[6] | Air-purifying respirator with appropriate cartridges.[6] |
Operational Plan: Safe Handling from Receipt to Disposal
Adhering to a standardized operational plan minimizes risks and ensures consistent, safe handling of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[4] A recommended storage temperature is -15°C.[1]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[3]
Experimental Procedures (Solid-Phase Peptide Synthesis Example):
-
Preparation: Before starting, ensure that all necessary PPE is readily available and in good condition. Work within a certified chemical fume hood.
-
Deprotection: The Fmoc protecting group is typically removed using a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[9] This process is a core step in Fmoc-based solid-phase peptide synthesis.[10]
-
Coupling: The newly freed amine is then coupled with the next Fmoc-protected amino acid.
-
Cleavage: After the peptide sequence is complete, the peptide is cleaved from the resin support, often using trifluoroacetic acid (TFA) with scavengers.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste:
-
Collect any solid waste, including empty containers and contaminated consumables (e.g., weighing paper, gloves), in a designated, labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and washes, in a separate, labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
-
All waste disposal should be conducted in accordance with applicable regional, national, and local laws and regulations.[3]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Emergency Protocol: Chemical Spill Response
In the event of a spill, a swift and organized response is critical to mitigate potential hazards.
References
- 1. Cas 200336-86-3,FMOC-ASP(O-2-PHIPR)-OH | lookchem [lookchem.com]
- 2. peptide.com [peptide.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. falseguridad.com [falseguridad.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. realsafety.org [realsafety.org]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chempep.com [chempep.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
